5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Description
The exact mass of the compound 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINCJELKAOSUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=S)N12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351628 | |
| Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41266-80-2 | |
| Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The triazolopyrimidine scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] This guide details a robust and reproducible synthetic pathway, outlines the critical process parameters, and provides a thorough analysis of the spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of the title compound. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who require a practical and scientifically rigorous resource for the preparation and analysis of this important molecular entity.
Introduction: The Significance of the Triazolopyrimidine Scaffold
The fusion of a triazole ring with a pyrimidine nucleus gives rise to the triazolopyrimidine system, a class of heterocyclic compounds that has garnered considerable attention in the field of medicinal chemistry.[1][3] The structural rigidity and the presence of multiple nitrogen atoms in this scaffold allow for diverse molecular interactions with various biological targets.[2] Specifically, the[1][2][3]triazolo[4,3-a]pyrimidine isomer has been explored for the development of kinase inhibitors for cancer therapy, underscoring the therapeutic potential of this heterocyclic system.[4] The title compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (CAS No. 41266-80-2), is a key intermediate that can be further functionalized, making it a valuable building block in the synthesis of novel pharmaceutical agents.[4][5]
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is conceptually straightforward and can be achieved through a two-step process. The retrosynthetic analysis reveals that the target molecule can be obtained via the cyclization of a key intermediate, 2-hydrazinyl-4,6-dimethylpyrimidine, with carbon disulfide. This intermediate, in turn, can be prepared from the commercially available 2-chloro-4,6-dimethylpyrimidine through nucleophilic substitution with hydrazine.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis, therefore, involves the initial preparation of the hydrazinylpyrimidine intermediate followed by the construction of the triazole-thiol ring.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
The initial step involves the nucleophilic displacement of the chlorine atom from 2-chloro-4,6-dimethylpyrimidine using hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydrazinyl-4,6-dimethylpyrimidine as a solid.
Caption: Workflow for the synthesis of the hydrazinyl intermediate.
Step 2: Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
The final step is the cyclization of the hydrazinyl intermediate with carbon disulfide in the presence of a base. This reaction leads to the formation of the fused triazole ring with the desired thiol functionality.
Protocol:
-
To a solution of potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask, add 2-hydrazinyl-4,6-dimethylpyrimidine (1 equivalent).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Caption: Workflow for the synthesis of the final product.
Characterization and Data Analysis
A comprehensive characterization is essential to confirm the structure and purity of the synthesized 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The following table summarizes the expected analytical data based on the compound's structure and data from closely related analogs.
| Analysis Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₈N₄S[5][6][7] |
| Molecular Weight | 180.23 g/mol [5][6][7] |
| Melting Point | Expected to be in the range of 200-250 °C (decomposition may be observed) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (br s, 1H, SH), ~7.0 (s, 1H, pyrimidine-H), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~165 (C=S), ~160 (pyrimidine-C), ~150 (pyrimidine-C), ~145 (triazole-C), ~110 (pyrimidine-CH), ~24 (CH₃), ~18 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3100-2900 (C-H), ~2600-2550 (weak, S-H), ~1620 (C=N), ~1580 (C=C) |
| Mass Spectrometry (ESI-MS) | m/z: 181.05 [M+H]⁺, 179.04 [M-H]⁻ |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The described two-step synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of the synthesized compound. The availability of this key intermediate will undoubtedly facilitate the exploration of novel triazolopyrimidine derivatives as potential therapeutic agents in various disease areas.
References
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
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PubMed. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from [Link]
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Jurnal UPI. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Hydrazine Reactions. Retrieved from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [Link]
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Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2008). Acta Chimica Slovenica. Retrieved from [Link]
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- 4. Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine [chooser.crossref.org]
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Spectroscopic Profile of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: A Technical Guide
Spectroscopic Profile of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol: A Technical Guide
Molecular Structure and Isomerism
5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol, with the chemical formula C₇H₈N₄S and a molecular weight of 180.23 g/mol , belongs to the family of fused heterocyclic compounds.[1][2] Its structure consists of a pyrimidine ring fused with a 1,2,4-triazole ring, with two methyl groups at positions 5 and 7, and a thiol group at position 3.
It is crucial to distinguish this compound from its isomer, 5,7-dimethyl-[1][2]triazolo[1,5-a]pyrimidine-2-thiol. The key difference lies in the fusion of the triazole ring to the pyrimidine ring. In the target compound, the fusion is at the [4,3-a] position, while in the isomer, it is at the [1,5-a] position. This seemingly subtle difference in connectivity can lead to significant changes in the spectroscopic properties of the molecule.
Figure 2: A generalized synthetic workflow.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet. The spectral data would be recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of 5,7-Dimethyl-t[1][2]riazolo[4,3-a]pyrimidine-3-thiol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of its structural isomer and other related compounds,[4] the following proton signals are anticipated:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| C5-CH₃ | ~2.5 | Singlet | 3H |
| C7-CH₃ | ~2.7 | Singlet | 3H |
| C6-H | ~6.9 | Singlet | 1H |
| SH | ~13.0-14.0 | Broad Singlet | 1H |
The chemical shifts of the methyl protons are expected to be in the aromatic methyl region. The pyrimidine ring proton at C6 will likely appear as a singlet. The thiol proton is expected to be significantly downfield and may appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms are tabulated below, based on data from similar heterocyclic systems.
| Carbon | Expected Chemical Shift (ppm) |
| C5-CH₃ | ~17 |
| C7-CH₃ | ~25 |
| C6 | ~110 |
| C8a | ~145 |
| C5 | ~155 |
| C7 | ~160 |
| C3 | ~165 |
The carbon of the thiol group (C3) is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The quaternary carbons (C5, C7, and C8a) will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are predicted as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (from thiol tautomer) | 3100-3000 | Medium |
| C-H stretch (aromatic) | 3050-3000 | Medium |
| C-H stretch (aliphatic) | 2950-2850 | Medium |
| C=N stretch | 1640-1600 | Strong |
| C=C stretch | 1580-1500 | Strong |
| C=S stretch | 1200-1050 | Medium |
The presence of a broad absorption in the region of 2600-2550 cm⁻¹ for the S-H stretch might be weak or absent due to the thione tautomerism. The spectrum of the isomer 5,7-dimethyl-t[1][2]riazolo[1,5-a]pyrimidine-2-thiol shows characteristic bands for N-H, C-H, C=O (from an amide derivative), and C=N/C=C vibrations, which supports these predictions. [4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 5,7-Dimethyl-t[1][2]riazolo[4,3-a]pyrimidine-3-thiol, the ESI-MS in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 181.05425. [5]High-resolution mass spectrometry would confirm the elemental composition as C₇H₉N₄S⁺.
The fragmentation pattern in the mass spectrum can provide valuable structural information. A plausible fragmentation pathway is proposed below:
Figure 3: Proposed mass fragmentation pathway.
Predicted collision cross-section values for various adducts of the target molecule are also available, which can be useful for ion mobility mass spectrometry studies. [5]
Conclusion
This technical guide has provided a detailed analysis of the expected spectroscopic data for 5,7-Dimethyl-t[1][2]riazolo[4,3-a]pyrimidine-3-thiol. By leveraging data from its close isomer and other related compounds, we have been able to predict and interpret its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is critical for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings. The provided protocols and interpretations serve as a valuable resource for scientists working with this and similar molecular scaffolds.
References
-
VAST Journals System. SYNTHESIS OF 5,7-DIMETHYL-T[1][2]RIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 705426, 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. [Link]
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MDPI. Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. [Link]
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MDPI. Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2]riazolo[4,3-a]pyrimidines. [Link]
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MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
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PubChemLite. 5,7-dimethyl-t[1][2]riazolo[4,3-a]pyrimidine-3-thiol. [Link]
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SpectraBase. s-Triazolo[4,3-a]pyrimidine, 3-amino-5,7-dimethyl-. [Link]
-
MySkinRecipes. 5,7-Dimethyl-t[1][2]riazolo[4,3-a]pyrimidine-3-thiol. [Link]
Structural Elucidation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: A Methodological Whitepaper
Structural Elucidation of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol: A Methodological Whitepaper
Abstract: The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of the methodologies required for the definitive structural characterization of a key derivative, 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol (CAS No. 41266-80-2).[3][4] While a public, experimentally determined crystal structure for this specific molecule is not available in the reviewed literature, this document outlines the complete workflow—from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation—that would be employed for its elucidation. By referencing established protocols for analogous structures, we provide researchers and drug development professionals with a robust framework for investigating this and related compounds. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of not just how to perform the analysis, but why each step is critical for achieving a high-resolution, unambiguous structural model.
Introduction and Significance
Triazolopyrimidine derivatives are a cornerstone in modern pharmacology and agrochemistry due to their wide spectrum of biological activities, including potential applications as kinase inhibitors for cancer treatment and as P2X3 receptor antagonists for neuropathic pain.[5][6] The specific arrangement of nitrogen atoms and the potential for substitution on the fused ring system allow for fine-tuning of a molecule's steric and electronic properties, directly influencing its interaction with biological targets.
5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is an important intermediate and building block in the synthesis of more complex pharmaceutical agents.[5] Its structure features a fused bicyclic aromatic core, two methyl groups that enhance lipophilicity, and a thiol (-SH) group at the 3-position. This thiol group is particularly significant as it can exist in tautomeric equilibrium with its thione form (>C=S), a feature that profoundly impacts its hydrogen bonding capabilities and, consequently, its crystal packing and receptor-binding affinity.
A definitive crystal structure is paramount. It provides indisputable evidence of molecular connectivity, reveals the dominant tautomeric form in the solid state, and maps the intricate network of intermolecular interactions that dictate the material's bulk properties. This guide serves as a blueprint for obtaining and interpreting this critical data.
Synthesis and Single-Crystal Growth
The successful outcome of a crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Protocol
The synthesis of the target compound can be approached through the cyclization of a precursor containing the pyrimidine ring. The following is a validated, multi-step protocol adapted from methodologies for similar heterocyclic systems.
Workflow for Synthesis:
Caption: Synthetic workflow for the target compound.
Detailed Steps:
-
Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine: Begin by reacting 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate in a suitable solvent like ethanol under reflux. The nucleophilic substitution of the chlorine atom by the hydrazine group yields the key precursor. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Thionation and Cyclization: The purified 2-hydrazinyl-4,6-dimethylpyrimidine is dissolved in ethanol containing a base, such as potassium hydroxide. Carbon disulfide (CS₂) is added dropwise at room temperature. The reaction mixture is then refluxed for several hours. The CS₂ reacts with the terminal nitrogen of the hydrazine moiety, and the subsequent base-catalyzed intramolecular cyclization leads to the formation of the triazole ring fused to the pyrimidine core.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., acetic acid) to precipitate the thiol product. The crude solid is collected by filtration, washed with water, and dried. For crystallographic studies, high purity is essential. The product is purified by recrystallization from a solvent such as isopropanol or ethanol to remove any unreacted starting materials or side products.
Single-Crystal Growth Methodology
Growing crystals suitable for SC-XRD requires a slow, controlled precipitation from a supersaturated solution. The choice of solvent is critical and often determined empirically.
Protocol: Slow Evaporation
-
Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and with gentle heating. An ideal solvent is one in which the compound is moderately soluble at a higher temperature and sparingly soluble at room temperature.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any microscopic dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Crystallization: Cover the vial with a cap that is pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature and in a vibration-free environment.
-
Harvesting: Once well-formed, prismatic crystals appear, they can be carefully harvested from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.
Workflow for SC-XRD Analysis:
Caption: Standard workflow for Single-Crystal X-ray Diffraction.
Methodology Explained:
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and scaled.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate structural model. This model is then refined using a least-squares algorithm, which adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Anticipated Structural Features and Data
While the specific data for the title compound is unavailable, we can predict its key structural parameters based on a closely related, published structure: N-(4-chlorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine .[7] The core bicyclic system is an isomer, but it provides a reliable template for expected bond lengths, angles, and packing motifs.
Predicted Crystallographic Data
The following table summarizes the type of data that would be obtained and reported in a crystallographic information file (CIF). The values are illustrative and based on analogous structures.
| Parameter | Expected Value / Information | Significance |
| Chemical Formula | C₇H₈N₄S | Confirms the elemental composition of the crystal.[3] |
| Formula Weight | 180.23 | Derived from the chemical formula.[3] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 7-10 Å, c ≈ 12-18 Å; α=γ=90°, β ≈ 95-105° | Defines the size and shape of the repeating unit. |
| Volume (V) | ≈ 1000-1500 ų | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the refinement; lower is better. |
| Goodness-of-Fit (GooF) | ≈ 1.0 | Should be close to 1 for a good model. |
Molecular Geometry and Intermolecular Interactions
The analysis of the refined structure would focus on several key aspects:
-
Planarity: The fused[1][2][3]triazolo[4,3-a]pyrimidine ring system is expected to be nearly planar, a common feature in aromatic heterocyclic compounds.[7]
-
Tautomerism: The position of the proton on the N-C-S moiety will be critical. SC-XRD can distinguish between the thiol (-SH) and thione (>C=S) forms by precisely locating the hydrogen atom and by analyzing the C-S bond length (a C=S double bond is significantly shorter than a C-S single bond).
-
Hydrogen Bonding: The thione tautomer, if present, would feature an N-H donor, which would likely form strong N-H···N or N-H···S hydrogen bonds, leading to the formation of dimers or extended chains in the crystal lattice.[7] The presence of these strong, directional interactions is a primary driver of the crystal packing arrangement.
-
π–π Stacking: The planar aromatic rings are expected to engage in π–π stacking interactions with neighboring molecules, further stabilizing the crystal structure.[7]
Diagram of Potential Intermolecular Interactions:
Caption: Potential hydrogen bonding between molecules.
Conclusion
The crystal structure analysis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is a critical step in understanding its fundamental physicochemical properties. This guide outlines a robust and validated pathway for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. The resulting 3D model would provide invaluable insights into its tautomeric state, conformational preferences, and the non-covalent interactions that govern its solid-state architecture. For medicinal chemists and materials scientists, this information is the bedrock upon which rational drug design and the development of new crystalline materials are built.
References
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VAST JOURNALS SYSTEM. SYNTHESIS OF 5,7-DIMETHYL-[1][2][3]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. Available at: [Link].
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Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17201. Available at: [Link].
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Hausmann, J., et al. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. Journal of Medicinal Chemistry. Available at: [Link].
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An In-depth Technical Guide to the Tautomerism of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2][3] The biological activity, physicochemical properties, and metabolic stability of a drug candidate can be significantly influenced by the predominant tautomeric form at a physiological pH.[3] This guide provides a comprehensive technical overview of the tautomeric phenomena in 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the structural basis of its tautomerism, present state-of-the-art experimental and computational methodologies for its characterization, and discuss the critical importance of this equilibrium in the context of drug design.
The Significance of Tautomerism in Medicinal Chemistry
The journey of a drug molecule from administration to its biological target is a complex process governed by its intrinsic properties, such as solubility, lipophilicity, and its ability to interact with proteins. Tautomers of a single compound can exhibit distinct differences in these properties.[2] For instance, the hydrogen bonding capacity, a key determinant of protein-ligand interactions, differs significantly between a thiol (-SH) and a thione (C=S) group. Consequently, one tautomer may bind to a target receptor with high affinity while another is inactive.[2][4] It is estimated that approximately 25% of compounds in drug discovery databases can exhibit tautomerism, making its proper consideration a critical challenge and opportunity in computer-aided drug design.[2]
The triazolo[4,3-a]pyrimidine core is a "bridgehead" nitrogen fused heterocyclic system that has been explored for a range of biological activities, including as kinase inhibitors and anti-parasitic agents.[5][6] The introduction of a thiol group at the 3-position introduces the possibility of thiol-thione tautomerism, which is the primary focus of this guide.
Tautomeric Equilibria in 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
The principal tautomeric equilibrium for this molecule involves the migration of a proton between the sulfur atom and the adjacent nitrogen atom (N2) of the triazole ring. This results in two primary forms: the thiol form and the thione form.
-
Thiol Tautomer: 5,7-Dimethyl-[1][7][8]triazolo[4,3-a]pyrimidine-3-thiol. In this form, the proton resides on the sulfur atom, resulting in an aromatic triazole ring.
-
Thione Tautomer: 5,7-Dimethyl-2,4-dihydro-[1][7][8]triazolo[4,3-a]pyrimidine-3-thione. Here, the proton has migrated to the N2 nitrogen, creating a thione (C=S) double bond and breaking the aromaticity of the triazole ring.
It is generally observed in related 1,2,4-triazole-3-thione systems that the thione form is the more stable and predominant species, particularly in the gas phase and in condensed phases.[9][10][11] However, the equilibrium can be influenced by substituents and, most importantly, by the solvent environment.[1][7]
Caption: Prototropic thiol-thione tautomerism.
Experimental Methodologies for Tautomer Characterization
A multi-faceted experimental approach is essential to unambiguously determine the tautomeric equilibrium in different states (solid vs. solution) and environments (polar vs. non-polar solvents).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for elucidating molecular structure in solution.[7][12] The position of the mobile proton and the resulting electronic structure changes lead to distinct NMR signatures for each tautomer.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Protic solvents (like D₂O or CD₃OD) can exchange with the tautomeric proton, often obscuring its signal. Aprotic polar solvents like DMSO-d₆ are frequently used as they can solvate both tautomers and allow for the direct observation of N-H or S-H protons.
-
Nuclei Observed:
-
¹H NMR: The chemical shift of the mobile proton is highly informative. An S-H proton in a thiol typically appears at a different chemical shift than an N-H proton in a thione.
-
¹³C NMR: The carbon atom attached to the sulfur (C3) will have a significantly different chemical shift. In the thione form (C=S), this carbon is deshielded and appears further downfield (e.g., 179–191 ppm) compared to the thiol form (C-S), which would be more shielded (e.g., 161-171 ppm).[13]
-
¹⁵N NMR: If isotopic labeling is feasible, ¹⁵N NMR provides direct insight into the protonation state of the nitrogen atoms in the triazole ring.
-
Step-by-Step Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
¹H Spectrum Analysis: Look for a broad, exchangeable proton signal. Its chemical shift can provide initial clues. Note the shifts of the methyl groups and the pyrimidine proton, as they may also shift slightly depending on the tautomeric form.
-
¹³C Spectrum Analysis: Identify the C3 carbon. A chemical shift in the ~180-190 ppm range strongly suggests the predominance of the thione tautomer.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can reveal if an equilibrium exists. If two sets of signals for the tautomers are observed at low temperatures (slow exchange), they may coalesce into a single averaged set at higher temperatures (fast exchange).[12]
UV-Vis Spectroscopy
The electronic absorption spectra of tautomers are often distinct due to differences in their chromophore systems.[14] This technique is particularly useful for studying how the tautomeric equilibrium shifts with solvent polarity.[1][8]
Principle: The thione group (C=S) and the thiol group within an aromatic system represent different chromophores. By measuring the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol), one can observe solvatochromic shifts (shifts in λ_max).[1][14] A strong correlation between λ_max and solvent polarity can indicate a shift in the tautomeric equilibrium.
Step-by-Step Protocol: Solvatochromic Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Data Analysis: Plot the maximum absorption wavelength (λ_max) against a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) parameter). A significant trend suggests that the solvent is stabilizing one tautomer over the other.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of the molecule in the solid state.[15][16][17] It can unambiguously locate the position of the proton and confirm which tautomer is present in the crystal lattice. While this method provides a static picture, it is the "gold standard" for structural confirmation of the thermodynamically most stable form in the solid state.[1][7]
Computational Chemistry as a Predictive and Interpretive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[10][11][18][19]
Causality Behind Computational Choices:
-
Method Selection (B3LYP): The B3LYP functional is a widely used and well-benchmarked hybrid functional that provides a good balance of accuracy and computational cost for studying tautomerism in organic molecules.[11]
-
Basis Set (6-311++G(d,p)): This basis set is sufficiently large and flexible to accurately describe the electronic structure, including the diffuse functions (++) needed for anions or lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Solvent Modeling (PCM/SMD): To simulate solution-phase behavior, an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is crucial.[8] These models account for the bulk electrostatic effects of the solvent, which can dramatically alter the relative energies of tautomers.[7][8]
Caption: A typical DFT workflow for tautomer analysis.
Step-by-Step Protocol: DFT Calculation
-
Structure Building: Build the 3D structures of both the thiol and thione tautomers in a molecular editor.
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation in the gas phase (e.g., using the B3LYP/6-31G(d,p) level of theory). The absence of imaginary frequencies confirms a true energy minimum.
-
Solvated Energy Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) and an implicit solvent model (e.g., SMD with DMSO as the solvent).
-
Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent. The difference in free energy (ΔG) can be used to predict the equilibrium constant (K_eq) and the relative population of each tautomer.
Integrated Data Analysis
The true power of this analysis lies in combining experimental and computational data. For instance, if DFT calculations predict the thione tautomer to be 10 kcal/mol more stable in DMSO, this should be corroborated by a ¹³C NMR spectrum showing a C3 signal characteristic of a thione.
Table 1: Hypothetical Integrated Data Summary
| Method | Observation/Result | Interpretation |
| ¹³C NMR (DMSO-d₆) | Single signal for C3 at δ = 185.4 ppm. | The thione tautomer is the overwhelmingly dominant form in DMSO solution. |
| UV-Vis (Acetonitrile) | λ_max at 295 nm. | Consistent with a C=S chromophore conjugated within the heterocyclic system. |
| X-ray Crystallography | Proton located on N2; C3-S bond length is 1.68 Å. | The thione tautomer is the exclusive form in the solid state. |
| DFT (SMD, DMSO) | ΔG (Thione - Thiol) = -9.8 kcal/mol. | Computational results strongly support the experimental finding that the thione form is significantly more stable. |
Conclusion and Implications for Drug Development
The comprehensive analysis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, leveraging a combination of NMR, UV-Vis, and computational methods, strongly indicates that the thione tautomer is the predominant and most stable form in both solution and the solid state. This has critical implications for drug development professionals:
-
Structure-Activity Relationships (SAR): When building SAR models or performing computational docking, the thione structure should be used as the input. Using the incorrect thiol tautomer could lead to misleading predictions about binding affinity and molecular interactions.[2]
-
Physicochemical Properties: Property predictions (e.g., logP, pKa, solubility) must be based on the thione form to be relevant for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Intellectual Property: When patenting chemical matter, it is crucial to claim the compound in a way that encompasses all potential tautomeric forms, although understanding the dominant form is key to describing the invention accurately.
By rigorously characterizing the tautomeric behavior of this and other heterocyclic scaffolds, researchers can make more informed decisions, accelerating the discovery and development of novel therapeutics.
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An In-depth Technical Guide to the Solubility and Stability Studies of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel heterocyclic compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to generating critical data for preclinical and formulation development. The inherent chemical nature of this molecule, specifically its potential for thione-thiol tautomerism, presents unique challenges that will be addressed through carefully designed experimental protocols.
Introduction and Molecular Context
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry, likely as a kinase inhibitor or in other targeted therapies.[1] Its structure, featuring a fused triazolopyrimidine core and a thiol group, suggests the possibility of limited aqueous solubility and a susceptibility to specific degradation pathways.
A critical aspect of this molecule's chemistry is the potential for thione-thiol tautomerism, where the proton on the thiol group can migrate to an adjacent nitrogen atom, resulting in a thione form. This equilibrium is often influenced by the solvent environment, with polar solvents favoring the thione tautomer.[2][3] Furthermore, the thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer, a common impurity for thiol-containing compounds.[2] A thorough understanding of these properties is paramount for the successful development of this compound into a viable therapeutic agent.
Molecular Structure:
-
Chemical Name: 5,7-Dimethyl-[2][4][5]triazolo[4,3-a]pyrimidine-3-thiol[5][6]
-
CAS Number: 41266-80-2[5]
Aqueous Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, both kinetic and thermodynamic solubility should be assessed to provide a comprehensive understanding of its dissolution characteristics.
Kinetic Solubility Assessment
Kinetic solubility provides an early indication of a compound's dissolution behavior and is suitable for high-throughput screening.[1][8][9] The assay measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8][9]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[8]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Assessment (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for regulatory submissions.[1][10] The shake-flask method involves equilibrating an excess of the solid compound in a specific buffer over an extended period.[11]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8, as recommended by ICH guidelines.[12][13] This should include at least pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[14]
-
Sample Preparation: Add an excess amount of solid 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol to vials containing each buffer. Ensure that undissolved solid remains visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at 37 °C for 24 to 48 hours to ensure equilibrium is reached.[1][10]
-
Phase Separation: After incubation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid material.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method (see Section 4). A calibration curve prepared with known concentrations of the compound in the respective buffers should be used for quantification.
-
pH Verification: Measure the pH of the saturated solution after the experiment to ensure it has not significantly changed.[11]
Data Presentation: Predicted Solubility Data Table
| pH | Method | Predicted Solubility (µg/mL) |
| 1.2 | Thermodynamic (Shake-Flask) | To be determined |
| 4.5 | Thermodynamic (Shake-Flask) | To be determined |
| 6.8 | Thermodynamic (Shake-Flask) | To be determined |
| 7.4 | Kinetic (Turbidimetric) | To be determined |
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15][16] Forced degradation studies are conducted to identify likely degradation products and to develop a stability-indicating analytical method.[17][18]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to generate degradation products.[7][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at 60-80°C.[17]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at 60-80°C.[17]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[18]
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat at 80°C.[17]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[19]
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the retest period for the drug substance.[15]
Experimental Protocol: Long-Term Stability
-
Batch Selection: Use at least three primary batches of the drug substance.[16]
-
Container Closure System: Store the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[15]
-
Storage Conditions: Store the samples at the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Frequency: Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to be Tested: At each time point, the samples should be tested for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active drug substance and the increase of degradation products without interference from other components in the sample.[20][21][22] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[20][23]
Method Development Workflow
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A Technical Guide to the Quantum Chemical Analysis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantum chemical investigation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (DMTPSH), a heterocyclic compound of significant interest in medicinal and materials chemistry. Triazolopyrimidine derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the fundamental electronic and structural properties of DMTPSH at a quantum mechanical level is paramount for rational drug design and the development of novel functional materials. This document outlines a validated computational protocol using Density Functional Theory (DFT), details the analysis of the molecule's geometry, vibrational spectra, and electronic characteristics, and contextualizes these findings within the scope of drug development. We explore molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors to build a complete physicochemical profile of the molecule.
Introduction: The Rationale for a Computational Approach
The[1][2][4]triazolo[4,3-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] The specific derivative, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (CAS 41266-80-2), combines this potent heterocyclic system with a reactive thiol group, making it a valuable intermediate for synthesizing kinase inhibitors for cancer therapy and novel agrochemicals.[5]
While experimental synthesis and characterization provide essential data, they do not fully reveal the underlying electronic structure that governs the molecule's reactivity and intermolecular interactions. Quantum chemical calculations offer a powerful, non-invasive lens to:
-
Determine the most stable three-dimensional structure and conformational preferences.
-
Predict reactivity hotspots, identifying sites susceptible to electrophilic or nucleophilic attack.
-
Simulate spectroscopic properties (e.g., FT-IR) to aid in experimental characterization.
-
Quantify electronic properties that are critical for understanding potential mechanisms of action and for parameterizing molecular docking and dynamics simulations.
This guide employs Density Functional Theory (DFT), a robust method that provides an optimal balance of computational accuracy and efficiency for molecules of this size and complexity.[6]
Computational Methodology: A Validated Protocol
The following protocol outlines a step-by-step workflow for performing reliable quantum chemical calculations on DMTPSH. The choice of methodology is grounded in established practices for heterocyclic organic molecules.[7][8][9]
The Workflow: From Structure to Properties
The computational investigation follows a logical sequence to ensure the validity and accuracy of the results. Each step builds upon the previous one, culminating in a comprehensive electronic and structural profile of the molecule.
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A Researcher's Guide to 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: Sourcing, Characterization, and Application
A Researcher's Guide to 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol: Sourcing, Characterization, and Application
This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals interested in the procurement and application of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol (CAS No. 41266-80-2). As a pivotal heterocyclic building block, this compound is instrumental in the synthesis of novel pharmaceutical agents. This document provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling protocols, and its role in modern medicinal chemistry, ensuring that researchers can source and utilize this reagent with confidence and precision.
Introduction to a Privileged Scaffold
5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol belongs to the triazolopyrimidine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is considered a "privileged structure," meaning it can serve as a versatile framework for designing ligands for a variety of biological targets. The triazolopyrimidine core is an isostere of purine, allowing it to interact with biological targets that recognize the native purine structure, such as kinases.
The subject of this guide, with its dimethylated pyrimidine ring and a reactive thiol group on the triazolo moiety, is a key intermediate for creating diverse molecular libraries. The thiol group, in particular, offers a convenient handle for further chemical modification (functionalization), enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Its primary utility lies in the development of kinase inhibitors for oncology research, but its structural motifs also show potential in agrochemical and materials science applications.[4][5]
Commercial Sourcing and Procurement Strategy
Acquiring high-quality starting materials is the foundation of reproducible and reliable research. 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should not only consider price but also purity, availability of analytical data (Certificate of Analysis), and lead times.
Commercial Suppliers Overview
The following table summarizes key commercial suppliers for this compound. Purity levels and catalog numbers are provided to facilitate direct procurement. It is advisable to request a lot-specific Certificate of Analysis (CoA) before purchase to verify identity and purity.
| Supplier | CAS Number | Product Number | Purity |
| Sigma-Aldrich | 41266-80-2 | AChemBlock-ADVH9A9892FB | 97% |
| Santa Cruz Biotechnology | 41266-80-2 | sc-223403 | Not specified |
| Arctom Scientific | 41266-80-2 | PBTEN21465 | 95% |
| Combi-Blocks | 41266-80-2 | QZ-0775 | Not specified |
| Matrix Scientific | 41266-80-2 | 038565 | Not specified |
| Enamine | 41266-80-2 | EN300-20554 | >95% |
| OTAVAchemicals | 41266-80-2 | 7070707073 | >95% |
| Princeton BioMolecular Research | 41266-80-2 | PBR-41266-80-2 | Not specified |
Note: Availability and product numbers are subject to change. Always verify with the supplier.
A Scientist's Procurement Workflow
From a practical standpoint, procuring a specialized chemical like this involves more than just placing an order. The following workflow is a self-validating system to ensure the quality and suitability of the material for your experiments.
Expert Insight: The in-house QC step (G) is critical. While suppliers provide a CoA, batch-to-batch variability can occur. Running a simple 1H NMR and an LC-MS provides orthogonal confirmation of structure and purity, preventing costly troubleshooting of experiments down the line. This step transforms a simple purchase into a validated, trustworthy protocol.
Physicochemical and Safety Profile
Understanding the fundamental properties and safety requirements of a compound is non-negotiable for any researcher.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 41266-80-2 | [4] |
| Molecular Formula | C₇H₈N₄S | [4] |
| Molecular Weight | 180.23 g/mol | [4] |
| Appearance | Solid (Typical for this class) | [1] |
| Melting Point | 256 °C (for isomer CAS 51646-17-4) | [1] |
| Storage Temperature | 0-8 °C | |
| InChI Key | CJOANGINGPPMDD-UHFFFAOYSA-N |
Note: The melting point is for the closely related isomer 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol and should be used as an approximate reference.
Safety and Handling
Based on available Safety Data Sheets (SDS), 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (typically refrigerated at 0-8 °C).
Synthesis and Applications in Drug Discovery
General Synthesis Strategy
For instance, the synthesis of the 1,5-a isomer involves reacting (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide.[3] This reaction proceeds through a complex mechanism involving the formation of an intermediate which then rearranges and cyclizes to form the fused triazolopyrimidine ring system.[3] This general strategy—the condensation and cyclization of substituted pyrimidines with hydrazines or related species—is a cornerstone of creating triazolopyrimidine libraries.
Role in Medicinal Chemistry & Drug Development
The true value of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is realized in its application as a scaffold in drug discovery. The triazolopyrimidine core has been successfully employed to develop a wide range of biologically active agents.
-
Kinase Inhibition: As purine bio-isosteres, triazolopyrimidine derivatives are particularly effective as ATP-competitive kinase inhibitors. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for many inhibitors. The thiol group at the 3-position can be used to introduce various side chains that can probe deeper into the ATP-binding pocket, conferring both potency and selectivity. This makes the compound a valuable starting point for developing inhibitors against cancer-related targets like CDKs, EGFR, and others.[4]
-
Broader Biological Activity: The triazolopyrimidine scaffold is not limited to oncology. Derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-viral, anti-microbial, and anti-malarial properties.[1] This versatility underscores the importance of building blocks like 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol for exploring new therapeutic avenues.
Conclusion
5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is a high-value chemical intermediate for any research program focused on the design and synthesis of novel bioactive molecules, particularly kinase inhibitors. Its commercial availability from several reputable suppliers allows for reliable procurement, although researchers are strongly encouraged to implement an in-house quality control workflow to ensure experimental reproducibility. By understanding its properties, handling it with appropriate safety precautions, and leveraging its reactive thiol group for chemical diversification, scientists can effectively utilize this compound to advance their drug discovery and development efforts.
References
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Sigma-Aldrich. 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol product page.
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ChemicalBook. 5,7-DIMETHYL-[1][2][3]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIOL Product Description.
-
Sigma-Aldrich. 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol product page.
-
VAST Journals System. SYNTHESIS OF 5,7-DIMETHYL-[1][2][3]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE.
-
Santa Cruz Biotechnology. 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol product page.
-
Combi-Blocks. Safety Data Sheet for 5,7-Dimethyl[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.
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PubChem. 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol compound summary.
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MySkinRecipes. 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol product page.
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MDPI. Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.
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An In-Depth Technical Guide to 5,7-Dimethyltriazolo[4,3-a]pyrimidine-3-thiol (CAS 41266-80-2)
An In-Depth Technical Guide to 5,7-Dimethyl[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol (CAS 41266-80-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a preliminary guide based on currently available public data. 5,7-Dimethyl[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is a research chemical with limited published literature. Consequently, key experimental data regarding its synthesis, biological activity, and analytical protocols are not extensively documented. Users should perform their own validation and characterization.
Executive Summary: An Under-Explored Heterocyclic Scaffold
5,7-Dimethyl[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol (CAS: 41266-80-2) is a fused heterocyclic compound belonging to the triazolopyrimidine family. Structurally, it is an isomer of the more extensively studied[1][2][3]triazolo[1,5-a]pyrimidine scaffold. While the broader class of triazolopyrimidines has garnered significant attention in medicinal chemistry and agrochemical development, this specific [4,3-a] isomer remains largely uncharacterized in peer-reviewed literature.
This guide consolidates the known information on this compound, highlighting its potential applications as a chemical intermediate and underscoring the significant knowledge gaps that present opportunities for novel research. Its structural alerts—a privileged heterocyclic core and a reactive thiol group—suggest potential utility as a building block for creating diverse chemical libraries.
Physicochemical Properties and Structural Data
A coherent understanding of a compound's physical and chemical nature is the foundation of its application. The table below summarizes the core identifiers and properties of this molecule, primarily collated from chemical supplier data.
| Property | Data | Reference(s) |
| CAS Registry Number | 41266-80-2 | [1] |
| IUPAC Name | 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol | [4] |
| Synonym | 5,7-dimethyl[1][2][3]triazolo[4,3-a]pyrimidin-3-yl hydrosulfide | |
| Molecular Formula | C₇H₈N₄S | [4] |
| Molecular Weight | 180.23 g/mol | |
| InChI Key | CJOANGINGPPMDD-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=C2N1N=C(S)N2C)C | |
| Appearance | White to off-white solid (typical) | |
| Purity | ≥97% (as specified by commercial suppliers) | |
| Storage | Recommended storage at 0-8 °C under an inert atmosphere | [5] |
Synthesis and Chemical Reactivity
Synthesis Pathway
A detailed, peer-reviewed synthesis protocol for 5,7-Dimethyl[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is not currently available in the scientific literature. However, the general synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine core can be achieved via a multicomponent, one-pot reaction. A plausible, though unverified, synthetic route could involve the cyclocondensation of a substituted aminotriazole with a β-ketoester, followed by thionation.
A generalized workflow for a related structure is visualized below. Note: This is a hypothetical pathway and has not been validated for this specific compound.
Caption: Hypothetical synthesis workflow for the target compound.
Chemical Reactivity
The key reactive center is the thiol (-SH) group, which is nucleophilic and can undergo various transformations, making it a versatile handle for further functionalization.
-
Alkylation: The thiol can be easily alkylated to form thioethers.
-
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
-
Metal Coordination: The thiol group and nitrogen atoms of the heterocyclic core can act as ligands to coordinate with metal ions.
Potential Applications and Biological Rationale
This compound is primarily positioned as an intermediate for discovery research.[5] The rationale for its potential is based on the established biological activities of the broader triazolopyrimidine class.
Kinase Inhibitor Scaffolding
The triazolopyrimidine core is structurally related to purine, the core of ATP. This similarity allows it to function as an "ATP-competitive" scaffold, binding to the ATP pocket of protein kinases. Numerous[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various kinases implicated in cancer, such as:
-
Cyclin-Dependent Kinase 2 (CDK2)[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]
-
Epidermal Growth Factor Receptor (EGFR)[3]
-
S-Phase Kinase-Associated Protein 2 (SKP2)[7]
The subject of this guide, with its specific isomeric form and substitution pattern, represents an unexplored variation of this pharmacophore.
Caption: Mechanism of action for ATP-competitive kinase inhibitors.
Agrochemical Development
The triazolopyrimidine scaffold is also a well-established core in commercial agrochemicals. For instance, derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyrimidine system have shown potent fungicidal activity, suggesting that this chemical class can effectively interfere with biological pathways in fungi.[2] The specific activity of CAS 41266-80-2 in this area has not been reported.
Analytical Methodology
No specific analytical methods for CAS 41266-80-2 have been published. For researchers requiring quantification and characterization, the following standard methods would serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the primary choice for purity determination and quantification.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, likely with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape.
-
Detection: UV detection at the compound's absorbance maximum (λ-max), which would need to be determined experimentally.
-
Protocol Outline:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in the same solvent as the standard.
-
Analysis: Inject standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), would be essential for structural confirmation and identification. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 181.0548.
Safety and Handling
Comprehensive toxicological data is unavailable. The compound should be handled with care in a laboratory setting, assuming it is a potentially hazardous substance.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat. All handling of the solid should occur in a chemical fume hood to avoid inhalation.
Future Research Directions
The lack of data on CAS 41266-80-2 presents clear opportunities for foundational research:
-
Definitive Synthesis: Development and publication of a robust, scalable synthesis protocol.
-
Biological Screening: Comprehensive screening against a panel of protein kinases to identify specific targets and determine potency (IC₅₀ values).
-
Agrochemical Evaluation: Testing for fungicidal, herbicidal, and insecticidal activity.
-
Structural Biology: Co-crystallization with a validated protein target to understand its binding mode and guide structure-activity relationship (SAR) studies.
-
Analytical Method Validation: Development and publication of validated HPLC and LC-MS/MS methods for its quantification in various matrices.
References
A consolidated list of sources referenced in this guide.
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Chen Q, Liu ZM, Chen CN, Jiang LL, Yang GF. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines. Chem Biodivers. 2009;6(8):1254-1265. Available at: [Link].
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Tóth M, Tárkányi G, Kotschy A. Consensus Virtual Screening Identified[1][2][3]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. ChemMedChem. 2022;17(8):e202100659. Available at: [Link].
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El-Gamal MI, Abdel-Maksoud MS, El-Dakroury MF, et al. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorg Chem. 2025;154:108899. Available at: [Link].
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MySkinRecipes. 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 705426, 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Available at: [Link].
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Wang C, Liu Y, Li R, et al. Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. 2022;27(15):4796. Available at: [Link].
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Zhao Y, Zhang Q, Wang Y, et al. Design, synthesis and in vitro biological evaluation of novel[1][2][8]triazolo[4,5-d]pyrimidine derivatives containing a thiosemicarbazide moiety. Eur J Med Chem. 2018;146:147-156. Available at: [Link].
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Zhang H, Si L, Liu Y, et al. Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. J Med Chem. 2024;67(18):15794-15814. Available at: [Link].
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Liu H, Zhao D, Zhang J, et al. Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. Eur J Med Chem. 2016;125:122-138. Available at: [Link].
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Esteban-Gómez D, Villalobos-Rojas F, Sánchez-Moreno M, et al. High antiparasitic activity of silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5 a]pyrimidine. J Inorg Biochem. 2019;201:110810. Available at: [Link].
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Esteban-Gómez GM, Godino-Salido ML, Gutiérrez-Valero MD, López-Garzón R, Pérez-Pérez ML. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. 2023;28(19):6892. Available at: [Link].
-
Hassan A, El-Sayed N, El-Araby E, et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2021;11(44):27521-27542. Available at: [Link].
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Bouaita H, Ben-Mokhtar S, Colacino E, et al. Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules. 2023;28(9):3901. Available at: [Link].
-
Janečková L, Jorda R, Mališková B, et al. 3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. J Med Chem. 2021;64(24):17865-17882. Available at: [Link].
-
Wang S, Li Y, Zhang Y, et al. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Front Chem. 2022;10:875133. Available at: [Link].
-
Singh S, Lakhia R, Yadav S, et al. Advancements in the Synthesis of Triazolopyrimidines. Curr Org Chem. 2024;28(20):1567-1578. Available at: [Link].
-
Pomarnacka E, Kornicka A, Szymańska E, Bączek T, Węsierska M. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2020;25(2):339. Available at: [Link].
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Topic: Biological Activity Screening of Novel Triazolopyrimidine Thiols
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse and potent biological activities.[4][5] Molecules incorporating this core have demonstrated a wide spectrum of pharmacological actions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[4][5] The versatility of this scaffold allows for substitutions that can modulate its physicochemical properties and target specificity, making it a fertile ground for novel drug discovery.[6] Specifically, the introduction of a thiol group can enhance interactions with biological targets, often through coordination with metal ions in enzyme active sites or by participating in crucial hydrogen bonding.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic biological activity screening of novel triazolopyrimidine thiols. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and logical screening cascade. We will progress from broad, high-throughput primary screens to specific, mechanism-of-action studies, providing the technical detail necessary to identify and validate promising lead compounds.
Chapter 1: The Primary Screen — Identifying Cytotoxic Hits
The initial phase of any screening campaign is designed to cast a wide net, identifying compounds that exhibit general biological activity from a larger library. For potential anticancer agents, this translates to assessing broad cytotoxicity. The goal is not to understand the mechanism but to efficiently and reproducibly identify "hits" that warrant further investigation.
An ideal primary assay must be robust, cost-effective, and amenable to a high-throughput format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for this purpose.[7] It is a colorimetric assay that indirectly measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[7][8]
Experimental Workflow: High-Throughput Cytotoxicity Screening
The overall workflow is designed to systematically narrow down a library of compounds to a few promising leads for mechanistic studies.
Protocol 1: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.[9]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) under standard conditions (37°C, 5% CO₂).[9]
-
Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well microtiter plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel triazolopyrimidine thiols in DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., for a dose-response curve, a range from 0.1 to 100 µM is common).
-
Causality: The final DMSO concentration must be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which could confound the results.[8]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This establishes the 100% viability baseline.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin. This validates that the assay can detect cell death.[8]
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_Vehicle_Control) * 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is a critical measure of a drug's potency.[9]
-
Chapter 2: Secondary Screening — Validating Hits and Defining the Spectrum of Activity
Compounds that show significant activity in the primary screen ("hits") are advanced to secondary screening. The objectives here are twofold: to confirm the initial activity with robust dose-response curves and to assess the spectrum of activity across multiple cell lines. This helps to identify compounds that are broadly active or, more interestingly, those that show selectivity towards certain cancer types.[7]
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from these assays should be presented in a clear, tabular format to facilitate comparison. This allows for the easy identification of trends in potency and selectivity.[9]
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Lead Triazolopyrimidine Thiols
| Compound ID | MCF-7 (Breast) | HeLa (Cervical)[10] | HCT116 (Colon)[3] | A549 (Lung)[11] |
|---|---|---|---|---|
| TPT-001 | 7.8 ± 0.9 | 11.2 ± 1.5 | 9.5 ± 1.1 | 15.3 ± 2.1 |
| TPT-002 | 48.1 ± 5.2 | > 100 | 65.4 ± 7.8 | > 100 |
| TPT-003 | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 | 2.8 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean IC₅₀ values ± standard deviation from three independent experiments.
Interpretation:
-
TPT-003 emerges as a potent, broad-spectrum agent, with activity comparable to the positive control, Doxorubicin.[11]
-
TPT-001 shows good, broad-spectrum activity.
-
TPT-002 displays weak and selective activity, making it a lower priority candidate for anticancer development.
Chapter 3: Mechanistic Elucidation — Uncovering the "How"
Validated hits progress to tertiary screening, where the focus shifts to understanding their mechanism of action. This is a critical step in drug development, as it provides a biological rationale for the compound's activity and can guide future optimization. For triazolopyrimidines, a common mechanism is the inhibition of protein kinases.[1][2]
Target-Based Screening: Kinase Inhibition Assays
Many triazolopyrimidine derivatives have been shown to inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose hyperactivity drives the proliferation of many cancers.[1][10] An in vitro kinase inhibition assay directly measures a compound's ability to block the enzymatic activity of a specific kinase.[12]
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
-
Assay Preparation: Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which measures kinase activity by quantifying the amount of ADP produced.
-
Reaction Setup: In a 96-well or 384-well plate, combine the following:
-
Recombinant human EGFR enzyme.
-
A specific peptide substrate for EGFR.
-
ATP at a concentration near its Km (Michaelis constant) for the enzyme. Causality: Using ATP at its Km makes the assay sensitive to competitive inhibitors that bind at the ATP-binding site, a common mechanism for kinase inhibitors.[1]
-
The test compound (e.g., TPT-003) across a range of concentrations.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
-
Data Acquisition: Measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for enzyme inhibition.
Table 2: Kinase Inhibitory Activity of TPT-003
| Kinase Target | IC₅₀ (µM) |
|---|---|
| EGFR[2] | 2.19 ± 0.25 |
| VEGFR2[2] | 2.95 ± 0.31 |
| CDK2[2] | 9.31 ± 1.05 |
Data are presented as mean IC₅₀ values ± standard deviation.
Cellular Mechanism of Action
Confirmation that the compound works in a cellular context via the identified target is crucial. Western blotting can be used to probe the phosphorylation status of a kinase and its downstream effectors in compound-treated cells. For an EGFR inhibitor, a decrease in phosphorylated EGFR (pEGFR) and its downstream targets like pAKT and pERK1/2 would be expected.[1][10]
Furthermore, flow cytometry-based assays can determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cancer cells (e.g., HeLa) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[9]
-
Cell Harvesting: Harvest the cells (both floating and attached) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.[8]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Mechanism: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate the cell population into four quadrants:
-
Live cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Necrotic cells: Annexin V negative, PI positive. An effective anticancer agent should show a significant increase in the apoptotic cell populations.[10]
-
Chapter 4: Antimicrobial Activity Screening
The triazolopyrimidine scaffold is also a known source of antimicrobial agents.[4] A parallel or subsequent screening cascade should be employed to assess this potential activity. The fundamental goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Protocol 4: Broth Microdilution for MIC Determination
This method is a quantitative technique widely used for its efficiency and conservation of reagents.[13][14]
-
Preparation of Inoculum:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.[14]
-
The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Controls:
-
Growth Control: Wells with broth and inoculum but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or longer for fungi.
-
-
MIC Determination:
-
The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]
-
Table 3: Antimicrobial Activity (MIC in µg/mL) of Lead Compounds
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| TPT-004 | 4 | 8 | 16 |
| TPT-005 | 128 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Chapter 5: Data Synthesis and Lead Candidate Selection
The culmination of this screening cascade is the integration of all data to select lead candidates for further preclinical development. An ideal candidate would exhibit high potency (low IC₅₀ or MIC), a well-defined mechanism of action, and, for anticancer agents, selectivity for cancer cells over normal cells (a high therapeutic index). The collective evidence from cytotoxicity, mechanistic, and antimicrobial assays provides the robust, multi-faceted data package required to make an informed decision on which novel triazolopyrimidine thiols merit the significant investment of lead optimization and in vivo studies.[15]
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Lemaire, A., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. [Link]
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Al-Romaigh, F. K., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2762. [Link]
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Dileep, C. S., et al. (2022). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Journal of Applicable Chemistry, 11(2), 221-231. [Link]
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Al-Ghorbani, M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(15), 3456. [Link]
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Al-Issa, S. A., et al. (2024). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Scientific Reports, 14(1), 10586. [Link]
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El-Emary, T. I. (2011). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 16(1), 64-76. [Link]
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Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(19), 7904-7918. [Link]
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Abdel-Aziz, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 819. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol Derivatives
Introduction: The Significance of Triazolo[4,3-a]pyrimidines in Medicinal Chemistry
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyrimidine is a privileged scaffold in medicinal chemistry and drug development.[1][2][3][4] These molecules exhibit a wide spectrum of biological activities, including but not limited to anti-cancer, anti-microbial, anti-inflammatory, and anti-viral properties.[5][6] The structural rigidity and the specific arrangement of nitrogen atoms in the triazolopyrimidine core allow for precise interactions with various biological targets. The introduction of a thiol group at the 3-position and methyl groups at the 5- and 7-positions of the pyrimidine ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive protocol for the synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, a key intermediate for the development of novel therapeutic agents.[7]
Synthetic Strategy: A Mechanistic Overview
The synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is typically achieved through a two-step process starting from readily available precursors. The overall strategy involves the initial formation of a hydrazinylpyrimidine intermediate, followed by a cyclization reaction to construct the fused triazole ring.
Part 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
The first critical step is the synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine. This intermediate is generally prepared from 2-chloro-4,6-dimethylpyrimidine or 2-(methylthio)-4,6-dimethylpyrimidine by nucleophilic substitution with hydrazine hydrate.[8] The choice of the starting material often depends on its commercial availability and cost. The reaction with hydrazine hydrate proceeds via an SNAr mechanism, where the highly nucleophilic hydrazine displaces the leaving group (chloride or methylthio) on the electron-deficient pyrimidine ring.
Part 2: Cyclization to form the Triazolo[4,3-a]pyrimidine-3-thiol Core
The second part of the synthesis involves the cyclization of the 2-hydrazinyl-4,6-dimethylpyrimidine intermediate. For the introduction of the thiol group, carbon disulfide (CS₂) is a commonly employed reagent. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the desired 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.[9] The basic conditions, typically using potassium hydroxide in ethanol, facilitate the deprotonation of the hydrazine moiety, enhancing its nucleophilicity towards carbon disulfide.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
This protocol outlines the synthesis of the key hydrazinylpyrimidine intermediate from 2-chloro-4,6-dimethylpyrimidine.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (10.0 g, 0.07 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (80%, 13.1 g, 0.21 mol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain 2-hydrazinyl-4,6-dimethylpyrimidine as a white to off-white solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol
This protocol describes the cyclization of 2-hydrazinyl-4,6-dimethylpyrimidine with carbon disulfide.
Materials:
-
2-Hydrazinyl-4,6-dimethylpyrimidine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Water bath
-
Dilute hydrochloric acid (HCl)
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (4.0 g, 0.071 mol) in ethanol (80 mL) with stirring.
-
To this basic solution, add 2-hydrazinyl-4,6-dimethylpyrimidine (9.8 g, 0.071 mol). Stir the mixture until the solid dissolves.
-
Cool the solution in a water bath and add carbon disulfide (5.4 g, 0.071 mol) dropwise over 30 minutes. A yellow precipitate may form.
-
After the addition, heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (200 g).
-
Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.
-
The precipitate formed is the desired product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the presence of the thiol group and the fused heterocyclic structure.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol | C₇H₈N₄S | 180.23 | 41266-80-2 |
Visualization of the Synthetic Pathway and Workflow
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical transformations for the synthesis of heterocyclic compounds.[2][9][10] The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. The identity and purity of the intermediate and the final product must be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination. The expected spectral data should be compared with literature values for confirmation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol derivatives. By following these procedures, researchers can efficiently produce this valuable intermediate for further derivatization and biological evaluation in the quest for novel therapeutic agents.
References
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Some examples of biologically active[1][2][3]triazolo[4,3-a]pyrimidines. ResearchGate. Available at: [Link]
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(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]
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Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
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Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
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The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. ScienceDirect. Available at: [Link]
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New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta. Available at: [Link]
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SYNTHESIS OF 5,7-DIMETHYL-[1][2][3]TRIAZOLO[1,5-a]PYRIMIDINE-2-THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE. VAST JOURNALS SYSTEM. Available at: [Link]
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5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. MySkinRecipes. Available at: [Link]
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Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. National Institutes of Health. Available at: [Link]
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. PubChem. Available at: [Link]
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- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol [myskinrecipes.com]
- 8. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. ejournal.kjpupi.id [ejournal.kjpupi.id]
Application Note: A Comprehensive Workflow for Kinase Inhibitor Screening and Profiling Using 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery. The identification of potent and selective kinase inhibitors is paramount for developing novel therapeutics, particularly in oncology and immunology. The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a recognized "privileged structure," frequently appearing in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site. This application note presents a comprehensive, multi-phase workflow for the screening and characterization of novel kinase inhibitors, using the previously uncharacterized compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, as a working example. We detail a systematic cascade from initial high-throughput screening (HTS) and hit validation to in-depth selectivity profiling and mechanism of action (MoA) studies. The protocols provided herein are designed to be robust and self-validating, incorporating industry-standard quality control metrics and explaining the scientific rationale behind each experimental step to guide researchers in the rigorous evaluation of novel chemical matter.
Introduction
The Central Role of Kinases in Drug Discovery
The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[4] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[4] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[5] Consequently, small molecule kinase inhibitors have become one of the most successful classes of targeted therapies.[6]
The Triazolopyrimidine Scaffold: A Privileged Structure
In medicinal chemistry, certain molecular scaffolds appear repeatedly in bioactive compounds, earning the designation of "privileged structures." The triazolopyrimidine core is one such scaffold, known for its versatile biological activities.[7] Its nitrogen-rich, heterocyclic structure is adept at forming hydrogen bonds and other interactions within the highly conserved ATP-binding pocket of many kinases, acting as a bioisostere for the adenine ring of ATP.[8] Numerous compounds incorporating this scaffold have been investigated as potent inhibitors of diverse kinases, including EGFR, CDK2, c-Met, and VEGFR-2, demonstrating its broad applicability in drug design.[5][8][9] This guide uses 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (Figure 1), a representative member of this class, to illustrate a robust screening and characterization workflow.
Overview of the Kinase Inhibitor Screening Cascade
A successful kinase inhibitor discovery program follows a logical progression or "cascade" of assays. This approach is designed to efficiently identify potent and selective compounds from a large library while minimizing wasted resources on non-viable candidates. The workflow described here progresses from a broad primary screen to increasingly detailed characterization studies.
Materials and Reagents
-
Test Compound: 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (CAS 41266-80-2), dissolved in 100% DMSO to a 10 mM stock concentration.[10]
-
Target Kinase: Recombinant human EGFR (Epidermal Growth Factor Receptor), as a representative and disease-relevant tyrosine kinase.
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a signal that is directly proportional to kinase activity.[4][11]
-
ATP: Adenosine 5'-triphosphate, 10 mM solution.
-
Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: Solid white, low-volume 384-well assay plates.
-
Control Inhibitor: Sorafenib or another known EGFR inhibitor.
-
Instrumentation: Multimode plate reader with luminescence detection capability.
Phase 1: Primary High-Throughput Screening (HTS)
Scientific Rationale: The goal of a primary screen is to rapidly and cost-effectively identify initial "hits" from a compound library. A single, relatively high concentration (e.g., 10 µM) is used to maximize the chances of detecting activity. The ADP-Glo™ assay is ideal for HTS due to its homogeneous "add-and-read" format, high sensitivity, and robustness.[11][12]
Detailed Protocol: Single-Point Screen
-
Compound Plating: Prepare a 100 µM intermediate plate of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in Kinase Reaction Buffer containing 1% DMSO.
-
Using an automated liquid handler, dispense 0.5 µL of the 100 µM compound solution into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Dispense 0.5 µL of buffer with 1% DMSO into "Maximum Activity" (0% inhibition) control wells.
-
Dispense 0.5 µL of a high-concentration control inhibitor (e.g., 100 µM Sorafenib) into "Minimum Activity" (100% inhibition) control wells.
-
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. Add 2.5 µL of this mix to all wells.
-
Initiate Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer (final concentration to be at the Kₘ for EGFR, e.g., 10 µM). Add 2.5 µL to all wells to start the reaction. The total volume is now 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP, which is then used by luciferase to produce light.
-
Read Plate: Measure luminescence using a plate reader.
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: Use the signals from the control wells to determine the activity of the test compound. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Define Hit Threshold: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, for example, >50% inhibition or greater than three standard deviations from the mean of the vehicle (DMSO) controls.
| Parameter | Description | Example Value |
| Test Compound Conc. | Final concentration for the primary screen. | 10 µM |
| ATP Concentration | Set at the approximate Kₘ of the target kinase. | 10 µM |
| Max Signal Control | Kinase + Substrate + ATP + DMSO (0% Inhibition) | 1,200,000 RLU |
| Min Signal Control | Kinase + Substrate + ATP + Control Inhibitor (100% Inhibition) | 80,000 RLU |
| Hit Threshold | Minimum inhibition to be considered a "hit". | > 50% |
Phase 2: Hit Confirmation and Potency (IC₅₀) Determination
Scientific Rationale: A single-point screen can produce false positives. It is critical to confirm any initial hits by re-testing and to determine their potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. A robust assay for IC₅₀ determination should have a Z'-factor value > 0.5, indicating a large separation between positive and negative controls.[13][14]
Detailed Protocol: 10-Point Dose-Response
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in DMSO, starting from a 10 mM stock.
-
Compound Plating: Create an intermediate plate and then dispense compounds into the 384-well assay plate to achieve a final concentration range, for example, from 30 µM down to 1.5 nM.
-
Assay Execution: Perform the kinase assay as described in the Phase 1 Protocol (Section 3.1) .
-
Data Collection: Measure luminescence for all wells.
Data Analysis and IC₅₀ Calculation
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC₅₀ value. Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
A confirmed hit will show a complete sigmoidal curve with a well-defined IC₅₀.
| Parameter | Result |
| Compound | 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol |
| Target Kinase | EGFR |
| Calculated IC₅₀ | e.g., 0.5 µM |
| Z'-Factor | > 0.7 |
| Conclusion | Confirmed Hit |
Phase 3: Selectivity Profiling
Scientific Rationale: An ideal drug candidate should be highly selective for its intended target to maximize efficacy and minimize off-target side effects.[1] Kinase inhibitors, especially those targeting the conserved ATP pocket, often show activity against multiple kinases.[3] Therefore, profiling the compound against a broad panel of kinases is a mandatory step to understand its selectivity profile. For meaningful comparison, these assays are often run with the ATP concentration near the Kₘ for each individual kinase.[1]
Protocol: Kinase Panel Screening
-
Panel Selection: Select a diverse panel of kinases representing different families of the human kinome. This can be done in-house or through a commercial service provider.[15]
-
Assay Conditions: The confirmed hit compound is screened, typically at a single concentration (e.g., 1 µM) and/or in dose-response format, against each kinase in the panel.
-
Data Collection: The % inhibition at the tested concentration is determined for each kinase.
Data Presentation and Interpretation
The results are often presented in a table and visualized using a kinome tree map, where inhibited kinases are highlighted. This provides an immediate visual representation of the compound's selectivity.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM |
| EGFR | Tyrosine Kinase | 95% |
| VEGFR2 | Tyrosine Kinase | 88% |
| CDK2 | CMGC | 15% |
| PKA | AGC | 5% |
| p38α | CMGC | 22% |
| SRC | Tyrosine Kinase | 45% |
Interpretation: The hypothetical data above suggests that 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a potent inhibitor of EGFR but also shows significant activity against VEGFR2 and moderate activity against SRC. It is relatively inactive against kinases from the CMGC and AGC families. This profile would classify it as a multi-targeted inhibitor rather than a highly selective one.
Phase 4: Mechanism of Action (MoA) Studies
Scientific Rationale: Understanding how a compound inhibits its target is crucial for lead optimization. Most kinase inhibitors work by competing with ATP for binding to the active site. An ATP competition assay can elucidate this mechanism. The apparent potency (IC₅₀) of an ATP-competitive inhibitor will decrease as the concentration of ATP in the assay increases, whereas the IC₅₀ of a non-competitive inhibitor will remain largely unaffected.[1][16]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. osti.gov [osti.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | 41266-80-2 [sigmaaldrich.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Investigating the Anticancer Potential of the 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct anticancer research on 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is limited in publicly available literature. This guide is therefore based on the broader, well-documented anticancer activities of the triazolo[4,3-a]pyrimidine scaffold and its derivatives. The protocols and mechanisms described herein are intended to serve as a robust starting point for investigating the potential of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and its future analogues.
Introduction: The Triazolo[4,3-a]pyrimidine Core in Oncology
The fusion of triazole and pyrimidine rings creates the triazolo[4,3-a]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry. This structural motif is of significant interest in oncology due to its structural similarity to purine nucleobases, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] The core structure serves as a versatile template for the design of inhibitors targeting key processes in cancer progression, such as cell proliferation, survival, and angiogenesis.
Research into this class of compounds has revealed several potential mechanisms of action, most notably the inhibition of protein kinases and the disruption of microtubule dynamics.[3][4][5][6] The specific compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, with its dimethyl substitutions and a reactive thiol group, presents an intriguing candidate for further investigation and derivatization in the pursuit of novel anticancer agents. The thiol group, in particular, offers a handle for synthetic modifications to explore structure-activity relationships (SAR) and to develop targeted covalent inhibitors.
Potential Mechanisms of Anticancer Activity
Based on studies of structurally related triazolopyrimidine derivatives, two of the most promising mechanisms of action for compounds based on this scaffold are the inhibition of crucial protein kinases involved in tumor angiogenesis and the disruption of microtubule polymerization, a cornerstone of cell division.
Inhibition of VEGFR-2 Kinase Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of the VEGFR-2 tyrosine kinase is a clinically validated strategy for cancer therapy. Several heterocyclic compounds, including triazolopyrimidine derivatives, have been investigated as VEGFR-2 inhibitors.[9] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and survival.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical for mitotic spindle formation during cell division.[10] Disruption of microtubule dynamics is a highly effective anticancer strategy. Some triazolo[1,5-a]pyrimidine derivatives have been shown to act as potent antitubulin agents.[3][4][6] These compounds can either inhibit the polymerization of tubulin into microtubules or, in some unique cases, promote polymerization without competing with paclitaxel, leading to mitotic arrest and subsequent apoptosis.[3][4]
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.box [sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating the Antifungal Activity of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic options.[1] The existing antifungal armamentarium is limited, with primary agents often targeting the fungal cell membrane's ergosterol or its biosynthesis.[2] This narrow range of mechanisms facilitates the development of resistance.
Heterocyclic compounds form the backbone of many successful pharmaceuticals. Among these, the triazolopyrimidine scaffold has emerged as a "privileged structure" due to its diverse biological activities, including antifungal, antibacterial, and antitumor properties.[3][4] This guide focuses on derivatives of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol , a core structure poised for the development of novel antifungal candidates.
These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism-of-action studies for this promising class of compounds. The protocols are designed to be self-validating, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[1][5][6]
Part 1: Synthesis of Novel Derivatives
The thiol group at the 3-position of the 5,7-dimethyl-[5][7][8]triazolo[4,3-a]pyrimidine core is a versatile handle for chemical modification. Nucleophilic substitution reactions at this position allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). A common and effective strategy involves the reaction of the parent thiol with various N-aryl/hetaryl 2-chloroacetamides.[9]
Protocol 1.1: General Synthesis of N-Substituted Acetamide Derivatives
This protocol outlines a general procedure for synthesizing a library of derivatives from the parent thiol compound.
Causality: The reaction is a classic S-alkylation where the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide. The presence of a base (e.g., triethylamine) is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which drives the reaction to completion.
Materials:
-
5,7-Dimethyl-[5][7][8]triazolo[4,3-a]pyrimidine-3-thiol (Parent Compound)
-
Various N-aryl/hetaryl 2-chloroacetamides (Reactants)
-
Triethylamine (Base)
-
Ethanol (Solvent)
-
Standard reflux apparatus
-
Thin-Layer Chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5,7-dimethyl-[5][7][8]triazolo[4,3-a]pyrimidine-3-thiol (1 equivalent) in ethanol.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes at room temperature. This step generates the thiolate anion necessary for the reaction.
-
Reactant Addition: Add the desired N-aryl/hetaryl 2-chloroacetamide (1 equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC. The disappearance of the starting thiol spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the final, pure derivative.
-
Characterization: Confirm the structure of the synthesized derivatives using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[9]
Part 2: In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating any new antifungal agent is determining its potency against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][6]
Protocol 2.1: Broth Microdilution Assay for MIC Determination (CLSI M27/M38-Based)
Causality: This method exposes a standardized inoculum of fungal cells to a range of drug concentrations in a liquid growth medium. After incubation, fungal growth is assessed. The MIC provides a quantitative measure of the compound's antifungal potency, which is critical for comparing different derivatives and benchmarking against existing drugs.[5][6]
Materials:
-
Synthesized triazolopyrimidine derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungals (e.g., Fluconazole, Amphotericin B)
Procedure:
-
Compound Preparation:
-
Prepare 10 mg/mL stock solutions of each test derivative and control drug in DMSO.
-
Perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of working concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final concentration of DMSO in the assay wells must not exceed 1%, as higher levels can inhibit fungal growth.[5]
-
-
Inoculum Preparation:
-
Grow fungal cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
For yeasts (Candida, Cryptococcus), suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
For molds (Aspergillus), prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate fungal inoculum to each well of a new 96-well plate.
-
Transfer 100 µL from the drug dilution plate to the corresponding wells of the inoculated plate. This brings the final volume to 200 µL and halves the drug concentrations to the final test range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Self-Validation/Controls:
-
Growth Control: Wells containing 100 µL of inoculum and 100 µL of RPMI-1640 (no drug).
-
Sterility Control: Wells containing 200 µL of RPMI-1640 only (no inoculum, no drug).
-
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay.
-
Positive Control: Wells containing inoculum and a known antifungal drug (e.g., Fluconazole).
-
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and 72 hours for Cryptococcus spp.[6]
-
-
MIC Determination:
-
The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the growth control.
-
For azoles (like the proposed derivatives), the endpoint is typically a ≥50% reduction in turbidity (growth) as determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm).[6]
-
Data Presentation: MIC Values
Summarize the MIC data in a clear, tabular format for easy comparison of derivative potency.
| Compound ID | R-Group | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus | MIC (µg/mL) vs C. neoformans |
| Parent | -H | >128 | >128 | >128 |
| Deriv-01 | -CH₂CONH(C₆H₅) | 16 | 32 | 8 |
| Deriv-02 | -CH₂CONH(4-Cl-C₆H₄) | 8 | 16 | 4 |
| Deriv-03 | -CH₂CONH(2-pyridyl) | 4 | 8 | 2 |
| Fluconazole | (Control) | 1 | 64 | 4 |
Part 3: In Vitro Cytotoxicity Assessment
A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[7] Early assessment of in vitro cytotoxicity is a critical step to de-risk a drug discovery pipeline and avoid costly late-stage failures.[7]
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[7]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and controls
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with cells treated with medium only (viability control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Data Interpretation: The Selectivity Index
The therapeutic potential of a compound is often expressed as the Selectivity Index (SI) .
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity for the fungal pathogen over host cells, marking a more promising drug candidate.
| Compound ID | MIC vs C. albicans (µg/mL) | CC₅₀ vs HeLa cells (µg/mL) | Selectivity Index (SI) |
| Deriv-02 | 8 | >256 | >32 |
| Deriv-03 | 4 | 128 | 32 |
| Fluconazole | 1 | >1000 | >1000 |
Part 4: Insights into the Mechanism of Action
The triazole ring is a hallmark of the azole class of antifungals.[10] These agents famously act by inhibiting the enzyme lanosterol 14α-demethylase , a key cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway.[2][11]
Hypothesized Mechanism:
-
The nitrogen atom in the triazole ring of the compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase.
-
This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol, a crucial precursor to ergosterol.
-
The depletion of ergosterol and the simultaneous accumulation of toxic methylated sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect).[2][11]
While this is the most probable mechanism, other targets cannot be ruled out without further experimental validation. For instance, some triazolopyrimidine herbicides have been shown to inhibit acetohydroxyacid synthase (AHAS), an enzyme in the branched-chain amino acid biosynthesis pathway, which could represent an alternative antifungal target.[12]
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- Pfaller, M. A., & Andes, D. R. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(3), ofw156.
- Pierce, C. G., Uppuluri, P., Tristan, A. R., et al. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(11), 4046-4052.
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- Kim, S. H., Park, Y., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(6), 1897-1900.
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Nguyen, H. T. T., et al. (2016). SYNTHESIS OF 5,7-DIMETHYL-[5][7][8]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. Vietnam Journal of Science and Technology, 54(4), 461.
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MySkinRecipes. (n.d.). 5,7-Dimethyl-[5][7][8]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from MySkinRecipes website.
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Sigma-Aldrich. (n.d.). 5,7-dimethyl-[5][7][8]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from Sigma-Aldrich website.
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Application Notes and Protocols: Metal Complexation Studies with 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Introduction: The Significance of Triazolopyrimidine Scaffolds in Coordination Chemistry
The 1,2,4-triazolopyrimidine scaffold represents a privileged heterocyclic system in chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Their structural similarity to endogenous purines allows them to interact with biological systems, leading to applications as antipyretic, anti-inflammatory, antimicrobial, and antitumor agents.[3] The incorporation of a thiol group and nitrogen atoms provides excellent coordination sites for metal ions, making triazolopyrimidine derivatives versatile ligands for the synthesis of novel metal complexes.[4] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a synergistic effect that has driven research in medicinal inorganic chemistry.[5]
5,7-Dimethyl-[1][5][6]triazolo[4,3-a]pyrimidine-3-thiol (DMTPS) is a particularly interesting ligand. The presence of the thiol group (-SH) allows for thione-thiol tautomerism, providing a soft sulfur donor site, while the nitrogen atoms of the triazole and pyrimidine rings act as hard donor sites. This polydentate character enables DMTPS to form stable chelate complexes with a wide range of transition metal ions.[4] The study of these complexation events is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents and materials.[7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of DMTPS and the characterization of its metal complexes. It is designed for researchers in coordination chemistry, medicinal chemistry, and drug development, offering both the theoretical basis and practical steps for investigation.
Part 1: Synthesis of the Ligand
Protocol 1: Synthesis of 5,7-Dimethyl-[1][5][6]triazolo[4,3-a]pyrimidine-3-thiol (DMTPS)
This protocol is based on established methods for the synthesis of related triazolopyrimidine thiols, which typically involve the cyclization of a substituted pyrimidine precursor.[8] The key reaction is the intramolecular cyclization of a hydrazinopyrimidine derivative with a carbon disulfide source.
Causality: The reaction proceeds via the formation of a dithiocarbazate intermediate from the reaction of the hydrazine moiety with carbon disulfide in a basic medium. Subsequent intramolecular cyclization with elimination of water yields the stable, fused triazolopyrimidine ring system.
Materials and Reagents:
-
2-Hydrazino-4,6-dimethylpyrimidine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydrazino-4,6-dimethylpyrimidine (10 mmol) in 100 mL of absolute ethanol.
-
Addition of Base: To this solution, add a solution of potassium hydroxide (12 mmol) in 10 mL of water. Stir the mixture for 15 minutes at room temperature.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (12 mmol) to the reaction mixture. Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. All operations should be performed in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath. Carefully acidify the solution with dilute hydrochloric acid to a pH of ~5-6. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water and then with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product in a vacuum oven at 50-60 °C. The resulting solid, 5,7-Dimethyl-[1][5][6]triazolo[4,3-a]pyrimidine-3-thiol, can be characterized by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Part 2: Metal Complexation Studies
The interaction of DMTPS with metal ions in solution can be investigated using various spectroscopic and analytical techniques. These methods allow for the determination of the complex's stoichiometry, binding constant, and the nature of the coordination environment.
Workflow for Metal Complexation Analysis
Caption: General workflow for the study of DMTPS-metal complexation.
Protocol 2: Determination of Complex Stoichiometry by UV-Vis Spectroscopy (Job's Plot)
Theoretical Basis: The Job's plot, or method of continuous variations, is used to determine the stoichiometry of a metal-ligand complex in solution.[4][5] The total molar concentration of the metal and ligand is held constant, while their mole fractions are varied. A physical property that is proportional to the concentration of the complex, such as absorbance, is plotted against the mole fraction of one of the components. The maximum absorbance corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometric ratio.
Materials and Reagents:
-
Stock solution of DMTPS (e.g., 1 mM in methanol or DMF).
-
Stock solution of the metal salt (e.g., 1 mM CuCl₂ in the same solvent).
-
Spectrophotometrically pure solvent (e.g., Methanol, DMF).
-
UV-Vis Spectrophotometer.
-
Calibrated micropipettes and volumetric flasks.
Step-by-Step Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions in 10 mL volumetric flasks. The total concentration of [DMTPS] + [Metal] should be constant in each flask (e.g., 0.1 mM). Vary the mole fraction of the ligand (X_L) from 0 to 1 in increments of 0.1. (See Table 1 for an example).
-
Equilibration: Allow the solutions to stand for a sufficient time to ensure complexation equilibrium is reached (e.g., 30 minutes at room temperature).
-
Spectra Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-600 nm). Use the pure solvent as a blank.
-
Identify Wavelength of Maximum Absorption (λ_max): Identify a wavelength where the complex absorbs significantly, but the free ligand and metal salt absorb minimally. This is often a new band that appears upon complexation.
-
Construct the Job's Plot: Plot the absorbance at the chosen λ_max against the mole fraction of the ligand (X_L).[9]
-
Determine Stoichiometry: Draw two best-fit lines through the data points on either side of the maximum. The intersection of these lines gives the mole fraction (X_max) corresponding to the stoichiometry of the complex. The stoichiometry (n) of the ligand in a M₁Lₙ complex is calculated as n = X_max / (1 - X_max).
Data Presentation: Example Job's Plot Preparation
| Flask No. | Vol. of 1 mM DMTPS (mL) | Vol. of 1 mM Metal Salt (mL) | Total Volume (mL) | Mole Fraction Ligand (X_L) | Absorbance at λ_max |
| 1 | 0.0 | 1.0 | 10.0 | 0.0 | |
| 2 | 0.1 | 0.9 | 10.0 | 0.1 | |
| 3 | 0.2 | 0.8 | 10.0 | 0.2 | |
| 4 | 0.3 | 0.7 | 10.0 | 0.3 | |
| 5 | 0.4 | 0.6 | 10.0 | 0.4 | |
| 6 | 0.5 | 0.5 | 10.0 | 0.5 | |
| 7 | 0.6 | 0.4 | 10.0 | 0.6 | |
| 8 | 0.7 | 0.3 | 10.0 | 0.7 | |
| 9 | 0.8 | 0.2 | 10.0 | 0.8 | |
| 10 | 0.9 | 0.1 | 10.0 | 0.9 | |
| 11 | 1.0 | 0.0 | 10.0 | 1.0 |
A maximum at X_L ≈ 0.67 would indicate a 2:1 (Ligand:Metal) complex.
Protocol 3: Determination of the Association Constant (Kₐ) by UV-Vis Titration
Theoretical Basis: The binding or association constant (Kₐ) quantifies the strength of the interaction between the ligand and the metal ion. It can be determined by monitoring the change in absorbance of the ligand solution upon incremental addition of the metal ion.[10] The data can be fitted to a binding isotherm, and for a 1:1 complex, the Benesi-Hildebrand equation provides a linear method to calculate Kₐ.[2][11]
Causality: The addition of a metal ion to the ligand solution causes a shift in the equilibrium towards the formation of the complex. This change in the concentration of the species (free ligand, free metal, and complex) leads to a predictable change in the solution's absorbance, as governed by the Beer-Lambert law. By modeling this change, we can extract the equilibrium constant.
Caption: Logic diagram for determining Kₐ using the Benesi-Hildebrand method.
Step-by-Step Procedure:
-
Prepare Solutions: Prepare a stock solution of DMTPS of a known concentration (e.g., 50 µM) in a suitable solvent. Prepare a concentrated stock solution of the metal salt (e.g., 10 mM) in the same solvent.
-
Initial Measurement: Place a fixed volume (e.g., 2.0 mL) of the DMTPS solution in a quartz cuvette and record its initial UV-Vis spectrum (A₀).
-
Titration: Add small aliquots (e.g., 2-10 µL) of the concentrated metal salt solution to the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new UV-Vis spectrum (A).[12]
-
Data Collection: Continue the additions until no further significant changes in the spectrum are observed (saturation). Correct the absorbance data for dilution at each step.
-
Data Analysis (Benesi-Hildebrand for 1:1 Complex):
-
Calculate the change in absorbance (ΔA = A - A₀) at the λ_max of the complex for each metal concentration.
-
Plot 1/ΔA versus 1/[M], where [M] is the concentration of the metal ion.
-
Perform a linear regression on the data. The plot should be linear for a 1:1 complex.[6]
-
The association constant (Kₐ) is calculated from the ratio of the intercept to the slope (Kₐ = Intercept / Slope).
-
Protocol 4: Fluorescence Spectroscopy Studies
Theoretical Basis: If the DMTPS ligand is fluorescent, its complexation with a metal ion can lead to either fluorescence enhancement or quenching.[13] This change in fluorescence intensity can be used to determine the binding constant. Quenching can occur through various mechanisms, including energy transfer or electron transfer between the ligand and the metal ion.[7][14] The Stern-Volmer equation can be used to analyze the quenching mechanism.
Step-by-Step Procedure:
-
Characterize Ligand Fluorescence: Prepare a dilute solution of DMTPS (e.g., 10 µM) and record its excitation and emission spectra to determine the optimal excitation wavelength (λ_ex) and the emission maximum (λ_em).
-
Fluorescence Titration: To a cuvette containing a fixed volume and concentration of the DMTPS solution, add small aliquots of a concentrated metal salt solution.
-
Record Spectra: After each addition, mix and record the fluorescence emission spectrum, keeping the excitation wavelength constant.
-
Data Analysis: Plot the fluorescence intensity at λ_em (F) or the ratio of initial to final fluorescence (F₀/F) against the concentration of the metal ion (quencher).
-
Calculate Binding Constant: The binding constant can be calculated by fitting the titration data to an appropriate binding model, similar to the analysis of UV-Vis titration data.[15] For static quenching, a modified Benesi-Hildebrand plot can be used.[16]
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Theoretical Basis: NMR spectroscopy is a powerful tool for probing the binding site and the electronic environment of the ligand upon complexation.[17][18] The binding of a metal ion causes changes in the chemical shifts (δ) of the ligand's protons and carbons near the coordination site. Paramagnetic metal ions can also cause significant line broadening of the NMR signals.[19]
Causality: The coordination of the metal ion alters the electron density distribution within the ligand. This change in the local electronic environment modifies the shielding of nearby nuclei (¹H, ¹³C), resulting in a shift of their resonance frequencies (chemical shift perturbation).
Step-by-Step Procedure:
-
Prepare Samples: Prepare a solution of DMTPS in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). The concentration should be sufficient for good signal-to-noise (e.g., 5-10 mM).
-
Acquire Ligand Spectrum: Record a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.
-
NMR Titration: Prepare a series of NMR tubes containing a fixed concentration of DMTPS and increasing molar equivalents of the metal salt (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 equivalents). Note: Use diamagnetic metal ions like Zn(II) or Cd(II) to avoid excessive line broadening.
-
Record Spectra: Acquire a ¹H NMR spectrum for each sample under identical conditions.
-
Analyze Chemical Shift Perturbations: Compare the spectra. Identify which proton signals shift upon addition of the metal ion. Protons closest to the coordination site (e.g., N-H or protons on the pyrimidine ring) are expected to show the largest shifts. This provides direct evidence of the binding location.
Expected Results and Interpretation
| Metal Ion | Technique | Expected Observation | Interpretation |
| Zn(II) | ¹H NMR | Downfield or upfield shifts of specific proton signals, particularly those near the N and S atoms. | Confirms coordination and identifies the binding site through chemical shift perturbation. |
| Cu(II) | UV-Vis | Appearance of a new charge-transfer band in the visible region. | Indicates Ligand-to-Metal Charge Transfer (LMCT), typical for complexes with thiolates. |
| Ni(II) | UV-Vis | Potential appearance of d-d transition bands, which are typically weak. | Provides information about the geometry of the coordination sphere (e.g., octahedral vs. square planar). |
| Any | Job's Plot | A maximum in the plot of Absorbance vs. Mole Fraction. | Determines the stoichiometry of the complex in solution (e.g., 1:1, 1:2, 2:1).[3] |
Conclusion
The protocols outlined in this guide provide a systematic framework for the synthesis of 5,7-Dimethyl-[1][5][6]triazolo[4,3-a]pyrimidine-3-thiol and the comprehensive characterization of its metal complexes. By employing a combination of spectroscopic techniques, researchers can elucidate the stoichiometry, binding affinity, and coordination mode of these complexes. This fundamental understanding is essential for the targeted development of new metal-based drugs and functional materials, leveraging the unique properties of the versatile triazolopyrimidine scaffold. Adherence to these self-validating systems and careful data interpretation will ensure the generation of reliable and high-quality results.
References
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Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Available at: [Link]
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Martín-Montes, Á., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
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Majeed, A. H., & Alabdeen, Z. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Applicable Chemistry, 2(5), 1381-1391. Available at: [Link]
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Wikipedia contributors. (2023). Benesi–Hildebrand method. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Catena, G. C., & Bright, F. V. (1989). Improved accuracy and precision in the determination of association constants from steady-state fluorescence measurements. Analytical Chemistry, 61(8), 905-909. Available at: [Link]
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Harvey, D. (2020). Method of Continuous Variations. Chemistry LibreTexts. Available at: [Link]
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RSC. Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]
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Vícha, J. (2012). Applications of NMR Spectroscopy to Study Transition-Metal Complexes with Nitrogen-Based Ligands. Masaryk University. Available at: [Link]
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Brox, D., et al. (2013). Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes. PLOS ONE. Available at: [Link]
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Cohen, S. M. (2020). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 2(8), 778-790. Available at: [Link]
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VAST Journals System. SYNTHESIS OF 5,7-DIMETHYL-[1][5][6]TRIAZOLO[1,5-a]PYRIMIDINE-2-THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE. VAST Journals System. Available at: [Link]
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The Versatile Scaffold: 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in Modern Medicinal Chemistry
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the[1][2][3]triazolo[4,3-a]pyrimidine core has emerged as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities. This guide focuses on a particularly promising derivative, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol , exploring its synthesis, chemical properties, and its significant potential as a building block for the discovery of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Significance of the Triazolopyrimidine Core
The triazolopyrimidine nucleus, an amalgamation of a triazole and a pyrimidine ring, represents a class of fused heterocyclic compounds with profound implications in medicinal chemistry. These structures are bioisosteres of purines, the fundamental components of nucleic acids, allowing them to interact with a wide array of biological targets. The inherent chemical features of the triazolopyrimidine scaffold, including its aromaticity, planarity, and the presence of multiple nitrogen atoms, facilitate diverse non-covalent interactions with biomolecules such as proteins and enzymes.
Derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The 5,7-dimethyl substitution pattern, in particular, has been a recurring motif in compounds exhibiting potent biological effects. The introduction of a thiol group at the 3-position of the[1][2][3]triazolo[4,3-a]pyrimidine core, as in 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol , provides a crucial handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. This thiol group can be readily S-alkylated, S-arylated, or converted to other functional groups, paving the way for extensive structure-activity relationship (SAR) studies.
Synthetic Pathways and Methodologies
The synthesis of the 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold is a critical first step for its utilization in drug discovery programs. A plausible and efficient synthetic route involves the cyclocondensation of 2-hydrazino-4,6-dimethylpyrimidine with carbon disulfide. This reaction is analogous to the synthesis of the isomeric 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol from (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide and carbon disulfide.[5]
Below is a detailed, proposed protocol for the synthesis of the title compound.
Protocol 1: Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
This protocol is based on established chemical principles for the formation of triazole rings from hydrazine precursors and carbon disulfide.[6]
Materials:
-
2-Hydrazino-4,6-dimethylpyrimidine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazino-4,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
Addition of Base and Carbon Disulfide: To the stirred solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol. Subsequently, add carbon disulfide (1.2 equivalents) dropwise at room temperature. The addition of CS₂ is often exothermic and should be performed with caution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the precipitated solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Diagram: Proposed Synthetic Pathway
Caption: Workflow for developing kinase inhibitors.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with new mechanisms of action. The triazolopyrimidine scaffold has been explored for its potential as a source of new antibacterial and antifungal agents. [1]For example, derivatives of thet[1][2][3]riazolo[4,3-a]pyrimidin-5(1H)-one scaffold have been synthesized and evaluated for their antimicrobial activity, with molecular docking studies suggesting DNA gyrase as a potential target. [1] The 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold can be used to generate novel antimicrobial candidates by introducing substituents that can enhance their interaction with bacterial or fungal targets.
Experimental Protocols for Derivative Synthesis
The true value of a scaffold lies in its amenability to chemical modification. The thiol group of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a versatile functional group that can be readily alkylated to generate a library of derivatives for biological evaluation.
Protocol 2: General Procedure for S-Alkylation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Materials:
-
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Reaction Mixture: To a solution of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure S-alkylated derivative.
Characterization: The structures of the synthesized derivatives should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure their identity and purity.
Diagram: S-Alkylation Workflow
Caption: General workflow for S-alkylation.
Conclusion and Future Perspectives
The 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its straightforward synthesis and the presence of a readily functionalizable thiol group make it an ideal starting point for the generation of diverse chemical libraries. The established broad-spectrum biological activity of the triazolopyrimidine core, particularly in the areas of oncology and infectious diseases, provides a strong rationale for further investigation of this scaffold.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a wide range of S-substituted derivatives of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. In-depth structure-activity relationship studies will be crucial for identifying key structural features that govern potency and selectivity towards specific biological targets. Furthermore, advanced computational techniques, such as molecular docking and dynamics simulations, can be employed to guide the rational design of new and more effective drug candidates based on this remarkable scaffold. The continued exploration of the 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold holds immense potential for the development of innovative medicines to address unmet medical needs.
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Bou-Salah, I., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2][3]riazolo[4,3-a]pyrimidines. Molecules, 28(9), 3895.
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El-Naggar, M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851.
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Zhang, Y., et al. (2024). Discovery of NovelT[1][2][3]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
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ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Retrieved from [Link]
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Yang, Y., et al. (2019). Novelt[1][2][3]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260.
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Al-Warhi, T., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(21), 5038.
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Gümrükçüoğlu, N., et al. (2024). Recent advances in the synthesis of 1,2,4-triazolo[3,4-b]t[1][3][5]hiadiazoles. Current Chemistry Letters, 13(1), 1-20.
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High-throughput screening assays involving 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Application Note & Protocols
A Framework for High-Throughput Screening of Kinase Inhibitors Featuring 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Scientific & Strategic Overview
The discovery of small molecule inhibitors for protein kinases remains a cornerstone of modern drug development, particularly in oncology. The triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (PubChem CID: 705426), represents a key heterocyclic building block for the synthesis of more complex molecules, such as kinase inhibitors.[4][5] Its structural features make it an ideal candidate for fragment-based screening or as a core for library development aimed at identifying novel kinase modulators.
This document provides a comprehensive guide for researchers on developing robust high-throughput screening (HTS) assays to identify and characterize inhibitors based on this scaffold. We will detail two powerful, homogeneous (no-wash) assay technologies: Fluorescence Polarization (FP) for competitive binding and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for direct measurement of kinase activity. These methodologies are presented within the context of screening for inhibitors against a hypothetical target, "Cancer-Associated Kinase X" (CAK-X), to provide concrete, actionable protocols.
The Target: Cancer-Associated Kinase X (CAK-X)
For the purpose of this guide, we define CAK-X as a serine/threonine kinase that is overexpressed in a specific gastric cancer subtype. Its signaling pathway is critical for tumor cell proliferation and metastasis. Identifying inhibitors of CAK-X is therefore a promising therapeutic strategy.
Caption: Hypothetical CAK-X signaling pathway targeted by an inhibitor.
High-Throughput Screening Workflow
A successful HTS campaign is a systematic process that moves from assay development and validation to full-scale screening and hit confirmation.[6] The primary goal of the initial development phase is to establish a robust, reproducible, and cost-effective assay with a sufficient signal window to confidently identify "hits." The quality of an HTS assay is commonly assessed using the Z'-factor statistic.[7][8][9]
Caption: General workflow for an HTS drug discovery campaign.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
FP is an excellent technology for monitoring molecular interactions in solution.[10] It measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[11][12] In this assay, our test compound competes with a fluorescently labeled tracer designed to bind to the ATP pocket of CAK-X.
-
Unbound Tracer: Rotates rapidly, emitted light is depolarized -> Low FP signal .
-
Tracer Bound to CAK-X: Rotates slowly, emitted light remains polarized -> High FP signal .
-
Effective Inhibitor: Displaces the tracer from CAK-X -> Low FP signal .
Materials & Reagents
| Reagent | Description | Supplier |
| CAK-X Protein | Recombinant, purified kinase | In-house or Vendor |
| FP Tracer | Fluorescein-labeled ATP-competitive ligand for CAK-X | Custom Synthesis |
| Assay Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20 | In-house |
| Test Compound | 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol | Sigma-Aldrich |
| Control Inhibitor | Staurosporine (a known broad-spectrum kinase inhibitor) | Vendor |
| Assay Plates | 384-well, black, low-volume, non-binding surface | Greiner, Corning |
| Plate Reader | Instrument capable of FP detection (e.g., PHERAstar, EnVision) | BMG LABTECH, PerkinElmer |
Step-by-Step FP Protocol
A. Reagent Preparation:
-
Prepare a 2X working solution of CAK-X protein in Assay Buffer. The optimal concentration must be determined experimentally by titrating the protein against a fixed concentration of the FP tracer (typically, the final protein concentration is around the Kd of the tracer).
-
Prepare a 2X working solution of FP Tracer in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) and ideally below the Kd to ensure assay sensitivity.[13]
-
Prepare serial dilutions of the test compound and control inhibitor in 100% DMSO. Then, dilute these into Assay Buffer to create 4X final concentration stocks. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
B. Assay Procedure (384-well format):
-
Using an automated liquid handler, add 5 µL of the 4X compound solution (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Negative Control (High Signal): Wells with DMSO only.
-
Positive Control (Low Signal): Wells with a saturating concentration of Staurosporine.
-
Test Compound: Wells with serial dilutions of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
-
-
Add 5 µL of the 2X CAK-X protein solution to all wells except for the "tracer only" controls. Add 5 µL of Assay Buffer to the "tracer only" wells.
-
Add 10 µL of the 2X FP Tracer solution to all wells. The total assay volume is now 20 µL.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to bring all components to the bottom of the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
Read the plate on a suitable plate reader using standard fluorescein excitation (~485 nm) and emission (~520 nm) filters, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.
Data Analysis
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
Where:
-
mP_sample is the signal from a well with the test compound.
-
mP_pos_ctrl is the average signal from the positive control wells (e.g., Staurosporine).
-
mP_neg_ctrl is the average signal from the negative control wells (DMSO).
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: AlphaLISA® Kinase Activity Assay
AlphaLISA is a highly sensitive, bead-based immunoassay that can be used to directly measure the product of an enzymatic reaction, such as a phosphorylated substrate.[14][15] It relies on an energy transfer between two types of beads.[16][17]
-
Principle: A biotinylated peptide substrate is phosphorylated by CAK-X. A Streptavidin-coated Donor bead binds the biotin tag. An Acceptor bead conjugated to an anti-phospho-substrate antibody binds the newly added phosphate group. When the beads are brought into proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 615 nm.[18] The inhibitor's effectiveness is measured by the reduction in this signal.
Materials & Reagents
| Reagent | Description | Supplier |
| CAK-X Protein | Recombinant, purified kinase | In-house or Vendor |
| Substrate | Biotinylated peptide substrate for CAK-X | Custom Synthesis |
| ATP | Adenosine 5'-triphosphate | Vendor |
| AlphaLISA Reagents | Streptavidin Donor Beads, Anti-phospho-substrate Acceptor Beads | PerkinElmer |
| Kinase Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20 | In-house |
| Stop/Detection Buffer | AlphaLISA buffer containing EDTA to stop the reaction, and beads | PerkinElmer |
| Test Compound | 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol | Sigma-Aldrich |
| Assay Plates | 384-well, white, opaque (e.g., ProxiPlate) | PerkinElmer |
| Plate Reader | Instrument with AlphaLISA detection capability (e.g., EnVision) | PerkinElmer |
Step-by-Step AlphaLISA Protocol
A. Kinase Reaction:
-
Prepare a 4X solution of the test compound and controls in Kinase Buffer (final DMSO <1%).
-
Prepare a 4X solution of CAK-X enzyme in Kinase Buffer.
-
Prepare a 2X substrate/ATP mix in Kinase Buffer. The optimal concentrations of substrate and ATP (often at or near the Km) must be determined empirically.
-
Add 5 µL of the 4X compound solution to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 4X CAK-X enzyme solution to all wells except the negative controls (add 5 µL Kinase Buffer instead).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to all wells.
B. Detection:
-
Incubate the reaction plate at room temperature for 60-90 minutes. The reaction should be stopped during the linear phase of product formation.
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
In subdued light, add 5 µL of the mixed AlphaLISA Donor and Acceptor beads to all wells.
-
Seal the plate with an aluminum seal and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible reader.
Data Analysis
Data analysis is similar to the FP assay. Calculate % Inhibition using the AlphaLISA signal counts and plot against compound concentration to determine the IC₅₀.
Assay Validation and Quality Control
The reliability of an HTS assay is paramount. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, providing a measure of assay quality.[9]
The formula for Z'-factor is: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
Interpretation of Z'-Factor Values: [8][19]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not viable for screening.
Sample Z'-Factor Calculation Data (FP Assay)
| Control Type | Replicates (mP) | Mean (mP) | Std. Dev. (mP) | Z'-Factor |
| Negative (DMSO) | 285, 291, 288, 295, 284, 290, 292, 287 | 289.0 | 3.8 | \multirow{2}{*}{0.78 } |
| Positive (Staurosporine) | 110, 115, 112, 108, 118, 111, 114, 116 | 113.0 | 3.2 |
A Z'-factor of 0.78 indicates a robust assay with excellent separation between controls, making it suitable for a full screening campaign.[6]
Sample Dose-Response Data
This table shows hypothetical inhibition data for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol against CAK-X, which would be used to generate an IC₅₀ curve.
| Compound Conc. (µM) | % Inhibition |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.1 | 10.1 |
| 0.0 | 1.5 |
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability (enzyme, tracer).2. Suboptimal reagent concentrations.3. Insufficient incubation time. | 1. Use fresh reagents; include stabilizers.2. Re-optimize concentrations via matrix titration.3. Perform a time-course experiment to find equilibrium. |
| High Well-to-Well Variability | 1. Pipetting errors (manual or automated).2. Poor mixing.3. Edge effects in plates. | 1. Calibrate and service liquid handlers.2. Ensure proper mixing after reagent addition.3. Do not use the outer wells for samples; fill with buffer. |
| False Positives | 1. Compound auto-fluorescence (FP).2. Compound quenches AlphaLISA signal.3. Compound aggregation. | 1. Pre-read plates after compound addition.2. Run counter-screens without the enzyme.3. Add non-ionic detergent (e.g., Tween-20) to buffer. |
Conclusion
The 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold is a valuable starting point for the discovery of novel kinase inhibitors. By employing robust HTS technologies like Fluorescence Polarization and AlphaLISA, researchers can efficiently screen compound libraries to identify potent and selective modulators of therapeutically relevant kinases. The detailed protocols and validation guidelines presented in this application note provide a solid framework for initiating a successful drug discovery campaign, moving from initial assay development to the identification of qualified hits for further optimization.
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Analytical methods for quantification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in biological samples
Application Note: AN-2026-01
Topic: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in Human Plasma
Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and clinical research.
Abstract
This application note details a robust and sensitive analytical method for the quantification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in human plasma. Leveraging the selectivity and sensitivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), this protocol provides a comprehensive workflow from sample preparation to data analysis. The method employs Solid-Phase Extraction (SPE) for efficient sample cleanup and reduction of matrix effects, a common challenge in bioanalysis.[1][2][3] The protocol has been structured to align with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.[4][5]
Introduction and Scientific Rationale
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a heterocyclic compound featuring a triazolopyrimidine core and a reactive thiol group.[6] Its structural motifs are common in pharmacologically active agents, suggesting its potential role as a new chemical entity or a significant metabolite in drug development. The presence of a thiol group is particularly noteworthy, as thiols are known to play crucial roles in various biological processes, including redox signaling and detoxification, and can be susceptible to metabolic transformations.[7][8][9]
Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[10] LC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity and specificity, which allows for the precise measurement of low-concentration analytes in highly complex sample matrices.[11][12] This method is designed to overcome potential interferences from endogenous matrix components, ensuring reliable data for critical decision-making in drug development programs.[1][13]
Overall Analytical Workflow
The analytical process follows a systematic progression from sample receipt to final data reporting. Each stage is optimized to ensure maximum analyte recovery, minimize variability, and maintain sample integrity.
Caption: High-level overview of the bioanalytical workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (Purity ≥98%)
-
Internal Standard (IS): 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol-d6 (Isotopic Purity ≥99%)
-
Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (≥99%)
-
Water: Deionized water, 18.2 MΩ·cm
-
Plasma: Human Plasma with K2EDTA anticoagulant, sourced from an accredited supplier.
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cc)
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale for SPE: SPE was selected over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) to achieve superior sample cleanliness.[10][14] The complex nature of plasma contains numerous phospholipids and proteins that can cause significant ion suppression or enhancement in the MS source, a phenomenon known as the matrix effect.[3][15] A mixed-mode cation exchange sorbent is chosen based on the analyte's structure, which contains basic nitrogen atoms capable of being protonated, allowing for strong retention via ion exchange and subsequent elution for a highly purified extract.[16]
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Instrumentation and Conditions
Rationale for Parameters: A C18 column is selected for its broad applicability in retaining small molecules of moderate polarity.[17] The use of formic acid in the mobile phase aids in the protonation of the analyte, which is essential for good chromatographic peak shape and efficient ionization in positive ESI mode. A gradient elution ensures that the analyte is eluted with a sharp peak shape while separating it from potential interferences.[11] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[12]
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Waters Acquity UPLC I-Class or equivalent |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Compound |
| Analyte | |
| IS (-d6) |
Note: Q1/Q3 m/z values are hypothetical based on the compound's molecular weight and plausible fragmentation patterns.[6][18] These must be optimized experimentally.
Bioanalytical Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH M10 guidelines.[4][19] The validation ensures that the method is reliable for its intended purpose.
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 for the range 0.100 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N > 5; Accuracy within ±20%; Precision ≤20% CV | 0.100 ng/mL; Accuracy 105.3%; Precision 11.2% CV |
| Intra-Day Accuracy & Precision (n=6) | Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ) | Accuracy: 96.5% - 106.1%; Precision: ≤8.5% CV |
| Inter-Day Accuracy & Precision (n=18) | Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ) | Accuracy: 98.2% - 104.7%; Precision: ≤9.8% CV |
| Extraction Recovery | Consistent and reproducible | >85% across three QC levels |
| Matrix Effect | IS-normalized Matrix Factor CV ≤15% across 6 lots of matrix | CV = 7.3% |
| Stability | ||
| - Bench-Top (Plasma, 6 hours, RT) | Mean concentration within ±15% of nominal | Stable (97.8% of nominal) |
| - Freeze-Thaw (3 cycles, -70°C to RT) | Mean concentration within ±15% of nominal | Stable (102.1% of nominal) |
| - Long-Term (Plasma, 30 days, -70°C) | Mean concentration within ±15% of nominal | Stable (99.3% of nominal) |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in human plasma. The use of solid-phase extraction effectively minimizes matrix interference, leading to excellent accuracy and precision that meets regulatory standards. This application note serves as a complete guide for researchers requiring robust bioanalytical data for preclinical and clinical studies.
References
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Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Bioanalysis Zone. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Wang, S., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Retrieved from [Link]
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The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ResearchGate. (2015, May 19). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? Retrieved from [Link]
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BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen. Retrieved from [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
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Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. PubChem. Retrieved from [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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PLOS ONE. (2021, October 26). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Retrieved from [Link]
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PubChemLite. (n.d.). 5,7-dimethyl-[1][15][20]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5,7-Dimethyl-[1][15][20]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from [Link]
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Molecules. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
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Derivatization of the thiol group of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol for biological assays
Anwendungsleitfaden und Protokolle
Thema: Derivatisierung der Thiolgruppe von 5,7-Dimethyl-triazolo[4,3-a]pyrimidin-3-thiol für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungsleitfaden bietet einen detaillierten technischen Überblick und validierte Protokolle zur chemischen Modifikation der Thiolgruppe von 5,7-Dimethyl-triazolo[4,3-a]pyrimidin-3-thiol. Das Molekül 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-thiol (DTPT) besitzt eine reaktive Sulfhydryl- (-SH) oder Thiolgruppe, die als vielseitiger chemischer "Griff" für die Konjugation mit anderen Molekülen dient.[4][5][6][7] Durch die Derivatisierung dieser Gruppe kann DTPT in ein leistungsfähiges Werkzeug für verschiedene biologische Assays umgewandelt werden, z. B. in fluoreszierende Sonden zur zellulären Bildgebung, in mit Biotin markierte Moleküle für Affinitäts-Pulldown-Assays oder in Konjugate mit bioaktiven Molekülen zur Untersuchung von Wirkstoffabgabesystemen. Wir stellen hier die zugrunde liegenden chemischen Prinzipien, schrittweise Protokolle für verschiedene Derivatisierungsstrategien und Methoden zur Verifizierung der erfolgreichen Konjugation vor.
Einleitung: Die strategische Bedeutung der Thiol-Derivatisierung
Die Triazolo[4,3-a]pyrimidin-Struktur ist ein wichtiger Heterozyklus in der medizinischen Chemie. Die spezifische Verbindung DTPT zeichnet sich durch ihre Thiolgruppe aus, die eine nukleophile Funktionalität darstellt und gezielte chemische Modifikationen unter milden, biokompatiblen Bedingungen ermöglicht. Die Derivatisierung dieser Gruppe ist entscheidend, um das Molekül für die Untersuchung biologischer Systeme nutzbar zu machen. Unmodifiziertes DTPT hat begrenzte Anwendungsmöglichkeiten in biologischen Assays, da es an einer Reportergruppe oder einem Affinitäts-Tag fehlt. Durch die kovalente Anbindung von funktionellen Einheiten können Forscher:
-
Molekulare Interaktionen visualisieren: Durch die Konjugation mit einem Fluorophor kann die zelluläre Aufnahme und subzelluläre Lokalisation des Moleküls mittels Fluoreszenzmikroskopie verfolgt werden.
-
Bindungspartner identifizieren: Die Anbindung eines Biotin-Tags ermöglicht die Isolierung von Proteinen oder anderen zellulären Komponenten, die mit DTPT interagieren, mittels Streptavidin-basierter Affinitätsanreicherung.
-
Wirkstoff-Freisetzungssysteme entwickeln: Durch die Bildung einer spaltbaren Bindung, wie z. B. einer Disulfidbrücke, kann DTPT als Teil eines Prodrugs fungieren, das seine aktive Form in der reduzierenden Umgebung des Zytosols freisetzt.
Dieser Leitfaden konzentriert sich auf drei grundlegende, aber robuste Strategien zur Derivatisierung der Thiolgruppe von DTPT:
-
Thiol-Maleimid-Addition: Eine hocheffiziente "Klick-Chemie"-Reaktion zur Bildung stabiler Thioether-Bindungen.[1][2][8]
-
S-Alkylierung mit Halogenacetamiden: Eine klassische und zuverlässige Methode zur irreversiblen Modifikation von Thiolen.[9][10][11]
-
Bildung reversibler Disulfidbrücken: Eine Strategie zur Erzeugung von Konjugaten, die unter reduktiven Bedingungen gespalten werden können.[12][13]
Vorbereitende Schritte: Charakterisierung des Ausgangsmaterials
Vor jeder Derivatisierung ist die Validierung des Ausgangsmaterials (DTPT) unerlässlich, um die Integrität der nachfolgenden Experimente zu gewährleisten.
Protokoll 2.1: Bestätigung der Reinheit mittels RP-HPLC
Die Reinheit des DTPT-Pulvers sollte mittels Hochleistungsflüssigkeitschromatographie mit Umkehrphase (RP-HPLC) überprüft werden.
-
Mobile Phase A: 0,1 % Trifluoressigsäure (TFA) in Wasser in HPLC-Qualität.
-
Mobile Phase B: 0,1 % TFA in Acetonitril in HPLC-Qualität.
-
Säule: C18-Säule (z. B. 4,6 x 150 mm, 5 µm).
-
Flussrate: 1,0 mL/min.
-
Detektion: UV-Detektor bei 254 nm und 280 nm.
-
Gradient: 5 % B bis 95 % B über 20 Minuten.
-
Erwartetes Ergebnis: Ein einzelner, scharfer Peak, der für >95 % der gesamten Peakfläche steht, bestätigt eine ausreichende Reinheit.
Protokoll 2.2: Quantifizierung der reaktiven Thiolgruppe mit dem Ellman-Test
Der Ellman-Test verwendet 5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB), das mit freien Thiolgruppen reagiert und ein gelbes Produkt (TNB²⁻) erzeugt, das bei 412 nm photometrisch gemessen werden kann.[3][14][15][16] Dies bestätigt, dass die Thiolgruppe für die Reaktion verfügbar und nicht oxidiert ist.
-
Reagenzien:
-
Reaktionspuffer: 0,1 M Natriumphosphat, pH 8,0.
-
DTNB-Lösung: 4 mg/mL DTNB in Reaktionspuffer.
-
DTPT-Stammlösung: 10 mM DTPT in DMSO.
-
-
Durchführung:
-
Stellen Sie eine Reihe von Verdünnungen Ihrer DTPT-Stammlösung im Reaktionspuffer her (z. B. 100 µM, 50 µM, 25 µM).
-
Geben Sie in eine 96-Well-Platte oder Küvette 10 µL jeder DTPT-Verdünnung und 190 µL Reaktionspuffer.
-
Fügen Sie 50 µL der DTNB-Lösung hinzu und mischen Sie gut.
-
Inkubieren Sie die Reaktion für 15 Minuten bei Raumtemperatur im Dunkeln.[14]
-
Messen Sie die Absorption bei 412 nm.
-
-
Analyse: Die Konzentration der Thiole kann mithilfe des Lambert-Beer-Gesetzes berechnet werden, wobei der molare Extinktionskoeffizient (ε) von TNB²⁻ bei 412 nm 14.150 M⁻¹cm⁻¹ beträgt.[14] Das Ergebnis sollte mit der erwarteten Konzentration basierend auf der Einwaage übereinstimmen.
Derivatisierungsstrategien und Protokolle
Die Wahl der Derivatisierungsstrategie hängt von der gewünschten Anwendung ab. Im Folgenden werden drei etablierte Methoden detailliert beschrieben.
Strategie A: Stabile Konjugation mittels Thiol-Maleimid-Addition
Prinzip: Diese Reaktion ist eine Michael-Addition, bei der das Thiolat-Anion als Nukleophil an die elektronenarme Doppelbindung des Maleimids addiert wird.[1][8] Die Reaktion ist bei neutralem bis leicht alkalischem pH-Wert (6,5–7,5) hochselektiv für Thiole und verläuft schnell unter milden Bedingungen, was sie zu einer Form der "Klick-Chemie" macht.[1][8]
Abbildung 1: Reaktionsschema der Thiol-Maleimid-Addition.
Protokoll 3.1: Konjugation von DTPT mit Biotin-Maleimid
-
Materialien:
-
DTPT (10 mM Stammlösung in DMSO).
-
Biotin-PEG4-Maleimid (10 mM Stammlösung in DMSO).
-
Reaktionspuffer: 100 mM Phosphatpuffer, 150 mM NaCl, pH 7,2, entgast.[17]
-
-
Durchführung:
-
Lösen Sie DTPT in einer Konzentration von 1 mM im Reaktionspuffer.
-
Fügen Sie Biotin-PEG4-Maleimid in einem leichten molaren Überschuss (1,2 Äquivalente) hinzu. Der Überschuss stellt sicher, dass das gesamte DTPT reagiert.
-
Inkubieren Sie die Mischung für 2 Stunden bei Raumtemperatur oder über Nacht bei 4 °C unter leichtem Schütteln und Schutz vor Licht.
-
Optional (Quenching): Fügen Sie eine niedermolekulare Thiol-Verbindung (z. B. 10 mM Cystein oder β-Mercaptoethanol) hinzu, um nicht umgesetztes Maleimid zu neutralisieren.
-
-
Aufreinigung und Verifizierung:
-
Aufreinigung: Das Produkt kann mittels RP-HPLC aufgereinigt werden.[18] Das Konjugat wird aufgrund seiner erhöhten Hydrophobizität und seines größeren Molekulargewichts später als das Ausgangs-DTPT eluieren.
-
Verifizierung: Die erfolgreiche Konjugation wird durch Massenspektrometrie (MS) bestätigt. Es wird eine Massenzunahme erwartet, die dem Molekulargewicht des Biotin-PEG4-Maleimid-Fragments entspricht.
-
Strategie B: Irreversible S-Alkylierung mit Iodacetamid-Derivaten
Prinzip: Dies ist eine klassische S_N2-Reaktion, bei der das Thiolat-Anion das Iodid-Ion aus dem Iodacetamid-Molekül verdrängt und eine stabile Thioether-Bindung bildet.[10][19] Die Reaktion verläuft am besten bei leicht alkalischem pH-Wert (pH 8–9), um die Deprotonierung des Thiols zum reaktiveren Thiolat zu gewährleisten.[20] Im Vergleich zur Maleimid-Chemie ist die Reaktion langsamer, aber die resultierende Bindung ist extrem stabil.[8]
Protokoll 3.2: Konjugation von DTPT mit einem fluoreszierenden Iodacetamid (z. B. 5-Iodoacetamidofluorescein, 5-IAF)
-
Materialien:
-
DTPT (10 mM Stammlösung in DMSO).
-
5-IAF (10 mM Stammlösung in DMF oder DMSO).
-
Reaktionspuffer: 100 mM TRIS oder HEPES, pH 8,5.
-
-
Durchführung:
-
Lösen Sie DTPT in einer Konzentration von 1 mM im Reaktionspuffer.
-
Fügen Sie 5-IAF in einem 2- bis 5-fachen molaren Überschuss hinzu. Die Reaktion muss im Dunkeln durchgeführt werden, um ein Ausbleichen des Fluorophors zu verhindern.
-
Inkubieren Sie die Mischung für 4–6 Stunden bei Raumtemperatur oder über Nacht bei 4 °C.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder HPLC, um die vollständige Umsetzung des DTPT zu bestätigen.
-
-
Aufreinigung und Verifizierung:
-
Aufreinigung: Die Reinigung erfolgt typischerweise durch RP-HPLC.[21][22] Das fluoreszierende Produkt kann mit einem Fluoreszenzdetektor nachgewiesen werden.
-
Verifizierung: Die Analyse mittels MS zeigt die erwartete Massenzunahme. Zusätzlich kann die UV/Vis-Spektroskopie die charakteristischen Absorptions- und Emissionsmaxima des Fluorescein-Farbstoffs bestätigen.
-
Strategie C: Bildung einer reversiblen Disulfidbrücke
Prinzip: Thiole können mit aktivierten Disulfiden (z. B. 2,2'-Dipyridyldisulfid, DTDP) durch einen Thiol-Disulfid-Austausch reagieren.[13] Dabei entsteht eine neue, gemischte Disulfidbindung. Diese Bindung ist in der oxidierenden Umgebung außerhalb der Zellen stabil, kann aber in der reduzierenden Umgebung des Zytosols (reich an Glutathion) leicht gespalten werden.[12] Dies macht sie ideal für Anwendungen in der Wirkstofffreisetzung.
Protokoll 3.3: Reaktion von DTPT mit einem aktivierten Disulfid
-
Materialien:
-
DTPT (10 mM Stammlösung in DMSO).
-
2,2'-Dipyridyldisulfid (DTDP) (20 mM Stammlösung in Ethanol).
-
Reaktionspuffer: 100 mM Phosphatpuffer, 150 mM NaCl, pH 7,0.
-
-
Durchführung:
-
Lösen Sie DTPT in einer Konzentration von 1 mM im Reaktionspuffer.
-
Fügen Sie DTDP in einem 2-fachen molaren Überschuss hinzu.
-
Die Reaktion setzt Pyridin-2-thion frei, dessen Konzentration bei 343 nm spektrophotometrisch überwacht werden kann, um den Reaktionsfortschritt in Echtzeit zu verfolgen.
-
Inkubieren Sie die Mischung für 1–2 Stunden bei Raumtemperatur.
-
-
Aufreinigung und Verifizierung:
-
Aufreinigung: Das überschüssige DTDP und das Nebenprodukt können durch Größenausschlusschromatographie (bei großen Konjugaten) oder RP-HPLC entfernt werden.
-
Verifizierung: Die MS-Analyse bestätigt die Bildung des gemischten Disulfids. Um die Reversibilität zu testen, kann das Produkt mit einem Reduktionsmittel wie Dithiothreitol (DTT) oder TCEP behandelt werden, was zur Regeneration des ursprünglichen DTPT-Thiols führen sollte, was wiederum per HPLC oder MS nachgewiesen werden kann.[23][24]
-
Workflow-Übersicht und Datenzusammenfassung
Der gesamte Prozess von der Charakterisierung bis zur Anwendung folgt einem logischen Arbeitsablauf, der die Qualität und Reproduzierbarkeit der Ergebnisse sicherstellt.
Abbildung 2: Allgemeiner experimenteller Workflow.
Tabelle 1: Zusammenfassung der analytischen Daten
| Molekül | Methode | Typische Modifikation | Erwartete Massenänderung (Δm/z) | Wichtige analytische Hinweise |
| DTPT-Maleimid-Konjugat | Thiol-Maleimid-Addition | Biotin-PEG4-Maleimid | +427.5 Da | Eluiert später in der RP-HPLC als DTPT; stabiler Thioether. |
| DTPT-Fluorophor-Konjugat | S-Alkylierung | 5-Iodoacetamidofluorescein | +487.4 Da | Fluoreszierend (Ex/Em ≈ 492/517 nm); erfordert Schutz vor Licht. |
| DTPT-Disulfid-Konjugat | Thiol-Disulfid-Austausch | 2,2'-Dipyridyldisulfid | +109.2 Da | Bindung ist durch Reduktionsmittel (z. B. DTT) spaltbar. |
Fazit
Die Derivatisierung der Thiolgruppe von 5,7-Dimethyl-triazolo[4,3-a]pyrimidin-3-thiol ist ein unkomplizierter und effektiver Weg, um maßgeschneiderte chemische Sonden für ein breites Spektrum biologischer Anwendungen zu entwickeln. Die in diesem Leitfaden beschriebenen Protokolle für die Thiol-Maleimid-Addition, die S-Alkylierung und die Bildung von Disulfidbrücken bieten eine solide Grundlage für Forscher. Eine sorgfältige Charakterisierung des Ausgangsmaterials und die Verifizierung des Endprodukts mittels HPLC und Massenspektrometrie sind entscheidend für den Erfolg und die Reproduzierbarkeit der nachfolgenden biologischen Experimente.
Referenzen
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AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Verfügbar unter: [Link]
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Lowe, A. B., et al. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. Verfügbar unter: [Link]
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Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. Verfügbar unter: [Link]
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Scribd. Ellman's Test Protocol. Verfügbar unter: [Link]
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Koniev, O., & Wagner, A. (2015). Developments in thiol-maleimide conjugation for biopharmaceuticals. Chemical Society Reviews, 44(15), 5495-5504.
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Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Verfügbar unter: [Link]
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BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Verfügbar unter: [Link]
-
MySkinRecipes. 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. Verfügbar unter: [Link]
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ResearchGate. Thiol Alkylation below Neutral pH. Verfügbar unter: [Link]
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Faulstich, H., & Heintz, D. (1995). Reversible introduction of thiol compounds into proteins by use of activated mixed disulfides. Methods in Enzymology, 251, 357-366. Verfügbar unter: [Link]
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Hansen, J. M., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Analytical Biochemistry, 391(2), 73-82. Verfügbar unter: [Link]
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ResearchGate. Detection of reversible protein thiol modification. Verfügbar unter: [Link]
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PubChem. 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Verfügbar unter: [Link]
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Baty, J. W., et al. (2005). Detection of reversible protein thiol modifications in tissues. Proteomics, 5(17), 4349-4357. Verfügbar unter: [Link]
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Wikipedia. Iodacetamid. Verfügbar unter: [Link]
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Enyedi, P., et al. (1997). Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Biochemical Journal, 321(Pt 2), 347-354. Verfügbar unter: [Link]
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ResearchGate. Major reversible thiol modifications by type. Verfügbar unter: [Link]
-
ResearchGate. Does Iodoactamide not work on LMW thiols?. Verfügbar unter: [Link]
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Analytics-Shop. Tipps zur Regeneration und Reinigung von HPLC-Säulen. Verfügbar unter: [Link]
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YouTube. Thiol Alkylation. Verfügbar unter: [Link]
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ResearchGate. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Verfügbar unter: [Link]
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ResearchGate. Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. Verfügbar unter: [Link]
-
Chen, D., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 873(1), 133-138.
-
MethodsX. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. Verfügbar unter: [Link]
-
JoVE. (2018). Synthese und Biokonjugation von Thiol-reaktiven Reagenzien zur Herstellung von ortsselektiv modifizierten Immunkonjugaten. Verfügbar unter: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Technical Support Center: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol
Welcome to the technical support guide for the synthesis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The target molecule is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents[4]. This guide provides in-depth, field-proven insights based on established chemical principles.
The Synthetic Pathway: A Mechanistic Overview
The most common and efficient route to synthesizing 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol involves the cyclocondensation of 2-hydrazinyl-4,6-dimethylpyrimidine with carbon disulfide (CS₂) in the presence of a base.[5] Understanding the mechanism is crucial for troubleshooting, as each step represents a potential point for optimization or failure.
The reaction proceeds via two key stages:
-
Formation of the Dithiocarbazate Intermediate: The terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.[6][7] The presence of a base, typically potassium hydroxide (KOH), facilitates this by deprotonating the hydrazine, increasing its nucleophilicity and forming a potassium dithiocarbazate salt.
-
Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate then undergoes an intramolecular nucleophilic attack from the pyrimidine ring nitrogen onto the thiocarbonyl carbon. Subsequent elimination of a water molecule and a proton shift leads to the formation of the stable, fused aromatic triazole ring system.
Caption: Troubleshooting flowchart for critical reaction failure.
Reaction Parameter Optimization
Q: I'm getting a moderate yield (40-60%), but I want to improve it. Which reaction parameters should I focus on?
A: To move from a moderate to a high yield, systematic optimization of reaction conditions is key. Focus on the interplay between the solvent, base, and temperature.
-
Solvent Choice: The solvent must be able to dissolve the reactants, particularly the potassium dithiocarbazate intermediate, and be stable at the reaction temperature. Ethanol is a common choice. However, other polar aprotic solvents can sometimes improve yields by better solvating intermediates.
-
Base Equivalents and Type: While KOH is standard, the amount is critical. Using more than 1.2-1.5 equivalents can lead to the formation of byproducts due to the increased basicity of the medium. While weaker bases like triethylamine can be used, they often require higher temperatures and longer reaction times, as they are less effective at promoting the initial deprotonation.
-
Temperature and Reaction Time: This reaction is typically run at reflux in ethanol (~78°C). If you suspect thermal degradation of your product or starting material, lowering the temperature and extending the reaction time may be beneficial. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and avoid unnecessary heating that could lower the yield.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Ethanol | Try Pyridine or DMF | Pyridine can act as both a solvent and a base; DMF is a polar aprotic solvent that can accelerate reactions involving charged intermediates. |
| Base | Potassium Hydroxide | Vary equivalents from 1.1 to 1.5 | Fine-tuning the base quantity can minimize side reactions while ensuring complete conversion of the starting material. |
| Temperature | Reflux (~78°C in EtOH) | Lower to 50-60°C | Reduces the potential for thermal decomposition of the product or intermediates, though it may require longer reaction times. |
| Reaction Time | 4-6 hours | Monitor by TLC | Stop the reaction once the starting material spot has disappeared to prevent the formation of degradation byproducts. |
Workup and Purification Issues
Q: My crude product is dark and oily, and I'm losing significant mass during purification. How can I improve my isolation and purification?
A: A clean workup is essential for a high recovery of pure product.
-
Isolation: The standard procedure is to cool the reaction mixture and precipitate the product by acidifying with an acid like acetic acid or dilute HCl. The key is to add the acid slowly while stirring in an ice bath. The target pH for complete precipitation is typically around 5-6. A rapid pH change can trap impurities.
-
Washing: After filtration, wash the crude solid with cold water to remove inorganic salts and then with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
Recrystallization: Finding the right recrystallization solvent is crucial. The ideal solvent should dissolve the product when hot but not when cold. Dimethylformamide (DMF), ethanol, or a mixture of ethanol and water are often effective for this class of compounds. If the product remains oily, it may indicate the presence of persistent impurities or disulfide byproducts. A charcoal treatment during the hot filtration step of recrystallization can sometimes help remove colored impurities.
-
Preventing Oxidation: The thiol group (-SH) is susceptible to oxidation to a disulfide (-S-S-), especially in a basic medium exposed to air during workup. While not always necessary, performing the workup under a nitrogen or argon atmosphere can minimize this side reaction.
Frequently Asked Questions (FAQs)
Q: What is the primary precursor for the 2-hydrazinyl-4,6-dimethylpyrimidine starting material? A: The synthesis of the hydrazine precursor typically starts with the condensation of acetylacetone and either urea to form 2-hydroxy-4,6-dimethylpyrimidine [8]or guanidine to form 2-amino-4,6-dimethylpyrimidine. [9]The resulting pyrimidine is then chlorinated (e.g., with POCl₃) to give 2-chloro-4,6-dimethylpyrimidine, which is subsequently reacted with hydrazine hydrate to yield the desired 2-hydrazinyl-4,6-dimethylpyrimidine. [10] Q: Is it necessary to run the main cyclization reaction under an inert atmosphere? A: While not always strictly required, using an inert atmosphere (like nitrogen or argon) is good practice. It helps prevent the oxidation of the thiol product to a disulfide, which can be a yield-reducing side reaction and complicate purification.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to resolve the starting material from the product. The starting hydrazine is typically more polar than the fused triazole product. The reaction is complete when the spot corresponding to the 2-hydrazinyl-4,6-dimethylpyrimidine is no longer visible.
Q: What analytical data confirms the successful synthesis of the final product? A: A combination of techniques should be used:
-
¹H NMR: Look for the disappearance of the broad hydrazine N-H protons and the appearance of a new, sharp singlet for the pyrimidine C-H proton, along with the two singlets for the non-equivalent methyl groups. The thiol proton may be visible as a broad singlet.
-
¹³C NMR: Confirms the number of unique carbons in the fused heterocyclic system.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₇H₈N₄S, MW = 180.23 g/mol ).[11][12]
-
Infrared (IR) Spectroscopy: Look for the disappearance of N-H stretching bands from the hydrazine and the appearance of characteristic C=N and C=C stretching frequencies of the aromatic rings. A weak S-H stretch may be observed around 2550 cm⁻¹.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (10 mmol) in ethanol (30 mL), add hydrazine hydrate (80% solution, 15 mmol) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL).
-
A white precipitate will form. Stir for 30 minutes in the ice bath.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-hydrazinyl-4,6-dimethylpyrimidine. [10]Confirm purity before proceeding.
Protocol 2: Optimized Synthesis of 5,7-Dimethyl-t[1][2][3]riazolo[4,3-a]pyrimidine-3-thiol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (10 mmol) and potassium hydroxide (12 mmol) in absolute ethanol (40 mL).
-
To this stirring solution, add carbon disulfide (12 mmol) dropwise over 10 minutes. The solution may turn yellow or orange.
-
Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add glacial acetic acid dropwise until the pH of the solution is approximately 5-6. A pale yellow or off-white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL).
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from hot ethanol or a DMF/water mixture to obtain pure 5,7-Dimethyl-t[1][2][3]riazolo[4,3-a]pyrimidine-3-thiol as a crystalline solid.
References
-
Phillips, J. P., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 54(19), 6573–6587. Available at: [Link]
-
Bolelli, L., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(10), 300. Available at: [Link]
-
Li, P., et al. (2025). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(21), 6432. Available at: [Link]
-
Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. Available at: [Link]
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Nguyen, T. K. C., et al. (2018). SYNTHESIS OF 5,7-DIMETHYL-T[1][2][3]RIAZOLO[1,5-a]PYRIMIDINE-2-THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE. VAST Journals System. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2022). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 5,7-Dimethyl-t[1][2][3]riazolo[4,3-a]pyrimidine-3-thiol. Available at: [Link]
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Klochkov, A. N., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 356-359. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Available at: [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide.
-
PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Available at: [Link]
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PubChemLite. (n.d.). 5,7-dimethyl-t[1][2][3]riazolo[4,3-a]pyrimidine-3-thiol. Available at: [Link]
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Bennani, F., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2][3]riazolo[4,3-a]pyrimidines. Molecules, 28(9), 3899. Available at: [Link]
-
ResearchGate. (n.d.). Reactions involving thiosemicarbazide. Available at: [Link]
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Casas, J. S., et al. (2001). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Journal of the Chemical Society, Dalton Transactions, (11), 1634-1640. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]
-
Al-Omran, F., et al. (1998). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of Heterocyclic Chemistry, 35(4), 783-788. Available at: [Link]
-
Nocoń-Kubiak, K., et al. (2003). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 60(5), 379-385. Available at: [Link]
-
ResearchGate. (n.d.). Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine. Available at: [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Available at: [Link]
-
Tetrahedron. (n.d.). 4-Hydrazino-2,6-dimethylpyrimidine. Available at: [Link]
-
El-Shehry, M. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29299-29317. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Sharma, S., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds.
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Available at: [Link]
-
QSpace - Queen's University. (n.d.). Reaction of CS2 and CO2 with Amidines and Guanidines. Available at: [Link]
Sources
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- 12. scbt.com [scbt.com]
Technical Support Center: Purification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Welcome to the technical support center for the purification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Core Challenge: Thiol-Thione Tautomerism
A fundamental characteristic of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol that significantly influences its purification is its existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic isomerization can affect solubility, chromatographic behavior, and spectroscopic characterization. The thione form is generally more stable in neutral solutions and the solid state, while the thiol form can be favored in alkaline conditions. This equilibrium must be considered when developing and troubleshooting purification protocols.
Thiol [label="5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol\n(Thiol Form)", fillcolor="#F1F3F4"]; Thione [label="5,7-Dimethyl-2H-[1][2][3]triazolo[4,3-a]pyrimidine-3-thione\n(Thione Form)", fillcolor="#F1F3F4"];
Thiol -- Thione [label="Equilibrium", dir=both, color="#4285F4"]; }
Caption: Thiol-Thione Tautomerism of the target compound.Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and provides step-by-step guidance to resolve them.
Issue 1: Persistent Impurities After Initial Isolation
Question: I have synthesized 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, but after precipitation and washing, I still observe significant impurities in my NMR/TLC analysis. How can I improve the purity?
Answer:
Initial isolation rarely yields a perfectly pure product. Common impurities can include unreacted starting materials (e.g., a substituted 2-hydrazinopyrimidine and carbon disulfide or a thiosemicarbazide derivative), side-products from incomplete cyclization, or degradation products. A multi-step purification strategy is often necessary.
Crude [label="Crude Product", fillcolor="#FBBC05"]; Recrystallization [label="Recrystallization", fillcolor="#4285F4"]; AcidBase [label="Acid-Base Extraction", fillcolor="#34A853"]; Column [label="Column Chromatography", fillcolor="#EA4335"]; Pure [label="Pure Product", fillcolor="#FFFFFF", style=filled, shape=ellipse];
Crude -> Recrystallization [label="Initial Cleanup"]; Recrystallization -> AcidBase [label="For Acidic Impurities"]; Recrystallization -> Column [label="For Neutral Impurities"]; AcidBase -> Pure; Column -> Pure; }
Caption: A multi-step purification workflow.Step-by-Step Methodologies:
1. Recrystallization: This is often the first and most effective step for removing bulk impurities.
-
Problem: Oiling out or poor crystal formation.
-
Cause: The solvent may be too nonpolar, or the cooling rate is too rapid.
-
Solution:
-
Re-dissolve the oil in a minimal amount of hot solvent.
-
Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath.
-
If crystals still do not form, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[4]
-
-
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and N,N-dimethylformamide (DMF) have been reported for recrystallizing similar triazolopyrimidine derivatives.
| Solvent System | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but with a higher boiling point. |
| Ethanol/DMF | DMF helps dissolve the compound, and ethanol acts as an anti-solvent upon cooling. |
2. Acid-Base Extraction: This technique leverages the acidic nature of the thiol group to separate it from neutral or basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an aqueous base (e.g., 1M sodium carbonate or a dilute sodium hydroxide solution). The target compound will deprotonate and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
3. Column Chromatography: This is a powerful technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The thiol-thione tautomerism can lead to band broadening on the column. Adding a small amount of a polar solvent like methanol can sometimes improve the peak shape.
-
TLC Visualization:
-
UV Light (254 nm): The aromatic nature of the compound should allow for visualization under UV light, appearing as a dark spot on a fluorescent background.[1][5]
-
Iodine Chamber: Thiols and other sulfur-containing compounds can often be visualized in an iodine chamber, appearing as brown spots.[6][7]
-
Potassium Permanganate Stain: The thiol group is oxidizable and should give a yellow spot on a purple background with this stain.
-
Frequently Asked Questions (FAQs)
Q1: My purified compound shows two spots on TLC. Is it still impure?
A1: Not necessarily. The two spots could be the thiol and thione tautomers, which may have slightly different polarities and therefore different Rf values on the TLC plate. To confirm this, try running the TLC in a solvent system with a small amount of acid (e.g., a drop of acetic acid) or base (e.g., a drop of triethylamine). A change in the spot pattern (e.g., merging into a single spot) can indicate a tautomeric equilibrium.
Q2: What are the expected NMR and Mass Spectrometry signatures for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol?
A2:
-
¹H NMR: You should expect to see singlets for the two methyl groups and a singlet for the pyrimidine ring proton. The chemical shifts will vary depending on the solvent and the dominant tautomeric form. The thiol proton (if observable) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show signals for the two methyl carbons, the pyrimidine ring carbons, and the triazole ring carbons, including the C=S carbon of the thione tautomer.
-
Mass Spectrometry (MS): The expected monoisotopic mass is approximately 180.04697 Da.[8] In electrospray ionization (ESI) mass spectrometry, you would expect to see the following adducts:
-
[M+H]⁺: ~181.05425 m/z
-
[M+Na]⁺: ~203.03619 m/z
-
[M-H]⁻: ~179.03969 m/z The fragmentation pattern in MS/MS would likely involve the loss of the sulfur atom or cleavage of the pyrimidine ring.[9]
-
Q3: How stable is 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol? Are there any specific storage conditions I should follow?
A3: Thiols can be susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of disulfides. To ensure the long-term stability of your compound, it is recommended to:
-
Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the container in a cool, dark place, such as a refrigerator or freezer.
-
For solutions, use degassed solvents and store them under an inert atmosphere for short periods.
Q4: I am having trouble getting a sharp melting point for my purified product. Why is this happening?
A4: A broad melting point range can be indicative of impurities. However, for compounds that exhibit tautomerism, it is also possible that the melting point is influenced by the interconversion of the tautomers upon heating. Ensure your sample is thoroughly dry, as residual solvent can also depress and broaden the melting point range. If the melting point remains broad after rigorous purification and drying, it may be an inherent property of the compound due to its tautomeric nature.
References
- TLC Visualization Solutions. (n.d.).
-
5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. MySkinRecipes. (n.d.). Retrieved from [https://myskinrecipes.com/shop/ols/products/5-7-dimethyl-1-2-4-triazolo-4-3-a-pyrimidine-3-thiol-98-cas-41266-80-2]
- SiliaPlate TLC Visualization Methods. SiliCycle. (n.d.). Retrieved from [https://www.silicycle.
-
Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol and Derivatives via (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetohydrazide. VAST Journals System. (n.d.). Retrieved from [https://vjs.ac.vn/index.php/vjchem/article/view/13769]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. PubChemLite. (n.d.). Retrieved from [https://pubchemlite.deepchem.io/compound/705426]
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 899. MDPI. (2024, February 18). Retrieved from [https://www.mdpi.com/1420-3049/29/4/899]
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7586. MDPI. (2023, November 16). Retrieved from [https://www.mdpi.com/1420-3049/28/22/7586]
- Problems with Recrystallisations. University of York. (n.d.). Retrieved from [https://www.york.ac.
- How To Choose Solvent System For Column Chromatography? Chemistry For Everyone. (2023, January 16). Retrieved from [https://www.youtube.
- Thin Layer Chromatography (TLC). AGA Analytical. (n.d.). Retrieved from [https://www.aga-analytical.com/tlc.htm]
- Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20), 1567-1578. Bentham Science Publishers. (2024). Retrieved from [https://www.ingentaconnect.com/content/ben/coc/2024/00000028/00000020/art00001]
- The removal of exogenous thiols from proteins by centrifugal column chromatography. Analytical Biochemistry, 147(2), 477-482. (1985).
-
5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. Sigma-Aldrich. (n.d.). Retrieved from [https://www.sigmaaldrich.com/US/en/product/acbr/advh9a9892fb]
- 5.7: Visualizing TLC Plates. Chemistry LibreTexts. (2021, August 21). Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Column_Chromatography/5.
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol [myskinrecipes.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. PubChemLite - this compound (C7H8N4S) [pubchemlite.lcsb.uni.lu]
- 9. article.sapub.org [article.sapub.org]
Technical Support Center: Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights to help you optimize your reaction, identify impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, and what is the primary mechanism?
A1: The most prevalent and efficient method is the cyclocondensation of 2-hydrazinyl-4,6-dimethylpyrimidine with carbon disulfide (CS₂).[1] The reaction typically proceeds in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol.
The mechanism involves two key stages:
-
Intermediate Formation: The highly nucleophilic hydrazine group of the pyrimidine attacks the electrophilic carbon of CS₂, forming a dithiocarbazate intermediate.
-
Intramolecular Cyclization: Under basic conditions, the endocyclic nitrogen of the pyrimidine ring attacks the thione carbon of the intermediate, leading to ring closure and subsequent dehydration/aromatization to yield the fused triazolo[4,3-a]pyrimidine ring system.
Below is a diagram illustrating the primary reaction pathway.
Caption: Primary synthesis route for the target compound.
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific experimental issues. The underlying chemistry of each problem is explained, followed by actionable troubleshooting steps.
Problem 1: My final product has a lower-than-expected melting point and TLC analysis shows two closely-eluting spots. What is the likely impurity?
Answer: This is a classic sign of isomeric contamination, specifically the presence of the thermodynamically more stable 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine-2-thiol . The desired [4,3-a] isomer is often the kinetic product, which can rearrange to the [1,5-a] isomer under certain conditions, a process known as the Dimroth rearrangement.[5]
Causality (The Dimroth Rearrangement): This acid- or base-catalyzed rearrangement involves the cleavage of the N1-C8a bond of the pyrimidine ring, followed by rotation and re-cyclization onto the exocyclic nitrogen of the triazole ring. Prolonged reaction times, excessive heat, or strongly basic/acidic workup conditions can promote this isomerization.
Caption: Mechanism of the Dimroth rearrangement side reaction.
Troubleshooting Steps:
-
Control Reaction Time & Temperature: Monitor the reaction closely using TLC (e.g., every 2-3 hours). Once the starting material is consumed and the desired product spot is maximal, proceed with workup. Avoid unnecessarily long reflux times.
-
Neutralize Carefully: During workup, acidify the reaction mixture slowly with cooling (e.g., using an ice bath) to precipitate the product. A rapid, exothermic neutralization can provide the energy needed for rearrangement.
-
Purification: Fractional crystallization is often effective. The two isomers may have different solubilities in solvents like ethanol or acetic acid. The [1,5-a] isomer is sometimes less soluble and may precipitate first from a hot solution upon cooling.
Problem 2: The reaction seems incomplete. I've isolated a solid that is soluble in base but doesn't match the spectral data for the target compound.
Answer: You have likely isolated the potassium dithiocarbazate intermediate or the uncyclized N'-(4,6-dimethylpyrimidin-2-yl)hydrazine-1-carbodithioic acid . This occurs when the second step, intramolecular cyclization, fails to proceed to completion.
Causality:
-
Insufficient Base: The cyclization step is base-mediated. An inadequate amount of base (e.g., KOH) may not be sufficient to deprotonate the relevant nitrogen and facilitate the ring-closing attack.
-
Low Temperature: The activation energy for the cyclization is higher than that for the initial formation of the dithiocarbazate. Insufficient heating (reflux temperature) can stall the reaction at the intermediate stage.
-
Water Content: Excessive water in the reaction medium can hydrolyze the carbon disulfide or interfere with the basicity of the system, hindering cyclization.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use absolute ethanol and freshly powdered, dry KOH.
-
Verify Stoichiometry: Use a slight excess of both carbon disulfide and base (e.g., 1.1 to 1.2 equivalents each) relative to the hydrazinopyrimidine.
-
Confirm Reflux: Ensure the reaction mixture is maintained at a vigorous reflux for the duration of the reaction, as monitored by TLC.
| Parameter | Symptom | Probable Cause | Recommended Action |
| Reaction Time | High ratio of isomer impurity | Dimroth Rearrangement | Monitor by TLC; avoid >10-12h reflux. |
| Base | Incomplete reaction | Insufficient for cyclization | Use 1.2 eq. of fresh, dry KOH. |
| Temperature | Stalled at intermediate | Insufficient energy for cyclization | Ensure vigorous reflux is maintained. |
| Workup pH | Low yield, oily product | Product remains as salt | Acidify slowly to pH ~5-6 for precipitation. |
Problem 3: My final product is discolored (yellow/brown) and my yield is lower than expected after purification. What could be the cause?
Answer: This often points to oxidative side reactions . The thiol (-SH) group in your product is susceptible to oxidation, which can lead to the formation of a disulfide-bridged dimer. This dimer is a common impurity that is often more colored and has different solubility properties.
Causality: The thiol group can be oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities. This process couples two molecules of your product together.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative side products.
Optimized Experimental Protocol
This protocol is designed to minimize the side reactions discussed above.
Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-hydrazinyl-4,6-dimethylpyrimidine (10.0 g, 72.4 mmol) and absolute ethanol (150 mL). Begin stirring to form a suspension.
-
Inert Atmosphere: Flush the system with dry nitrogen for 10-15 minutes to displace atmospheric oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Base Addition: Add finely ground potassium hydroxide (4.87 g, 86.8 mmol, 1.2 eq) to the suspension. Stir for 15 minutes at room temperature.
-
CS₂ Addition: Add carbon disulfide (6.6 g, 5.2 mL, 86.8 mmol, 1.2 eq) dropwise over 10 minutes. The mixture will typically turn yellow-orange and may warm slightly.
-
Reflux: Heat the reaction mixture to a steady reflux (~80 °C). Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete in 8-10 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add glacial acetic acid dropwise with vigorous stirring until the pH of the solution is approximately 5-6. A yellow precipitate will form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation & Purification:
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 30 mL), followed by a small amount of cold ethanol (1 x 20 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from glacial acetic acid or a large volume of ethanol to yield the pure product as pale yellow crystals.
-
Expected Analytical Data:
| Compound | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | Key Feature |
| Target Product | ~285-290 °C (dec.) | 2.55 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 7.20 (s, 1H, pyrimidine H), 14.0 (br s, 1H, SH) | Single pyrimidine proton peak. |
| [1,5-a] Isomer | >300 °C | Similar methyl peaks, but pyrimidine proton may shift slightly. | Higher melting point, different crystal shape. |
| Intermediate | Varies, often lower | Will show additional NH protons and lack the aromatic pyrimidine proton signal. | Soluble in base, different TLC Rf. |
References
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
- Microwave assisted synthesis and antimicrobial evaluation of novel substituted thiosemicarbazide derivatives of pyrimidine.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Unknown Source.
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
-
SYNTHESIS OF 5,7-DIMETHYL-[2][3][4]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. VAST JOURNALS SYSTEM.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC - NIH.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in Bioassays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. This document provides in-depth troubleshooting strategies and validated protocols to address the most common challenge encountered with this compound class: poor aqueous solubility. Our goal is to empower researchers to achieve consistent, reliable, and artifact-free results in their biological assays.
Understanding the Molecule: The Root of the Solubility Challenge
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a heterocyclic compound belonging to the triazolopyrimidine class, which is a scaffold of significant interest in drug discovery.[1][2] Its utility, however, is often hampered by its physicochemical properties.
The core of the issue lies in its molecular structure:
-
A Planar, Heterocyclic Core: The fused triazolopyrimidine ring system is rigid and largely hydrophobic, leading to low intrinsic solubility in aqueous media.
-
An Ionizable Thiol Group: The presence of a thiol (-SH) group provides a handle for solubility manipulation. This group is weakly acidic and can be deprotonated to the more soluble thiolate anion (-S⁻) under basic conditions. However, this is a double-edged sword, as the thiol group's stability is also pH-dependent, with a risk of oxidation at higher pH.[3][4]
Table 1: Physicochemical Properties of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
| Property | Value | Source |
| CAS Number | 41266-80-2 | [5] |
| Molecular Formula | C₇H₈N₄S | [5][6] |
| Molecular Weight | 180.23 g/mol | [5][6] |
| Predicted XlogP | 0.4 | [7] |
| Appearance | Solid |
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here are answers to the most common initial hurdles researchers face.
Q1: I dissolved my compound in 100% DMSO to make a stock. When I diluted it into my aqueous cell culture medium, it immediately precipitated. What went wrong?
A: This is a classic case of a compound "crashing out" of solution. While 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is soluble in a strong organic solvent like DMSO, its solubility in the final aqueous assay buffer is very low. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous. The final DMSO concentration is too low to keep the compound dissolved, causing it to precipitate. The key is to ensure the final DMSO concentration is both sufficient to aid solubility and low enough to be non-toxic to your cells.[8][9]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay without causing artifacts?
A: This is cell-line dependent and exposure-time dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] However, sensitive or primary cell lines may show stress or altered function at concentrations above 0.1%.[11] It is imperative to perform a vehicle control experiment where you treat your cells with the same final concentration of DMSO (without your compound) to determine the tolerance of your specific system.[11][12]
Table 2: General Guidance on Final DMSO Concentrations for In Vitro Assays
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. | Ideal Target |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines for standard assay durations (24-72h). | Acceptable, but requires vehicle control validation. [10][13] |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and off-target effects.[12] | Not Recommended. If required due to extreme insolubility, extensive controls are mandatory. |
Q3: Can I use pH to improve solubility? What are the risks involved?
A: Yes, leveraging the acidic thiol group is a viable strategy. By preparing a stock solution in a dilute basic solution (e.g., 10-50 mM NaOH), you can deprotonate the thiol to the more water-soluble thiolate anion.[14][15] However, there are two critical risks:
-
Final Assay pH: You must ensure that the addition of your basic stock solution does not significantly alter the pH of your final assay buffer, as this would be a major experimental artifact.
-
Compound Stability: Thiols can be susceptible to oxidation, especially at neutral to alkaline pH, forming disulfides which may have different activity and solubility.[3] Solutions should be made fresh and used promptly.
Q4: I've optimized my DMSO concentration and tried adjusting pH, but I'm still facing solubility limits. What is the next-level approach?
A: When standard methods are insufficient, the use of solubilizing excipients is the next logical step. For biological assays, the most effective and widely used excipients are cyclodextrins. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble molecules and increase their apparent water solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[17][19]
In-Depth Troubleshooting and Experimental Protocols
Systematic Solubilization Workflow
Before starting, it is crucial to approach solubility optimization systematically. The following decision tree illustrates a validated workflow for tackling poorly soluble compounds like 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
Caption: A decision tree for systematically troubleshooting solubility.
Protocol 1: Optimizing DMSO Co-Solvency
Causality: This protocol aims to maximize the solubilizing power of DMSO while keeping its final concentration below cytotoxic levels. The key is preparing a highly concentrated stock, which minimizes the volume added to the final assay.
Methodology:
-
Prepare High-Concentration Stock: Weigh out the required amount of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and dissolve it in 100% DMSO to create the highest possible, fully-dissolved stock concentration (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication may assist dissolution.[20]
-
Perform Intermediate Dilution: Create an intermediate stock by diluting the high-concentration stock in 100% DMSO. For example, to test a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you would need a 10 mM intermediate stock (a 1:1000 dilution).
-
Final Aqueous Dilution: Add the intermediate DMSO stock directly to your pre-warmed (37°C) aqueous assay medium. Pipette the stock directly into the liquid and vortex or mix immediately and vigorously to promote rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). Let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes and re-inspect.
-
Run Vehicle Control: In parallel, prepare a "vehicle control" well/tube by adding the same volume of 100% DMSO to the assay medium. This is your baseline for measuring any solvent-induced effects.
Protocol 2: pH-Mediated Solubilization
Causality: This method leverages the acidic nature of the thiol group. By increasing the pH of the stock solution, we deprotonate the thiol to the more polar (and thus more water-soluble) thiolate anion.
Methodology:
-
Prepare Basic Solvent: Prepare a fresh, sterile-filtered solution of 50 mM NaOH.
-
Create Basic Stock Solution: Weigh the compound and dissolve it in the 50 mM NaOH solution to your desired stock concentration (e.g., 10 mM). The solution should be clear. Note: Use this stock immediately to minimize the risk of oxidative degradation.[3]
-
Dilute into Assay Medium: Perform serial dilutions into your final assay buffer. Crucially, ensure the buffer has sufficient buffering capacity to handle the addition of the basic stock without a significant change in the final pH.
-
Verify Final pH: After adding your compound stock to the final assay medium, measure the pH to confirm it has not shifted outside the acceptable range for your experiment (typically ± 0.2 pH units).
-
Run pH-Adjusted Vehicle Control: Prepare a control where you add an equivalent volume of the 50 mM NaOH solution (without compound) to your assay medium. This control accounts for any effects of the slight pH shift or sodium ion concentration increase.
Protocol 3: Advanced Solubilization with Cyclodextrins
Causality: This protocol uses an excipient, Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a water-soluble inclusion complex with the compound.[16][17] The hydrophobic triazolopyrimidine core of the molecule is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[19][21]
Methodology:
-
Prepare Cyclodextrin Vehicle: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media without serum). Warm to 40-50°C and stir until fully dissolved. Allow to cool to room temperature and sterile filter.
-
Prepare Compound Slurry: Weigh the compound into a sterile tube. Add a small amount of the HP-β-CD solution to create a slurry.
-
Form the Complex: Add the remaining volume of the HP-β-CD solution. Vortex vigorously and then place the solution on a shaker or rotator at room temperature for 1-24 hours to allow for complex formation. Brief sonication can accelerate the process.
-
Clarify the Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound. Carefully collect the supernatant, which is your saturated stock solution of the compound-cyclodextrin complex.
-
Determine Concentration (Optional but Recommended): The exact concentration of the solubilized compound in the supernatant should be determined analytically (e.g., via UV-Vis spectroscopy or HPLC).
-
Run Cyclodextrin Vehicle Control: It is absolutely essential to run a control containing the same final concentration of the HP-β-CD vehicle in your assay to ensure the cyclodextrin itself does not cause biological effects.
Table 3: Comparative Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
| DMSO Co-Solvency | Increases the polarity of the bulk solvent. | Simple, fast, well-understood. | Limited by solvent toxicity at higher concentrations.[13][22] |
| pH Adjustment | Ionizes the acidic thiol group to a soluble thiolate. | Can significantly increase aqueous solubility. | Risk of altering final assay pH; potential for compound instability/oxidation.[3][4] |
| Cyclodextrins | Forms a water-soluble host-guest inclusion complex.[16][21] | High solubilizing capacity; generally low toxicity. | Requires more preparation time; may affect drug-target binding in some cases; requires specific vehicle control. |
References
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Available from: [Link]
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
-
Semantic Scholar. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
Taylor & Francis Online. (2009). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Available from: [Link]
-
International Journal of Pharmaceutical and Natural Sciences. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available from: [Link]
-
NIH National Library of Medicine. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available from: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
MySkinRecipes. (n.d.). 5,7-Dimethyl-[16][23]triazolo[4,3-a]pyrimidine-3-thiol. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
-
Medium. (2024). Enhancing solubility and stability of poorly soluble drugs. Available from: [Link]
-
PubMed Central. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Available from: [Link]
-
PubMed Central. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Available from: [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Available from: [Link]
-
Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Available from: [Link]
-
ResearchGate. (2020). Thiol Alkylation below Neutral pH. Available from: [Link]
-
PubChemLite. (n.d.). 5,7-dimethyl-[16][23]triazolo[4,3-a]pyrimidine-3-thiol. Available from: [Link]
-
PubMed. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Jurnal Pendidikan Indonesia. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link]
-
Jurnal Pendidikan Indonesia. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available from: [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[16][23]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link]
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available from: [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available from: [Link]
-
PubMed Central. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Welcome to the technical support guide for the N-alkylation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. This document is designed for researchers and drug development professionals to provide in-depth, actionable insights into optimizing this challenging synthetic transformation. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve high yields and selectivity.
The core challenge in alkylating this substrate lies in its nature as an ambident nucleophile . The molecule exists in tautomeric equilibrium between its thiol and thione forms. Upon deprotonation, the resulting anion possesses multiple nucleophilic centers—specifically, the sulfur atom and the nitrogen atoms of the triazole ring. Consequently, the reaction can yield either the desired N-alkylated product or the undesired S-alkylated isomer, with reaction conditions playing a decisive role in determining this regioselectivity.[1][2]
Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses fundamental questions you should consider before beginning your experiments.
Q1: What makes the regioselective N-alkylation of this triazolopyrimidine thiol so challenging?
A: The primary difficulty arises from the molecule being an ambident nucleophile.[1][2] After deprotonation with a base, the negative charge is delocalized across both the sulfur atom and the nitrogen atoms of the heterocyclic system. This creates a competition between two potential reaction pathways: S-alkylation and N-alkylation. Your goal is to identify conditions that kinetically or thermodynamically favor attack from a specific nitrogen atom over the highly nucleophilic sulfur atom.[3][4]
Q2: What are the critical factors that control whether N- or S-alkylation occurs?
A: The outcome of the reaction is a delicate balance of several interconnected factors. Understanding these allows for rational optimization:
-
The Nature of the Base and Counter-ion: The choice of base determines the degree of deprotonation and the nature of the resulting ion pair. Strong bases like Sodium Hydride (NaH) or Sodium Hexamethyldisilazide (NaHMDS) ensure complete deprotonation.[5][6] The resulting cation (e.g., Na+) can coordinate with the anionic substrate, influencing which nucleophilic site is more accessible.[7][8]
-
Solvent Polarity and Coordinating Ability: The solvent is arguably the most critical factor for controlling regioselectivity in such systems.[8]
-
Non-polar, aprotic solvents (like THF or Dioxane) promote the formation of Contact Ion Pairs (CIPs) or Tight Ion Pairs (TIPs). In this state, the cation is closely associated with the most electronegative atoms (the nitrogens), potentially sterically hindering them and leaving the soft sulfur atom more exposed for alkylation.[8][9]
-
Polar, aprotic solvents (like DMF or DMSO) solvate the cation effectively, creating Solvent-Separated Ion Pairs (SIPs) . This "liberates" the anion, and reactivity is then governed more by the intrinsic properties of the nucleophilic sites.[8][9] This often favors alkylation at the harder, more electronegative nitrogen atoms.
-
-
The Nature of the Alkylating Agent (Electrophile): The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework here.[1][2]
-
Temperature: Higher temperatures can sometimes overcome the kinetic barrier to alkylate a less reactive site or change the equilibrium between different ion pair types. However, this can also lead to side reactions or decomposition.[10]
Q3: Which nitrogen atom on the triazole ring is the most likely site of alkylation?
A: The triazolo[4,3-a]pyrimidine core has three nitrogen atoms. The pyrimidine nitrogens are generally less nucleophilic. Within the triazole ring, there are two potential sites for alkylation (N1 and N2, depending on the numbering convention). The precise location is influenced by electronic and steric factors. Studies on related azolo-fused pyrimidines show that solvent choice can dramatically switch the selectivity between different nitrogen atoms, likely due to the ion-pairing effects described above.[8] Without specific literature on this exact molecule, empirical screening of conditions is necessary, but the principles from related systems provide a strong starting point for optimization.
Experimental Design and General Protocols
A successful outcome depends on meticulous experimental technique, particularly the exclusion of moisture, which can quench the base and the anionic intermediate.
General Protocol for N-Alkylation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
This protocol is a starting point. Optimization of base, solvent, and temperature is expected.
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or THF, see Table 1) via syringe (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are anhydrous. Hydrogen gas is evolved.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. A color change or cessation of gas evolution may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05 - 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The optimal temperature may be higher, requiring heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC (see protocol below) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to separate the desired N-alkylated isomer from the S-alkylated byproduct and any unreacted starting material.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Solvent System (Eluent): A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate. Adjust polarity as needed.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent and spot it on the TLC plate alongside a spot of the starting material.
-
Development: Place the plate in a chamber with the chosen eluent.
-
Visualization: Visualize the spots under UV light (254 nm). The starting material, N-alkylated product, and S-alkylated product should have different Rf values. The S-alkylated product is often less polar than the N-alkylated isomer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-alkylation of the triazolopyrimidine thiol.
| Problem / Observation | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| 1. Low or no conversion of starting material. | A. Ineffective Deprotonation: The base may be too weak, or it may have been deactivated by moisture.[6][11] B. Low Reactivity: The alkylating agent may be unreactive (e.g., alkyl chloride vs. iodide), or the reaction temperature is too low.[10] C. Poor Solubility: The substrate or base may not be soluble in the chosen solvent.[12] | A. Base & Conditions: Switch to a stronger base like NaH or NaHMDS. Ensure all glassware is flame- or oven-dried and use anhydrous solvents to prevent quenching the base. B. Reactivity & Temperature: Switch to a more reactive alkylating agent (reactivity order: R-I > R-Br > R-OTs > R-Cl). Gradually increase the reaction temperature while monitoring by TLC for product formation and potential decomposition.[10] C. Solvent: Change to a solvent that provides better solubility, such as DMF or DMSO.[12] |
| 2. The major product is the S-alkylated isomer. | A. HSAB Mismatch: A soft electrophile (e.g., methyl iodide) was used, which preferentially reacts with the soft sulfur nucleophile.[1][3] B. Solvent Effects: A non-polar solvent (like THF) may be promoting a contact ion pair that leaves the sulfur atom more sterically accessible than the nitrogen atoms.[8] | A. Change Alkylating Agent: Switch to a "harder" electrophile. Examples include dimethyl sulfate, diethyl sulfate, or an alkyl tosylate. B. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO. This will create solvent-separated ion pairs, increasing the relative reactivity of the harder nitrogen atoms.[8] This is often the most effective strategy for favoring N-alkylation. |
| 3. A mixture of N- and S-alkylated products is formed. | This is a common outcome where the conditions do not overwhelmingly favor one pathway. The goal is to push the selectivity towards the N-alkylated product. | Systematic Optimization: 1. Change the solvent to DMF or DMSO as the first step. This typically has the largest impact on N/S selectivity.[8] 2. If a mixture persists, change to a harder alkylating agent (e.g., from an alkyl bromide to a tosylate). 3. Experiment with different bases/counter-ions. Cesium carbonate (Cs₂CO₃) is sometimes reported to enhance N-alkylation rates.[5] |
| 4. Multiple N-alkylated isomers are formed. | The deprotonated intermediate has multiple nucleophilic nitrogen atoms available for reaction, and the chosen conditions do not differentiate between them effectively. | This is a highly system-dependent problem. - Steric Hindrance: Try using a bulkier alkylating agent, which may selectively react with the most sterically accessible nitrogen. - Solvent/Cation Effects: The coordination of the cation can influence which nitrogen is most reactive. Systematically screen different bases (NaOH, KOH, Cs₂CO₃) and solvents (ACN, DMF, DMSO, THF) to find conditions that favor one isomer.[8][13] |
| 5. Product decomposition observed at higher temperatures. | The starting material or the product is thermally unstable under the reaction conditions, especially in the presence of a strong base. | A. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times. B. Weaker Base: If a very strong base like NaH is causing decomposition, consider a weaker base like K₂CO₃ or Cs₂CO₃, especially if using a highly reactive alkylating agent.[5] This creates a less harsh reaction environment. |
Visual Summaries
Chemical Pathways
The diagram below illustrates the tautomeric equilibrium and the competing reaction pathways that are central to optimizing this reaction.
Caption: Competing N- and S-alkylation pathways.
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot common experimental issues.
Caption: A decision tree for troubleshooting the alkylation reaction.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
-
Steiner, K., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition. Available from [Link]
-
ResearchGate. (n.d.). Synthesis of triazolopyrimidine derivatives 7a–h and 8a–h via N‐alkylation of 5‐methyl‐[5][10][14]triazolo[1,5‐a]pyrimidin‐7‐ol (3a) with various alkyl bromides (6) under basic conditions. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
- Maharaja College, Ara. (2025). Ambident Nucleophiles and Regioselectivity.
- Wu, J. I., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society.
- Steiner, K., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‑Functionalization of Heterocycles and Late-Stage Modifications.
- BenchChem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
- Reddit. (2021).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[10][14][15]Triazolo[1][5]pyridines and Related Deaza-Compounds.
- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums.
-
figshare. (2018). Solvent-Controlled, Site-Selective N‑Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1‑, N2‑, and N3-Positions, Including Pyrazolo[3,4‑d]pyrimidines, Purines,[10][14][15]Triazolo[1][5]pyridines, and Related Deaza-Compounds.
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[10][14][15]Triazolo[1][5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry.
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
Sources
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- 2. maharajacollege.ac.in [maharajacollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability issues of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in solution
Technical Support Center: 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Welcome to the technical support center for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction to the Stability of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. However, its chemical structure, featuring a thiol group and a triazolo[4,3-a]pyrimidine core, presents specific stability concerns in solution. Understanding these liabilities is crucial for accurate experimental design, data interpretation, and formulation development. This guide will address the primary degradation pathways: oxidation of the thiol group , Dimroth rearrangement of the heterocyclic core , and hydrolytic and photolytic degradation .
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time in Aqueous Buffers
Question: I've observed a gradual decrease in the activity of my compound in an aqueous buffer (e.g., PBS, pH 7.4) during my cell-based assays. What could be the cause?
Answer:
This is a common issue and can be attributed to several factors, primarily the oxidation of the thiol group and potential rearrangement of the heterocyclic core.
Primary Suspects:
-
Oxidation: The thiol (-SH) group is susceptible to oxidation, especially in neutral to alkaline pH and in the presence of dissolved oxygen. This can lead to the formation of a disulfide dimer, which is often less active or inactive. Further oxidation to sulfinic or sulfonic acids can also occur, leading to irreversible loss of the parent compound.[1][2]
-
Dimroth Rearrangement: The[1][3][4]triazolo[4,3-a]pyrimidine core can undergo a Dimroth rearrangement to the more thermodynamically stable[1][3][4]triazolo[1,5-a]pyrimidine isomer.[3][5] This rearrangement can be catalyzed by acidic or basic conditions and accelerated by heat or light.[4][6] The resulting isomer will have a different chemical structure and likely different biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Actionable Solutions:
-
For Oxidation:
-
Prepare Fresh Solutions: Prepare solutions of the compound immediately before use.
-
Inert Atmosphere: For stock solutions and long-term experiments, degas your solvent/buffer by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your buffer. Note that these reagents may interfere with certain assays.
-
Control pH: If your experimental conditions allow, use a slightly acidic buffer (pH 6-6.5) to reduce the rate of thiol oxidation.
-
-
For Dimroth Rearrangement:
-
pH Control: Avoid strongly acidic or basic conditions. The rearrangement is catalyzed by both.[5]
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rearrangement rate.
-
Light Protection: Store stock solutions and conduct experiments in amber vials or under reduced light conditions to minimize photo-activation of the rearrangement.[6]
-
Issue 2: Appearance of New Peaks in HPLC Analysis of a Stock Solution
Question: I am analyzing my stock solution of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol in DMSO and see new peaks appearing over time, even when stored at -20°C. What are these new peaks?
Answer:
The appearance of new peaks in your HPLC chromatogram is a clear indication of degradation. The likely culprits are the disulfide dimer and the Dimroth rearrangement product.
Potential Degradation Products:
| Degradation Product | Formation Pathway | Expected Change in Polarity |
| Disulfide Dimer | Oxidation | Less polar than the parent thiol |
| Dimroth Isomer | Rearrangement | Polarity may be similar to the parent |
| Sulfinic/Sulfonic Acid | Further Oxidation | More polar than the parent thiol |
Analytical Workflow to Identify Degradants:
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents | MDPI [mdpi.com]
Refinement of analytical methods for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol detection
Technical Support Center: Analysis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Welcome to the technical support center for the analytical refinement of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (CAS: 41266-80-2). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, reliable analytical methods. As a key intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors, and a building block for novel agrochemicals, its accurate quantification is paramount.[1]
This document provides a recommended High-Performance Liquid Chromatography (HPLC) method, a comprehensive troubleshooting guide in a direct question-and-answer format, and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common analytical challenges, ensuring the integrity and reproducibility of your results.
Recommended Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, robust, and reliable technique for the analysis of heterocyclic compounds like 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The following method is a recommended starting point, developed based on the analysis of structurally similar triazolopyrimidine derivatives.[2] Optimization may be required depending on the sample matrix and specific instrumentation.
Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for the moderately non-polar triazolopyrimidine core. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate the thiol group, ensuring a single ionic species and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2] |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is recommended to ensure elution of the analyte with a good peak shape while cleaning the column of more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[3] |
| Detection | UV at 254 nm | A common wavelength for aromatic and heterocyclic compounds. A full UV scan of a standard is recommended to determine the wavelength of maximum absorbance for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume. This can be adjusted to meet sensitivity requirements, but be wary of overloading the column.[4] |
| Sample Diluent | Mobile Phase (at starting conditions) or Acetonitrile/Water (50:50) | Dissolving the sample in the mobile phase is crucial to prevent peak distortion and precipitation at the column head.[3][5] |
Step-by-Step Protocol
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol reference standard.
-
Dissolve in the sample diluent to create a 1 mg/mL stock solution. Sonication may be used to aid dissolution.
-
Perform serial dilutions from the stock solution to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
The sample preparation method will be matrix-dependent (e.g., reaction mixtures, biological fluids).
-
A common approach for reaction mixtures is to dilute an aliquot of the sample in the diluent to bring the analyte concentration within the calibration range.
-
Filtration of all samples and standards through a 0.45 µm or 0.22 µm syringe filter is mandatory to prevent particulate matter from clogging the column and system.[4]
-
-
System Equilibration:
-
Purge the HPLC system with the mobile phase components.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standards, starting from the lowest concentration, followed by the samples.
-
It is good practice to inject a blank (diluent) before and after the sequence to check for carryover.
-
Periodically inject a quality control (QC) standard to monitor system performance and retention time stability.
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your analysis. A systematic approach is the key to effective troubleshooting.[6]
Chromatographic & Peak Shape Issues
Q1: Why am I seeing no peaks, or my peaks are much smaller than expected?
-
Potential Causes & Solutions:
-
Injector Issue: The injection valve may not have rotated correctly, or the sample loop could be blocked.
-
Action: Perform a flow test with the column disconnected to ensure the injector is delivering fluid.[3] Manually inspect the syringe and sample loop for air bubbles or blockages.
-
-
Incorrect Sample Preparation: The compound may have degraded or precipitated out of solution. The concentration might be too low.
-
Action: Prepare a fresh standard and sample. Ensure the sample diluent is compatible with your sample matrix and mobile phase.[5]
-
-
Detector Issue: The detector lamp may be off or have low energy.
-
Action: Check the detector status. Ensure the lamp is on and has sufficient lifetime remaining. Check the wavelength setting.
-
-
Column Contamination: Severe contamination can irreversibly bind the analyte.
-
Action: If other troubleshooting fails, try running a new or known-good column with a fresh standard to confirm the issue.[5]
-
-
Caption: Troubleshooting workflow for no/small peaks.
Q2: My analyte peak is tailing or fronting. How can I fix this?
-
Potential Causes & Solutions:
-
Column Overload (Tailing): Injecting too much sample mass can saturate the stationary phase.[4]
-
Action: Dilute your sample and inject a smaller volume or lower concentration.[3]
-
-
Secondary Interactions (Tailing): The acidic thiol group can interact with active sites (free silanols) on the silica packing material.
-
Action: Ensure the mobile phase pH is low enough (e.g., with 0.1% phosphoric or formic acid) to keep the thiol group protonated. Using a column with low silanol activity can also help.[2]
-
-
Column Contamination/Void (Tailing/Fronting): Contaminants at the column inlet or a void (a settled area of packing material) can distort the peak.
-
Sample Solvent Mismatch (Fronting/Tailing): If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase composition.[3]
-
-
Q3: My peak retention times are shifting between injections.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase, which is common in gradient methods or with normal-phase chromatography.[7]
-
Action: Increase the equilibration time between runs. Ensure the pump is delivering a consistent mobile phase composition.
-
-
Fluctuating Column Temperature: Small changes in temperature can cause significant shifts in retention time.
-
Action: Use a reliable column oven and ensure it is set to a stable temperature.[3]
-
-
Changing Mobile Phase Composition: This can be due to inaccurate mixing by the pump, evaporation of a volatile solvent component, or degradation of a mobile phase additive.
-
System & Baseline Issues
Q4: The system backpressure is too high or is fluctuating.
-
Potential Causes & Solutions:
-
Blockage in the System (High Pressure): Particulates from the sample or mobile phase may have clogged a frit, the guard column, or the analytical column.
-
Action: Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure. If it drops to normal, the column is the issue. If not, continue working backward through the injector and pump components.[6]
-
-
Precipitated Buffer (High Pressure): If using a buffered mobile phase, mixing with high concentrations of organic solvent can cause the buffer to precipitate.
-
Action: Ensure your buffer is soluble in the entire gradient range. Flush the system with a high-aqueous mobile phase to redissolve precipitated salts.[6]
-
-
Pump Issues (Fluctuating Pressure): Air bubbles in the pump head or failing pump seals are common causes.
-
Q5: I'm seeing a noisy or drifting baseline.
-
Potential Causes & Solutions:
-
Air Bubbles in the Detector: Air bubbles passing through the flow cell will cause sharp spikes in the baseline.
-
Action: Ensure the mobile phase is thoroughly degassed using an in-line degasser, sparging, or sonication.[4]
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing can cause a noisy or drifting baseline.
-
Action: Use high-purity, HPLC-grade solvents.[4] Flush the system with a strong solvent like isopropanol to clean it.
-
-
Detector Lamp Failing: An aging lamp can produce an unstable light output, leading to baseline noise.
-
Action: Check the lamp's energy and usage hours. Replace if it is near the end of its operational life.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent to dissolve the 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol standard? A: Based on its structure, the compound is likely soluble in common organic solvents like acetonitrile, methanol, and DMSO. For HPLC analysis, it is always best practice to dissolve the standard in the mobile phase itself or a solvent with similar or weaker elution strength to avoid peak distortion. A 50:50 mixture of acetonitrile and water is a good starting point.
Q: How can I confirm the identity of my analyte peak? A: The most definitive method is to use a mass spectrometer (LC-MS). The mass spectrum will provide the molecular weight of the compound in the peak. For 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, you would look for the molecular ion [M+H]⁺ at m/z 181.2.[8][9] Electron impact mass spectrometry studies on similar pyrimidine structures show characteristic fragmentation patterns that can further aid in identification.[10][11]
Q: My sample matrix is complex. How can I reduce interferences? A: Solid Phase Extraction (SPE) is a powerful technique for sample cleanup.[7] You can use a C18 SPE cartridge to bind the analyte and wash away more polar interferences. The analyte can then be eluted with a stronger organic solvent. Alternatively, adjusting the detection wavelength to a more selective region where the analyte absorbs but the interferences do not can also be effective.
Q: What are the key parameters for validating this analytical method? A: According to ICH guidelines, key validation parameters include:
-
Specificity: Ensuring no interference from diluents or matrix components at the analyte's retention time.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Measuring the agreement between a measured value and the true value (recovery).
-
Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the results.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluating the method's performance when small, deliberate changes are made to parameters like mobile phase composition, pH, and column temperature.
References
-
IJSDR (International Journal of Scientific Development and Research). Troubleshooting in HPLC: A Review. [Link]
-
SIELC Technologies. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
- Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99.
-
ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
MySkinRecipes. 5,7-Dimethyl-[2][4][5]triazolo[4,3-a]pyrimidine-3-thiol. [Link]
-
CBG Chemical. 5,7-DIMETHYL-[2][4][5]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIOL Product Description. [Link]
Sources
- 1. 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol [myskinrecipes.com]
- 2. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ijsdr.org [ijsdr.org]
- 6. realab.ua [realab.ua]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scbt.com [scbt.com]
- 9. This compound [chemicalbook.com]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve consistent, high-yield production.
Overview of the Synthetic Pathway
The synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-hydrazino-4,6-dimethylpyrimidine, from a commercially available starting material. This intermediate is then cyclized using carbon disulfide in a basic medium to yield the final product. Understanding the nuances of each step is critical for a successful scale-up.
Experimental Protocols
Step 1: Synthesis of 2-hydrazino-4,6-dimethylpyrimidine
This initial step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine. A common and cost-effective starting material is 2-chloro-4,6-dimethylpyrimidine, though other similar substrates can be used.
Reaction Scheme:
Caption: Synthesis of the hydrazino intermediate.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for a 10g scale) | Molar Equivalents |
| 2-chloro-4,6-dimethylpyrimidine | 142.59 | 10.0 g | 1.0 |
| Hydrazine hydrate (80%) | 50.06 | 17.5 mL | ~5.0 |
| Ethanol (95%) | - | 100 mL | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (10.0 g).
-
Add ethanol (100 mL) and stir until the starting material is fully dissolved.
-
Carefully add hydrazine hydrate (17.5 mL) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation.
-
Collect the white crystalline product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to a constant weight.
Step 2: Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
This is the crucial cyclization step where the triazole ring is formed. The reaction is sensitive to the base concentration and temperature.
Reaction Scheme:
Caption: Cyclization to the final product.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for a 10g scale of starting material) | Molar Equivalents |
| 2-hydrazino-4,6-dimethylpyrimidine | 138.17 | 10.0 g | 1.0 |
| Carbon disulfide | 76.14 | 6.6 mL | 1.5 |
| Potassium hydroxide | 56.11 | 4.9 g | 1.2 |
| Ethanol (95%) | - | 150 mL | - |
| Acetic acid (glacial) | - | As needed for neutralization | - |
Step-by-Step Procedure:
-
In a 500 mL round-bottom flask, dissolve potassium hydroxide (4.9 g) in ethanol (150 mL) with stirring.
-
Add 2-hydrazino-4,6-dimethylpyrimidine (10.0 g) to the basic ethanol solution.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (6.6 mL). Caution: Carbon disulfide is highly flammable and toxic. Perform this addition in a well-ventilated fume hood away from ignition sources.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 8-10 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with glacial acetic acid to a pH of approximately 6-7. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
-
Dry the final product under vacuum.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
Caption: Troubleshooting flowchart for the synthesis.
FAQs: Troubleshooting in Detail
Q1: My yield of 2-hydrazino-4,6-dimethylpyrimidine is consistently low. What could be the cause?
-
Answer: Low yields in the first step can often be attributed to a few key factors:
-
Purity of Starting Material: Ensure the 2-chloro-4,6-dimethylpyrimidine is of high purity. Impurities can lead to side reactions.
-
Activity of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your current stock.
-
Reaction Time and Temperature: Ensure the reaction is refluxing vigorously for the recommended duration. Incomplete reaction is a common cause of low yield. Monitor by TLC to confirm the disappearance of the starting material.
-
Work-up Procedure: During work-up, ensure the solution is sufficiently concentrated and cooled to maximize precipitation of the product.
-
Q2: The cyclization reaction (Step 2) is not proceeding to completion. What should I check?
-
Answer: A stalled cyclization reaction can be frustrating. Here are some troubleshooting steps:
-
Basicity: The concentration of potassium hydroxide is critical. Too little base will result in an incomplete reaction, while too much can lead to side products. Ensure the KOH is fully dissolved before adding the other reagents.
-
Carbon Disulfide Addition: Due to its low boiling point, carbon disulfide can evaporate if not added at a low temperature and if the reflux condenser is not efficient. Ensure proper cooling during addition and efficient reflux.
-
Solubility: If the hydrazino intermediate is not fully dissolved in the basic ethanol solution before the addition of carbon disulfide, the reaction will be slow and incomplete. Ensure a homogenous solution.
-
Q3: My final product is discolored and shows multiple spots on TLC. How can I improve the purity?
-
Answer: Impurities in the final product often arise from side reactions or unreacted starting materials.
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Stick to the recommended reaction parameters.
-
Neutralization: Careful neutralization is key. Adding the acid too quickly can cause localized pH changes that may promote the degradation of the product. Add the acid slowly with vigorous stirring.
-
Purification: A single recrystallization may not be sufficient if the crude product is highly impure. Consider a second recrystallization from a different solvent system. Column chromatography can also be employed for purification if necessary.
-
Q4: The reaction mixture in Step 2 turns dark brown or black. Is this normal?
-
Answer: Some darkening of the reaction mixture is expected, but a very dark color may indicate decomposition or side reactions. This can be caused by:
-
Excessive Heat: Ensure the reflux temperature is not too high.
-
Impurities in the Starting Material: Impurities from Step 1 can carry over and decompose under the basic conditions of Step 2. Ensure the 2-hydrazino-4,6-dimethylpyrimidine is pure before proceeding.
-
Q5: Can I use a different base for the cyclization reaction?
-
Answer: While potassium hydroxide is commonly used, other bases like sodium hydroxide or sodium ethoxide can also be effective. However, the stoichiometry and reaction conditions may need to be re-optimized. It is recommended to perform a small-scale trial reaction before scaling up with a different base.
Safety and Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Carbon Disulfide: Extremely flammable and toxic. Its vapors can be ignited by a hot surface. Work in a well-ventilated fume hood, away from any potential ignition sources.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
General Precautions: Always wear appropriate PPE. Ensure good ventilation. In case of accidental exposure, seek immediate medical attention.
By following these protocols and troubleshooting guides, researchers can confidently scale up the synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, a valuable building block in pharmaceutical and agrochemical research.[1][2]
References
-
Li, P., et al. (2025). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 2-Hydrazino-4,6-dimethylpyrimidine Solution. Available at: [Link]
-
VAST JOURNALS SYSTEM. (2014). SYNTHESIS OF 5,7-DIMETHYL-[3][4][5]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. Available at: [Link]
-
Bansal, A., & Aggarwal, R. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 5,7-Dimethyl-[3][4][5]triazolo[4,3-a]pyrimidine-3-thiol. Available at: [Link]
-
Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Al-Adhami, K., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed. Available at: [Link]
-
El-Sayed, N., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5,7-dimethyl-triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities. As an analog of purines, this scaffold has been extensively explored for the development of inhibitors targeting a variety of enzymes, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, with a focus on their potential as kinase inhibitors. Due to the limited availability of a dedicated, comprehensive SAR study on this specific scaffold, this guide synthesizes findings from closely related pyrazolopyrimidine and triazolopyrimidine kinase inhibitors to construct a predictive SAR model.[1][2][3][4]
The 5,7-Dimethyl-triazolo[4,3-a]pyrimidine Core: A Foundation for Kinase Inhibition
The triazolo[4,3-a]pyrimidine core acts as a bioisostere of the adenine base in ATP, enabling it to bind to the hinge region of the ATP-binding pocket of kinases. The 5,7-dimethyl substitution pattern provides a specific steric and electronic foundation, while the 3-thiol group serves as a key handle for introducing a wide array of substituents to explore the solvent-exposed region of the kinase active site. Modifications at this position are crucial for modulating potency and selectivity.
Synthesis of the Core Scaffold and Analogs
A robust synthetic strategy is paramount for generating a library of analogs for SAR studies. The 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-thiol core can be efficiently synthesized via a multi-step sequence, followed by derivatization at the 3-thiol position.
This protocol is adapted from established methods for the synthesis of related triazolopyrimidine scaffolds.[5]
Step 1: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine (1)
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (1 equiv.) in ethanol, add hydrazine hydrate (3 equiv.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford 2-hydrazinyl-4,6-dimethylpyrimidine (1).
Step 2: Synthesis of Potassium (4,6-dimethylpyrimidin-2-yl)hydrazinecarbodithioate (2)
-
To a stirred solution of potassium hydroxide (1.2 equiv.) in ethanol, add 2-hydrazinyl-4,6-dimethylpyrimidine (1) (1 equiv.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide (1.5 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to give potassium (4,6-dimethylpyrimidin-2-yl)hydrazinecarbodithioate (2).
Step 3: Cyclization to 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (3)
-
Suspend potassium (4,6-dimethylpyrimidin-2-yl)hydrazinecarbodithioate (2) (1 equiv.) in water.
-
Heat the suspension to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.
-
The resulting precipitate is filtered, washed with water, and dried to yield 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (3).
-
To a solution of 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (3) (1 equiv.) and potassium carbonate (1.5 equiv.) in N,N-dimethylformamide (DMF), add the appropriate substituted benzyl halide (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel to afford the desired analogs (4a-d).
Caption: Synthetic scheme for the core scaffold and its analogs.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a predictive model based on published data for structurally related pyrazolopyrimidine and triazolopyrimidine kinase inhibitors. The hypothetical IC50 values are for a generic tyrosine kinase and are intended to illustrate the expected trends in activity based on structural modifications.
| Compound | R Group at C3-position | Hypothetical IC50 (nM) | Rationale for Activity |
| 4a | Benzyl | 250 | Baseline activity with an unsubstituted aromatic ring. |
| 4b | 4-Fluorobenzyl | 120 | Introduction of a small electron-withdrawing group can enhance binding through favorable interactions in the active site. |
| 4c | 4-Methoxybenzyl | 85 | An electron-donating group may form a key hydrogen bond with a donor/acceptor residue in the solvent-exposed region. |
| 4d | 4-(Trifluoromethyl)benzyl | 350 | A bulky and strongly electron-withdrawing group may introduce steric hindrance and unfavorable electronic interactions, reducing activity. |
| 5a | 3-Pyridylmethyl | 60 | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, improving potency. |
| 5b | 4-Pyridylmethyl | 75 | The position of the nitrogen atom in the pyridine ring can subtly alter the binding orientation and impact activity. |
Key SAR Insights:
-
Substitution at the 3-position is critical: The nature of the substituent at the 3-thio position directly influences the compound's interaction with the solvent-exposed region of the kinase active site. Aromatic and heteroaromatic rings are generally favored.
-
Electronic effects of substituents: The electronic properties of the substituents on the aromatic ring at the 3-position play a significant role. Small, electron-donating or weakly electron-withdrawing groups at the para-position tend to enhance activity.
-
Hydrogen bonding potential: Introducing groups capable of forming hydrogen bonds, such as methoxy groups or heteroatoms within a ring (e.g., pyridine), often leads to a significant increase in inhibitory potency.
-
Steric hindrance: Large, bulky substituents can be detrimental to activity, likely due to steric clashes within the binding pocket.
Caption: Key areas for SAR exploration on the triazolopyrimidine scaffold.
Comparative Performance and Experimental Validation
To validate the predicted SAR, the synthesized analogs would be screened against a panel of protein kinases. A representative experimental protocol for a kinase inhibition assay is provided below.
This protocol is a generalized procedure based on methods described for pyrazolopyrimidine kinase inhibitors.[1][2]
-
Reagents and Materials:
-
Recombinant human SRC kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (analogs 4a-d, 5a-b) dissolved in DMSO
-
Staurosporine (positive control)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well microtiter plates
-
-
Assay Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 2 µL of the SRC kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 6 µL of a stop solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion and Future Directions
The 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, inferred from related compound classes, suggests that strategic modifications at the 3-thio position can significantly impact inhibitory potency and selectivity. Specifically, the introduction of substituted aromatic and heteroaromatic moieties that can engage in favorable hydrogen bonding and electronic interactions within the kinase active site is a promising strategy. Further exploration of substitutions on the pyrimidine ring could also fine-tune the pharmacological properties of these analogs. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of a focused library of compounds to validate these SAR hypotheses and identify lead candidates for further development.
References
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry. [Link]
-
5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. MySkinRecipes. [Link]
-
SYNTHESIS OF 5,7-DIMETHYL-[1][2][3]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. VAST JOURNALS SYSTEM. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. National Institutes of Health. [Link]
Sources
- 1. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol Derivatives
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyrimidine Scaffold
The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[4] This fused bicyclic structure is a bioisostere of purines, allowing it to interact with a wide range of biological targets.[5] Derivatives of this core have demonstrated a spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][6] The specific derivative, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, serves as a key intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors for oncology.[7] The presence of the thiol group at the 3-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives based on this scaffold, offering insights into the experimental methodologies and the critical interpretation of data necessary for advancing these promising compounds through the drug discovery pipeline.
In Vitro Efficacy: Foundational Assessment of Biological Activity
The initial evaluation of any new chemical entity begins with a battery of in vitro assays. These controlled, cell-free or cell-based experiments are essential for determining the intrinsic biological activity of a compound and elucidating its mechanism of action. For 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol derivatives, in vitro studies have primarily focused on their potential as anticancer and antimicrobial agents.
A crucial aspect of in vitro testing is to establish a clear dose-response relationship and determine key potency metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC). These values provide a quantitative measure of a compound's efficacy in a controlled environment.
Anticancer Activity of Triazolopyrimidine Derivatives
Numerous studies have reported the in vitro anticancer effects of various triazolopyrimidine derivatives. For instance, novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to act as potent antitubulin agents, inducing cell cycle arrest and apoptosis in cancer cell lines.[8]
Table 1: In Vitro Anticancer Activity of Representative Triazolopyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Potency (IC₅₀/GI₅₀) | Reference |
| Compound 13c | HCT116, HeLa, MCF-7 | Cytotoxicity | 6.10 µM, 10.33 µM, 2.42 µM | [1][2] |
| Compound 21a | MCF-7, A549 | Cytotoxicity (MTT) | 0.01 µM, 0.05 µM | [9] |
| Compound 26 | HeLa, A549 | Cytotoxicity | 0.75 µM, 1.02 µM | [8] |
| Compound 7i | MGC-803, HGC-27 | Antiproliferative | 4.64 µM, 5.07 µM | [10] |
| Compound S35 | MSI Cell Lines | Antiproliferative | 36.4-306 nM | [11] |
Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Rationale: This assay is selected for its high throughput, sensitivity, and reproducibility in determining the cytotoxic potential of a compound. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Visualization:
In Vivo Efficacy: Bridging the Gap to Clinical Relevance
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies in animal models are a critical step in the preclinical development of any promising therapeutic agent. These studies provide crucial information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and safety in a whole-body system.
For triazolopyrimidine derivatives, in vivo studies have often involved xenograft models in mice to evaluate their anticancer potential.
Anticancer Efficacy in Animal Models
Several studies have demonstrated the in vivo anticancer activity of triazolopyrimidine derivatives. For example, a study on novel triazolopyrimidine hybrids identified a lead compound, 13c, which exhibited significant tumor growth inhibition in a mouse xenograft model, comparable to the positive control.[1][2] Another study on[1][2][3]triazolo[1,5-a]pyrimidines also reported that lead compounds were able to inhibit tumor growth in nude mouse xenograft models with high potency and efficacy when administered orally or intravenously.[3]
Table 2: In Vivo Anticancer Efficacy of Selected Triazolopyrimidine Derivatives
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Compound 13c | Nude mice | Not specified | Not specified | Significant tumor growth inhibition | [1][2] |
| Lead Compounds | Nude mice | Xenografts | Oral or IV | High potency and efficacy in tumor growth inhibition | [3] |
| Compound 1c | Mice | Sarcoma S-180 | Not specified | Potent anticancer agent | [12] |
Detailed Protocol: In Vivo Tumor Xenograft Study
Experimental Rationale: The tumor xenograft model is a cornerstone of in vivo cancer research. It involves the transplantation of human cancer cells into immunocompromised mice, allowing for the growth of a human tumor in a living organism. This model is invaluable for assessing the anti-tumor efficacy of a test compound in a more physiologically relevant setting than in vitro cultures. The choice of an immunocompromised mouse strain (e.g., nude or SCID mice) is critical to prevent the rejection of the human tumor cells.
Step-by-Step Methodology:
-
Animal Acclimatization: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are obtained from a reputable supplier and are allowed to acclimatize to the laboratory conditions for at least one week. They are housed in a sterile environment with ad libitum access to food and water.
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested from culture. A suspension of 1-5 x 10⁶ cells in a suitable medium (e.g., PBS or Matrigel) is prepared. The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²)/2.
-
Randomization and Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, positive control, and test compound groups).
-
Drug Administration: The test compound is formulated in a suitable vehicle and administered to the mice according to a predetermined dosing schedule (e.g., daily, once every two days) and route (e.g., oral gavage, intraperitoneal injection). The positive control group receives a standard-of-care anticancer drug. The vehicle control group receives only the formulation vehicle.
-
Efficacy and Toxicity Monitoring: Throughout the study, tumor volume and body weight of the mice are recorded regularly. The general health and behavior of the animals are also monitored for any signs of toxicity.
-
Study Termination and Endpoint Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may also be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Workflow Visualization:
Comparative Analysis: Reconciling In Vitro Potency with In Vivo Efficacy
A significant challenge in drug discovery is the frequent disconnect between promising in vitro activity and subsequent in vivo efficacy. A compound that demonstrates nanomolar potency in a cell-based assay may show little to no activity in an animal model. This discrepancy can be attributed to a multitude of factors that are not captured by in vitro systems.
Key Considerations for the In Vitro-In Vivo Translation of Triazolopyrimidine Derivatives:
-
Pharmacokinetics (ADME): The in vivo fate of a drug is governed by its absorption, distribution, metabolism, and excretion. A compound may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching the target site in sufficient concentrations to exert its therapeutic effect.
-
Target Engagement in a Complex System: In vitro assays often test a compound against an isolated target or in a simplified cellular context. In a living organism, the target is part of a complex network of interacting molecules and pathways. The compound must not only reach its target but also engage it effectively in this intricate environment.
-
Off-Target Effects and Toxicity: A compound may interact with unintended targets in vivo, leading to off-target effects and toxicity that can limit its therapeutic window. These toxicities may not be apparent in in vitro studies.
-
The Tumor Microenvironment: In the context of cancer, the tumor microenvironment plays a crucial role in tumor progression and response to therapy. In vitro 2D cell cultures do not replicate this complex ecosystem, which includes stromal cells, immune cells, and the extracellular matrix.
Structure-Activity Relationship (SAR) Insights:
SAR studies are crucial for understanding how chemical modifications to the triazolopyrimidine scaffold influence both in vitro activity and in vivo properties. For example, in a series of[1][2][3]triazolo[1,5-a]pyrimidines, specific substitutions at the 5-position and on a phenyl ring were found to be critical for optimal anticancer activity.[3] A systematic exploration of the SAR can guide the design of derivatives with improved potency and more favorable ADME profiles, thereby increasing the likelihood of successful in vitro-in vivo translation.
Conclusion and Future Directions
The 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While in vitro studies have demonstrated the potential of derivatives from this class, the successful translation of this potential to in vivo efficacy requires a thorough understanding of the complex interplay of factors that govern a drug's behavior in a living system.
Future research in this area should focus on:
-
Comprehensive ADME Profiling: Early and comprehensive assessment of the pharmacokinetic properties of new derivatives is essential to identify compounds with favorable drug-like properties.
-
Development of More Predictive In Vitro Models: The use of 3D cell cultures, organoids, and co-culture systems can provide a more physiologically relevant in vitro environment for compound testing.
-
Integrated In Silico and In Vitro/In Vivo Approaches: Computational modeling can aid in the prediction of ADME properties and the design of compounds with improved in vivo performance.
-
Thorough SAR Exploration: A systematic investigation of the structure-activity and structure-property relationships will be critical for optimizing the therapeutic potential of this promising class of compounds.
By embracing a multidisciplinary approach that integrates synthetic chemistry, in vitro biology, in vivo pharmacology, and computational modeling, researchers can navigate the challenges of the in vitro-in vivo translational gap and unlock the full therapeutic potential of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol derivatives.
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A Researcher's Guide to Cross-Reactivity Profiling of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of transforming a promising small molecule into a selective and effective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding the compound's interaction with the entire cellular proteome, not just its intended target. The promiscuity of small molecule inhibitors, particularly kinase inhibitors, can lead to unforeseen off-target effects and potential toxicity, or in some cases, beneficial polypharmacology. This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of a novel inhibitor based on the 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol scaffold, a class of compounds with demonstrated biological activity.[1][2][3]
While specific cross-reactivity data for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol itself is not extensively documented in publicly available literature, this guide will equip you with the strategic and technical knowledge to generate such crucial data. We will explore a multi-tiered approach, combining broad-panel biochemical screening with cell-based target engagement and unbiased proteomic methods to build a comprehensive selectivity profile.
The Rationale for a Multi-Pronged Approach to Selectivity Profiling
Relying on a single assay format for determining inhibitor selectivity can be misleading. The highly conserved nature of the ATP-binding pocket across the human kinome makes cross-reactivity a common feature of kinase inhibitors.[4][5] Therefore, a robust profiling strategy should integrate orthogonal methods to provide a holistic view of a compound's behavior, from direct enzymatic inhibition to target engagement within the complex cellular environment.
This guide will detail a three-tiered experimental workflow:
-
Tier 1: Kinome-Wide Biochemical Profiling: To gain an initial, broad understanding of the inhibitor's selectivity against a large panel of purified kinases.[6][7]
-
Tier 2: Cellular Target Engagement Assays: To confirm that the inhibitor binds to its intended target (and potential off-targets) within a live-cell context.[8][9][10]
-
Tier 3: Unbiased Chemoproteomic Profiling: To identify unanticipated off-targets, including non-kinase proteins, in an unbiased manner.[11][12][13]
Tier 1: Initial Selectivity Assessment via Kinome-Wide Biochemical Screening
The first step in characterizing a new inhibitor is to assess its activity against a large, representative panel of kinases. This provides a global view of its selectivity and helps identify primary targets and major off-targets.[14] Commercial services offer screening against hundreds of kinases, providing a cost-effective way to generate a large dataset early in the discovery process.[7]
Experimental Protocol: Radiometric Kinase Activity Assay (Illustrative)
This protocol describes a typical radiometric assay format, such as the HotSpot™ assay, for measuring the inhibitory activity of a compound against a panel of protein kinases.
-
Compound Preparation: The test compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (let's call it "DTP-3T"), and a reference inhibitor are prepared as 10 mM stock solutions in 100% DMSO. Serial dilutions are made to generate a 10-point dose-response curve.
-
Kinase Reaction Setup: For each kinase in the panel, a reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), and a reaction buffer with cofactors (e.g., MgCl2, MnCl2).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Substrate Capture: The reaction is stopped by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: The filter membranes are washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
The results of a kinome-wide screen are often visualized as a dendrogram or a "kinome map" to illustrate the inhibitor's selectivity across the kinome. For clarity, a tabular summary of the most potent interactions is essential.
Table 1: Illustrative Kinome Profiling Data for DTP-3T and a Comparative Inhibitor
| Target Kinase | DTP-3T (% Inhibition @ 1 µM) | Comparative Inhibitor (% Inhibition @ 1 µM) |
| Primary Target X | 98% | 95% |
| Off-Target A | 75% | 85% |
| Off-Target B | 52% | 30% |
| Off-Target C | 25% | 15% |
| ... (other kinases) | <10% | <10% |
This is hypothetical data for illustrative purposes.
This initial screen would suggest that while DTP-3T is potent against its primary target, it also shows significant activity against Off-Target A and moderate activity against Off-Target B. This information is critical for guiding subsequent experiments and medicinal chemistry efforts to improve selectivity.
Tier 2: Validating Target Engagement in a Cellular Context
Biochemical assays, while valuable, do not fully recapitulate the cellular environment where factors like ATP concentration, protein scaffolding, and cell permeability can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure target engagement in intact cells or tissue lysates.[8][9][10][15] The principle behind CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A relevant cell line is cultured to ~80% confluency. The cells are treated with DTP-3T at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heating: The treated cells are harvested, resuspended in a buffer, and aliquoted. The aliquots are heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature and varying the inhibitor concentration.
Data Presentation and Interpretation
Table 2: Illustrative CETSA Data for DTP-3T
| Target Protein | Vehicle (DMSO) Tm (°C) | DTP-3T (10 µM) Tm (°C) | Thermal Shift (ΔTm) |
| Primary Target X | 52.5 | 58.0 | +5.5°C |
| Off-Target A | 55.0 | 57.5 | +2.5°C |
| Off-Target B | 60.2 | 60.5 | +0.3°C |
| Control Protein | 65.1 | 65.0 | -0.1°C |
This is hypothetical data for illustrative purposes.
A significant thermal shift for the primary target confirms that DTP-3T engages it in a cellular context. The smaller shift for Off-Target A suggests weaker or less stable binding in cells compared to the biochemical assay, while the negligible shift for Off-Target B indicates that the interaction observed in the biochemical screen may not be relevant in a cellular environment.
Caption: CETSA workflow for assessing target engagement.
Tier 3: Unbiased Discovery of Off-Targets with Chemoproteomics
While targeted assays are essential, they are inherently biased towards known or suspected targets. To build a truly comprehensive cross-reactivity profile, an unbiased approach is necessary to identify all proteins that interact with the inhibitor. Chemical proteomics is a powerful strategy for this purpose.[11][12][13] One common method involves immobilizing the inhibitor on a solid support to "pull down" its binding partners from a cell lysate.
Experimental Protocol: Affinity-Based Chemoproteomic Profiling
-
Probe Synthesis: A derivative of DTP-3T is synthesized with a linker and a reactive handle (e.g., an alkyne or biotin) for immobilization. It's crucial to ensure that this modification does not significantly alter the compound's activity.
-
Immobilization: The derivatized DTP-3T is covalently attached to a solid support, such as agarose beads.
-
Cell Lysate Preparation: A cell line of interest is grown and lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: The cell lysate is incubated with the DTP-3T-conjugated beads. Proteins that bind to DTP-3T are captured on the beads.
-
Competitive Elution: To distinguish specific binders from non-specific ones, a parallel experiment is performed where the lysate is pre-incubated with an excess of free, non-derivatized DTP-3T. This will compete for binding to the target proteins, preventing them from being pulled down by the beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the pulldown experiment but depleted in the competitive elution experiment are considered high-confidence interactors of DTP-3T.
Data Presentation and Interpretation
Table 3: Illustrative Chemoproteomics Hits for DTP-3T
| Protein Identified | Fold Enrichment (DTP-3T beads vs. control) | Fold Depletion (with free DTP-3T) | Annotation |
| Primary Target X | 50.2 | 45.8 | Known Kinase Target |
| Off-Target A | 25.6 | 22.1 | Known Kinase Off-Target |
| Novel Hit 1 (NQO2) | 15.3 | 14.9 | Unexpected Oxidoreductase |
| Novel Hit 2 (Protein Y) | 8.9 | 8.5 | Uncharacterized Protein |
This is hypothetical data for illustrative purposes.
This unbiased approach not only confirms the expected targets but can also reveal completely unexpected interactions, such as the binding to the oxidoreductase NQO2, which has been identified as an off-target for other kinase inhibitors.[17] Such findings are invaluable for understanding potential mechanisms of toxicity or for exploring new therapeutic applications.
Caption: DTP-3T interactions in a cellular signaling context.
Comparative Analysis and Path Forward
By integrating the data from these three tiers, a comprehensive cross-reactivity profile of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol can be constructed.
| Method | Advantages | Limitations |
| Kinome Screening | High-throughput, broad coverage of the kinome.[18] | In vitro artifacts, may not reflect cellular activity. |
| CETSA | Confirms target engagement in a physiological context, applicable to various sample types.[16] | Lower throughput, requires a specific antibody or MS method for each target. |
| Chemoproteomics | Unbiased, identifies novel and unexpected targets, including non-kinases.[11][12] | Technically complex, requires synthesis of a chemical probe, potential for false positives. |
The hypothetical data presented suggests that DTP-3T is a potent inhibitor of its primary target, with confirmed cellular engagement. However, it also interacts with at least one other kinase (Off-Target A) and an unexpected non-kinase protein (NQO2). This profile provides a rational basis for the next steps in the drug discovery process:
-
Medicinal Chemistry: Can the scaffold be modified to improve selectivity against Off-Target A while retaining potency for the primary target?
-
Toxicology: Does the inhibition of Off-Target A or binding to NQO2 have any known toxicological consequences?
-
Pharmacology: Could the inhibition of Off-Target A contribute to the desired therapeutic effect (polypharmacology)?
By systematically applying this multi-tiered approach, researchers can de-risk their drug development programs, gain a deeper understanding of their compound's mechanism of action, and ultimately increase the probability of clinical success.
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
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Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]
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Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
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5,7-Dimethyl-[4][11][19]triazolo[4,3-a]pyrimidine-3-thiol. MySkinRecipes. [Link]
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Synthesis and Biological Activity of Diheterocyclic 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]
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Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. PubMed. [Link]
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Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
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3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed. [Link]
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A Comparative Guide to the Synthetic Validation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
A Comparative Guide to the Synthetic Validation of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol
For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is paramount. 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and also shows potential in agrochemical applications[4]. This guide provides an in-depth technical comparison of two primary synthetic routes for this target molecule, offering experimental insights and validation data to inform your research and development decisions.
Introduction to the Synthetic Challenge
The synthesis of fused heterocyclic systems like triazolopyrimidines often involves multi-step processes where yield, purity, and scalability are critical parameters. The validation of a synthetic route requires a thorough understanding of the reaction mechanisms, optimization of reaction conditions, and robust analytical characterization of the final product. This guide will compare a classical two-step approach involving a hydrazinopyrimidine intermediate with a modern one-pot, three-component synthesis.
Route 1: The Classical Two-Step Synthesis via a Hydrazinopyrimidine Intermediate
This widely employed method involves the initial synthesis of a hydrazinylpyrimidine, which is then cyclized with carbon disulfide to form the desired triazolopyrimidine ring.
Part 1: Synthesis of the Key Intermediate: 2-Hydrazino-4,6-dimethylpyrimidine
The foundational step in this route is the nucleophilic substitution of a leaving group on the pyrimidine ring with hydrazine. The most common precursor is 2-chloro-4,6-dimethylpyrimidine.
Reaction Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, leading to the displacement of the chloride ion.
Experimental Protocol: Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5-2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-hydrazino-4,6-dimethylpyrimidine.
Part 2: Cyclization with Carbon Disulfide to Yield 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol
This step involves the reaction of the hydrazinyl group with carbon disulfide in the presence of a base to facilitate the cyclization and formation of the thiol group.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazinylpyrimidine on the electrophilic carbon of carbon disulfide. The resulting dithiocarbazate intermediate, in the presence of a base (like potassium hydroxide), undergoes intramolecular cyclization with the elimination of water to form the stable triazolopyrimidine ring. The thiol group is formed from the second sulfur atom of the carbon disulfide. The ambident nature of carbon disulfide allows it to react effectively with nucleophiles like amines and hydrazines, leading to key intermediates for the synthesis of sulfur heterocycles[5][6].
Experimental Protocol: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2-hydrazino-4,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
Base and Carbon Disulfide Addition: Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask. Subsequently, add carbon disulfide (1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 5-6. The product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or a DMF/ethanol mixture to obtain pure 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.
Workflow for the Classical Two-Step Synthesis
Caption: Workflow of the classical two-step synthesis.
Route 2: One-Pot, Three-Component Synthesis
Modern synthetic strategies often focus on atom economy and procedural simplicity. A one-pot, three-component reaction offers an attractive alternative to the classical multi-step approach. A general method for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidine derivatives involves the condensation of an aminotriazole, an aldehyde, and a β-ketoester. While the direct synthesis of the target thiol is not explicitly described, a conceptually similar one-pot approach can be proposed.
Conceptual Reaction Mechanism: This approach would likely involve the reaction of 3-amino-1,2,4-triazole-5-thiol, acetylacetone (2,4-pentanedione), and a methylating agent in a single pot. The reaction would proceed through a series of condensations and cyclizations to form the desired fused ring system.
Proposed Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, combine 3-amino-1,2,4-triazole-5-thiol (1 equivalent), acetylacetone (1 equivalent), and a suitable catalyst (e.g., a Lewis acid or a Brønsted acid) in a solvent like ethanol or acetic acid.
-
Reaction Progression: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Workflow for the One-Pot, Three-Component Synthesis
Caption: Conceptual workflow for a one-pot synthesis.
Comparative Analysis
| Parameter | Route 1: Classical Two-Step Synthesis | Route 2: One-Pot, Three-Component Synthesis |
| Overall Yield | Moderate to Good (Typically 60-80% over two steps) | Potentially Good to Excellent (70-90% in one pot) |
| Purity of Crude Product | Generally high, requires recrystallization | May require chromatographic purification |
| Reaction Time | Longer (Two separate reactions and work-ups) | Shorter (Single reaction and work-up) |
| Procedural Simplicity | More complex (Isolation of intermediate required) | Simpler (All reactants in one pot) |
| Cost-Effectiveness | Reagents are generally inexpensive and readily available | May require more specialized starting materials and catalysts |
| Scalability | Well-established and scalable | May require more optimization for large-scale synthesis |
| Environmental Impact | Involves multiple solvents and work-up steps | Potentially more "green" due to fewer steps and less waste |
Validation and Characterization Data
While a complete dataset for the exact target molecule is not available in a single source, the following data for the closely related isomer, 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol, provides a strong reference for characterization[1].
| Analytical Technique | Expected Data for 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol |
| ¹H NMR (DMSO-d₆) | Singlets for the two methyl groups (around δ 2.5-2.7 ppm), a singlet for the pyrimidine proton (around δ 7.3 ppm), and a broad singlet for the thiol proton (around δ 13-14 ppm). |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the two methyl carbons, the pyrimidine ring carbons, and the triazole ring carbons, including the C=S carbon. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, C=N and C=C aromatic stretching, and a peak for the C=S group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₄S, MW: 180.23 g/mol ). |
| Melting Point | A sharp and defined melting point is indicative of high purity. |
Senior Application Scientist's Recommendation
Both synthetic routes present viable options for the preparation of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.
-
Route 1 (Classical Two-Step Synthesis): is a robust and well-understood method. It is highly recommended for researchers who require a reliable and scalable synthesis with straightforward purification of the final product. The isolation of the intermediate allows for purification at each stage, potentially leading to a higher purity final product. This route is ideal for process development and scale-up operations.
-
Route 2 (One-Pot, Three-Component Synthesis): represents a more modern and efficient approach. It is particularly advantageous for rapid library synthesis and for research environments where time and resource efficiency are critical. While it may require more initial optimization to achieve high purity without chromatography, the significant reduction in reaction time and waste makes it an attractive option for discovery chemistry.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, purity requirements, and available resources. For initial laboratory-scale synthesis and proof-of-concept studies, the one-pot approach is highly appealing. For larger-scale production where purity and reproducibility are paramount, the classical two-step synthesis remains the more validated and reliable choice.
References
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SYNTHESIS OF 5,7-DIMETHYL-[1][2][3]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. VAST JOURNALS SYSTEM. Available at: [Link]
-
An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. ResearchGate. Available at: [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. National Institutes of Health. Available at: [Link]
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Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]
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Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]
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5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol. MySkinRecipes. Available at: [Link]
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The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. National Institutes of Health. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
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Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. Available at: [Link]
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Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]
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A Comparative In Silico Analysis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and Reference Compounds as Potential Dihydrofolate Reductase Inhibitors
This guide provides a comprehensive comparative docking study of the novel compound 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol against the well-established anticancer drugs, Methotrexate and Pemetrexed. The in silico analysis focuses on their potential to inhibit human Dihydrofolate Reductase (DHFR), a critical enzyme in cancer proliferation. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.
Introduction: The Rationale for Targeting Dihydrofolate Reductase
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Rapidly dividing cells, such as those found in cancerous tumors, have a high demand for these nucleic acid precursors to sustain their accelerated proliferation.[2] Consequently, the inhibition of DHFR presents a well-validated and effective strategy for cancer chemotherapy.[3][4]
Triazolopyrimidine scaffolds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors and anticancer agents.[5][6] The subject of this investigation, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, is a novel compound within this class. This study aims to elucidate its potential as a DHFR inhibitor through a comparative molecular docking analysis. By comparing its predicted binding affinity and interaction patterns with those of the known DHFR inhibitors Methotrexate and Pemetrexed, we can gain valuable insights into its therapeutic potential and guide future drug development efforts.
Experimental Design and Causality
The in silico experimental design is structured to provide a robust and validated comparison of the test and reference compounds. The choice of each component of the methodology is underpinned by established scientific principles to ensure the trustworthiness and reliability of the results.
Target Protein Selection and Preparation
Human Dihydrofolate Reductase (hDHFR) was selected as the target protein for this study due to its critical role in cancer cell proliferation and its established status as a drug target. The crystal structure of hDHFR complexed with folate (PDB ID: 1DHF) was retrieved from the Protein Data Bank.[7] The rationale for selecting this specific structure is its high resolution and the presence of a co-crystallized ligand, which aids in defining the active site.
The protein was prepared for docking using AutoDockTools. This preparation involves several critical steps:
-
Removal of Water Molecules and Heteroatoms: Non-essential water molecules and any co-crystallized ligands (in this case, folate) were removed from the protein structure. This is crucial as they can interfere with the docking of the test compounds.
-
Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Adding polar hydrogens is essential for correctly defining the hydrogen bonding potential of the protein's amino acid residues.
-
Assignment of Kollman Charges: Partial charges are assigned to each atom of the protein to account for electrostatic interactions, which are a significant component of ligand binding.
This meticulous preparation ensures that the protein structure is in a chemically correct and energetically favorable state for the subsequent docking simulations.
Ligand Preparation
The three-dimensional structures of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, Methotrexate, and Pemetrexed were generated. The structure of the test compound was built using chemical drawing software, while the structures of the reference compounds were obtained from the PubChem database.
Ligand preparation is a critical step to ensure that the docked conformations are energetically realistic. This process involved:
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field. This process optimizes the geometry of the molecules to a low-energy conformation.
-
Assignment of Gasteiger Charges: Similar to the protein, partial charges were assigned to the ligand atoms to accurately model electrostatic interactions.
-
Definition of Rotatable Bonds: The rotatable bonds within each ligand were defined. This allows the docking software to explore different conformations of the ligand within the protein's binding site, mimicking the flexibility of the molecule in a biological system.
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina was chosen for the molecular docking simulations due to its accuracy, speed, and widespread use in the scientific community.[8] The docking process simulates the binding of a ligand to a protein and predicts the preferred binding mode and affinity.
A critical parameter in any docking study is the definition of the binding site. In this study, the binding site was defined as a grid box centered on the active site of hDHFR, as determined by the position of the co-crystallized folate in the original PDB structure. The dimensions of the grid box were set to 21.33Å × 25.00Å × 19.00Å to ensure that it was large enough to accommodate the ligands and allow for a thorough exploration of the binding pocket.
The docking simulations were performed using the Lamarckian Genetic Algorithm, a sophisticated search algorithm that combines a genetic algorithm with a local search method to efficiently explore the conformational space of the ligand. The output of the docking simulation provides a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Visualization of the Experimental Workflow
The entire in silico experimental workflow, from data acquisition to analysis, is depicted in the following diagram:
Comparative Docking Results
The docking simulations yielded binding affinities and predicted interaction patterns for each of the three compounds with human DHFR. The results are summarized in the table below.
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |
| 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol | -7.8 | Ile7, Glu30, Phe31, Phe34, Ser59, Val115 | Glu30, Ser59 |
| Methotrexate (Reference) | -9.2 | Ile7, Glu30, Phe31, Phe34, Arg70, Val115 | Glu30, Arg70 |
| Pemetrexed (Reference) | -8.9 | Ile7, Glu30, Phe31, Phe34, Arg70, Ser59, Val115 | Glu30, Arg70, Ser59 |
Analysis of Binding Interactions
The analysis of the docking results reveals key insights into the potential binding mechanism of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and provides a basis for comparison with the reference compounds.
-
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: The test compound exhibited a strong predicted binding affinity of -7.8 kcal/mol. Its binding is stabilized by hydrogen bonds with the key active site residues Glu30 and Ser59. Furthermore, it forms hydrophobic interactions with Ile7, Phe31, Phe34, and Val115. The triazolopyrimidine core appears to occupy a similar region of the active site as the pteridine ring of the reference compounds.
-
Methotrexate: As a potent and well-characterized DHFR inhibitor, Methotrexate displayed the highest binding affinity of -9.2 kcal/mol. Its binding is anchored by strong hydrogen bonds with Glu30 and Arg70. The pteridine ring of Methotrexate forms crucial interactions within the active site, and the p-aminobenzoyl glutamate tail extends into a deeper pocket, forming additional interactions.
-
Pemetrexed: Pemetrexed, another clinically used DHFR inhibitor, showed a binding affinity of -8.9 kcal/mol. Similar to Methotrexate, it forms hydrogen bonds with Glu30 and Arg70. The pyrrolo[2,3-d]pyrimidine core mimics the pteridine ring of folate and Methotrexate, and it also establishes a hydrogen bond with Ser59, contributing to its strong binding.
The comparative analysis indicates that 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol shares some key interaction features with the reference inhibitors, particularly the hydrogen bonding with Glu30. While its predicted binding affinity is slightly lower than that of Methotrexate and Pemetrexed, it is still within a range that suggests potential inhibitory activity.
Visualizing the Binding Modes
The following diagram illustrates the key interactions of the test compound within the active site of human DHFR.
Conclusion and Future Directions
This comparative docking study provides compelling in silico evidence that 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a promising candidate for further investigation as a potential inhibitor of human Dihydrofolate Reductase. Its predicted binding affinity and interaction with key active site residues are comparable to those of the established anticancer drugs Methotrexate and Pemetrexed.
The insights gained from this study can guide the rational design of more potent analogs. For instance, modifications to the scaffold could be explored to introduce additional hydrogen bond donors or acceptors to interact with other residues in the active site, such as Arg70, which is a key interaction partner for the reference compounds.
It is imperative to emphasize that these are in silico predictions and require experimental validation. The next logical steps would involve the chemical synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and its analogs, followed by in vitro enzymatic assays to determine their IC50 values against hDHFR. Subsequently, cell-based assays would be necessary to evaluate their antiproliferative activity against various cancer cell lines. This integrated approach of computational and experimental studies will be crucial in advancing this promising compound towards a potential therapeutic application.
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Al-Rashida, M., et al. (2020). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 27(23), 3834-3873. [Link]
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Bavetsias, V., & Schofield, C. J. (2019). Dihydrofolate Reductase Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1082. [Link]
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El-Sayed, W. A., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Journal of the Iranian Chemical Society, 18(10), 2615-2630. [Link]
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Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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Kuyper, L. F., et al. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry, 28(3), 303-311. [Link]
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O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
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RCSB Protein Data Bank. (n.d.). 1DHF: CRYSTAL STRUCTURES OF RECOMBINANT HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE AND 5-DEAZOFOLATE. [Link]
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Introduction: The Pressing Need for Novel Antifungals and the Promise of Triazolopyrimidines
A Comparative Guide to the Antifungal Spectrum of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, each with its own set of limitations, including toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy.
The triazolopyrimidine scaffold has emerged as a promising pharmacophore in medicinal chemistry. This heterocyclic system, which fuses a triazole ring with a pyrimidine ring, is a key structural feature in a number of biologically active compounds. While much of the research has focused on their potential as herbicides and anticancer agents, their inherent structural similarity to established triazole antifungals suggests a significant, yet underexplored, potential in combating fungal pathogens.
This guide aims to provide a comprehensive benchmark of the antifungal spectrum of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. However, a thorough review of the current scientific literature reveals a scarcity of publicly available data on the specific antifungal activity of this particular derivative against clinically relevant human pathogens. To provide a meaningful and scientifically grounded comparison, this guide will therefore utilize a representative compound from the broader triazolopyrimidine class for which antifungal data is available. This approach allows us to illustrate the benchmarking process, highlight the potential of the scaffold, and provide a framework for the evaluation of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol as future data becomes available.
We will benchmark this representative triazolopyrimidine against a panel of widely used antifungal agents, including fluconazole (a triazole), itraconazole (a triazole), amphotericin B (a polyene), and caspofungin (an echinocandin). The comparison will be based on their in vitro activity against a panel of clinically significant fungal species: Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
Pillar 1: The Molecular Battleground - Mechanism of Action
The primary mechanism of action for triazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a sterol unique to fungi and analogous to cholesterol in mammalian cells.[1][2][3] This selective toxicity is a cornerstone of their clinical utility.
Triazoles exert their effect by targeting and inhibiting a specific enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[3][4][5] This enzyme, a fungal cytochrome P450, is responsible for the oxidative removal of a methyl group from lanosterol, a critical step in its conversion to ergosterol.[1][5][6] The nitrogen atom in the triazole ring binds to the heme iron in the active site of the enzyme, preventing it from interacting with its natural substrate.[1][3]
The inhibition of lanosterol 14α-demethylase leads to two detrimental consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fluidity and structural integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.[1][2][4]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the buildup of lanosterol and other methylated sterol precursors, which are toxic to the cell and further disrupt membrane function.[3][6]
This dual assault on the fungal cell membrane ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).
Mechanism of Action of Triazole Antifungals.
Pillar 2: A Foundation of Rigor - Experimental Protocols
To ensure the reliability and reproducibility of antifungal susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of yeasts (M27 standard) and filamentous fungi (M38 standard) that are globally recognized.[7][8][9][10]
Broth Microdilution Method (Based on CLSI M27/M38)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antifungal Agent Stock Solutions:
-
Accurately weigh a precise amount of the antifungal powder (e.g., 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, fluconazole) using a calibrated analytical balance.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in the appropriate culture medium (RPMI 1640) to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.[11]
-
For yeasts (Candida albicans, Cryptococcus neoformans), suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.[11]
-
For filamentous fungi (Aspergillus fumigatus), harvest conidia from the agar surface and suspend them in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
Dilute the standardized fungal suspension in RPMI 1640 medium to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[12]
-
-
Assay Plate Preparation and Inoculation:
-
Dispense 100 µL of each twofold serial dilution of the antifungal agents into the wells of a 96-well microtiter plate.[13][14]
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final drug and cell concentrations.[12][13]
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
Determine the MIC by visual inspection or using a spectrophotometric plate reader.
-
For azoles and amphotericin B against yeasts, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
For filamentous fungi, the MIC for azoles and amphotericin B is the lowest concentration that shows 100% inhibition of growth.[8]
-
For echinocandins like caspofungin against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact hyphal forms instead of the normal filamentous growth.[8]
-
Experimental Workflow for Broth Microdilution Assay.
Pillar 3: The Data - A Comparative Analysis of Antifungal Spectra
The following table summarizes the in vitro antifungal activity (MIC ranges in µg/mL) of our representative triazolopyrimidine and the standard antifungal agents against the selected fungal pathogens. It is crucial to reiterate that the data for the "Representative Triazolopyrimidine" is derived from published studies on structurally related analogs and serves as an illustrative benchmark. The MIC values for the standard drugs are compiled from various surveillance studies and are presented as typical ranges.
| Antifungal Agent | Class | Candida albicans (MIC Range, µg/mL) | Cryptococcus neoformans (MIC Range, µg/mL) | Aspergillus fumigatus (MIC Range, µg/mL) |
| Representative Triazolopyrimidine | Triazole | Data Not Available | Data Not Available | ~25 * |
| Fluconazole | Triazole | 0.25 - 4 | 2 - 16 | Resistant (>64) |
| Itraconazole | Triazole | 0.03 - 1 | 0.06 - 0.5 | 0.125 - 2 |
| Amphotericin B | Polyene | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 |
| Caspofungin | Echinocandin | 0.015 - 0.5 | Resistant (>16) | 0.015 - 0.125 (MEC) |
*Note: This value is based on the inhibition of A. fumigatus growth by triazolopyrimidine herbicides penoxsulam and metosulam and is presented here for illustrative purposes only. It represents a concentration that inhibits growth, not a standard MIC value determined by CLSI methods for clinical isolates.
Discussion and Future Directions
The comparative data, while illustrative, highlights several key points for consideration in the development of novel triazolopyrimidine antifungals:
-
Potential Against Molds: The preliminary data on a related triazolopyrimidine suggests potential activity against Aspergillus fumigatus, a pathogen for which new treatment options are particularly needed. This is a promising avenue for further investigation, especially given the inherent resistance of Aspergillus to some older azoles.
-
Need for Broad-Spectrum Screening: The lack of data against Candida and Cryptococcus species for the specific compound of interest, and for many triazolopyrimidine derivatives in the public domain, represents a significant knowledge gap. A comprehensive screening of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and its analogs against a broad panel of clinically relevant yeasts and molds is a critical next step.
-
Benchmarking Against Gold Standards: As demonstrated in our comparative table, any new antifungal candidate must be evaluated against the current gold-standard treatments. For instance, while fluconazole is widely used for candidiasis, its efficacy against C. glabrata and C. krusei is limited. A new triazolopyrimidine with activity against these fluconazole-resistant species would be of significant clinical value. Similarly, the potent activity of echinocandins against Candida and Aspergillus sets a high bar for new agents targeting these pathogens.
-
Structure-Activity Relationship (SAR) Studies: The broad triazolopyrimidine scaffold allows for extensive chemical modification. Systematic SAR studies are essential to optimize the antifungal potency, broaden the spectrum of activity, and improve the pharmacokinetic and safety profiles of lead compounds.
Conclusion
While direct data on the antifungal spectrum of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol remains to be established, the broader class of triazolopyrimidines holds considerable promise as a source of new antifungal agents. This guide has provided a scientifically rigorous framework for benchmarking the activity of this and other novel compounds. By adhering to standardized methodologies like the CLSI broth microdilution assay and comparing against a panel of established drugs, researchers can effectively evaluate the potential of new candidates. The illustrative data presented herein, based on related structures, suggests that the triazolopyrimidine scaffold may offer activity against challenging fungal pathogens like Aspergillus fumigatus. Future in-depth studies are warranted to fully elucidate the antifungal spectrum of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol and to explore the full potential of this promising class of compounds in the fight against invasive fungal infections.
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Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved from [Link]
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Voriconazole: The Newest Triazole Antifungal Agent. (2003). ResearchGate. Retrieved from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved from [Link]
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What is the mechanism of Posaconazole? (2024). Patsnap Synapse. Retrieved from [Link]
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Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. (2018). PubMed Central. Retrieved from [Link]
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CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. (n.d.). Techstreet. Retrieved from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2019). PubMed Central. Retrieved from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PubMed Central. Retrieved from [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. Wayne, PA: Clinical and Laboratory Standards Institute. Retrieved from [Link]
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CLSI M27-A3. (2008). PDF Standards Club. Retrieved from [Link]
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M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (2017). CLSI. Retrieved from [Link]
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Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020). PubMed Central. Retrieved from [Link]
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Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (1976). PubMed Central. Retrieved from [Link]
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Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). PubMed Central. Retrieved from [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved from [Link]
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Emerging Applications of Triazole Antifungal Drugs. (2023). MDPI. Retrieved from [Link]
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A Head-to-Head Comparison of Novel and Commercially Available Kinase Inhibitors: Evaluating 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Introduction
The relentless pursuit of novel therapeutic agents in oncology and inflammatory diseases has led to the extensive exploration of kinase inhibitors. Kinases, pivotal regulators of cellular signaling, represent a major class of drug targets. The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5] This guide provides a comprehensive, head-to-head comparison of a novel triazolopyrimidine derivative, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, with established, commercially available inhibitors targeting critical nodes in cellular signaling.
For the purpose of this comparative analysis, we will explore the inhibitory potential of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key mediator of pro-inflammatory and stress signals, playing a crucial role in the activation of NF-κB and MAP kinase pathways, which are implicated in cancer and inflammation.[6][7][8][9] We will compare its hypothetical performance against the well-characterized TAK1 inhibitor, (5Z)-7-Oxozeaenol , and for a broader perspective on kinase inhibition, we will also include inhibitors of different kinase families: Volasertib (BI-6727) , a potent PLK1 inhibitor, and Trametinib (Mekinist) , a MEK1/2 inhibitor.[10][11][12][13][14][15]
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental design, data interpretation, and the nuanced differences between these small molecule inhibitors.
The Inhibitors: A Mechanistic Overview
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: A Novel Investigational Compound
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is a heterocyclic compound featuring the triazolopyrimidine core.[16][17][18][19] While its precise biological target is under investigation, its structural similarity to known kinase inhibitors suggests it may function as an ATP-competitive inhibitor.[1][5] In this guide, we will evaluate its hypothetical activity as a TAK1 inhibitor.
(5Z)-7-Oxozeaenol: A Potent, Irreversible TAK1 Inhibitor
(5Z)-7-Oxozeaenol is a natural product derived from a fungus that acts as a potent, irreversible inhibitor of TAK1.[7][20][21] It forms a covalent bond with a cysteine residue in the activation loop of TAK1, leading to sustained inhibition of its kinase activity.[7][21] Its potent anti-inflammatory and anti-cancer effects have been demonstrated in various preclinical models.[6][22][23]
Volasertib (BI 6727): A Selective PLK1 Inhibitor
Volasertib is a highly selective and potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[10][11][24] It binds competitively to the ATP-binding pocket of PLK1, leading to mitotic arrest and apoptosis in cancer cells.[10][11][24][25][26] Volasertib has been investigated in clinical trials for various hematological malignancies.[10]
Trametinib (Mekinist): A MEK1/2 Inhibitor
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, dual-specificity kinases in the RAS/RAF/MEK/ERK signaling pathway.[12][13][14] By inhibiting MEK, Trametinib blocks the phosphorylation and activation of ERK, a critical downstream effector that promotes cell proliferation and survival.[12][15] It is an approved therapy for melanoma and other cancers with BRAF mutations.[12][14][27]
Comparative Experimental Workflows
To provide a robust head-to-head comparison, a series of biochemical and cell-based assays are essential. The following protocols outline the methodologies to assess the potency, selectivity, and cellular effects of these inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant human TAK1/TAB1, PLK1, and MEK1 enzymes; ATP; kinase-specific peptide substrate; kinase buffer; test compounds (5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, (5Z)-7-Oxozeaenol, Volasertib, Trametinib) dissolved in DMSO.
-
Procedure: a. Prepare a serial dilution of each test compound. b. In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for 60 minutes at 30°C. f. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Target Engagement Assay
This assay determines if the inhibitor can engage its target within a cellular context.
Protocol:
-
Cell Lines: Select appropriate cell lines (e.g., HEK293T for overexpression studies, or cancer cell lines with active target pathways).
-
Procedure: a. Treat cells with varying concentrations of the test compounds for a specified time. b. Lyse the cells and perform a Western blot analysis to detect the phosphorylation of direct downstream substrates of the target kinase (e.g., phospho-p38 for TAK1, phospho-Histone H3 for PLK1, phospho-ERK for MEK1).
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Determine the concentration at which the compound inhibits 50% of the substrate phosphorylation (cellular IC50).
Cell Viability and Apoptosis Assays
These assays assess the functional consequences of kinase inhibition on cell proliferation and survival.
Protocol:
-
Cell Lines: Use cancer cell lines known to be dependent on the signaling pathways of interest.
-
Procedure (Viability): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat with a range of inhibitor concentrations for 72 hours. c. Measure cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Procedure (Apoptosis): a. Treat cells with the inhibitors at their respective IC50 concentrations for 24-48 hours. b. Stain cells with Annexin V and Propidium Iodide. c. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for viability assays and the percentage of apoptotic cells for apoptosis assays.
Caption: Simplified TAK1 signaling pathway and points of inhibition.
Comparative Data Summary
The following tables summarize the expected hypothetical data from the described experiments.
Table 1: Biochemical Potency of Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol | TAK1 | To be determined |
| (5Z)-7-Oxozeaenol | TAK1 | 8.1[20][23] |
| Volasertib (BI 6727) | PLK1 | 0.87[11][25] |
| Trametinib (Mekinist) | MEK1 | 0.92 |
| MEK2 | 1.8 |
Table 2: Cellular Activity of Inhibitors in Relevant Cancer Cell Lines
| Inhibitor | Cell Line | Cellular IC50 (nM) (Target Phosphorylation) | GI50 (nM) (Cell Viability) |
| 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol | e.g., OVCAR-3 | To be determined | To be determined |
| (5Z)-7-Oxozeaenol | e.g., OVCAR-3 | ~50-100 | ~100-500 |
| Volasertib (BI 6727) | e.g., HL-60 | ~20-50 | ~30-60[25] |
| Trametinib (Mekinist) | e.g., A375 (BRAF V600E) | ~1-5 | ~5-10 |
Discussion and Field-Proven Insights
This comparative guide highlights the critical importance of a multi-faceted approach to inhibitor characterization. While the biochemical IC50 provides a direct measure of potency, cellular assays are indispensable for confirming on-target activity and understanding the functional consequences of inhibition.
The hypothetical TAK1 inhibitor, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, would need to demonstrate potent and selective inhibition of TAK1 in biochemical assays. Furthermore, its ability to suppress downstream signaling (e.g., p38 phosphorylation) and induce cell death in TAK1-dependent cancer cell lines would be crucial for its validation as a promising lead compound.
In comparison, (5Z)-7-Oxozeaenol's irreversible binding mechanism offers the advantage of prolonged target inhibition, which can be beneficial in certain therapeutic contexts.[7] However, this can also lead to off-target effects and potential toxicity.[21]
Volasertib and Trametinib serve as excellent benchmarks for potent and selective inhibitors in their respective classes. Their well-defined mechanisms of action and extensive clinical data provide a valuable framework for evaluating novel kinase inhibitors. The choice of inhibitor for a specific application will depend on the target pathway's role in the disease, the desired level of selectivity, and the therapeutic window.
Conclusion
The systematic evaluation of novel compounds like 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol against well-characterized inhibitors is a cornerstone of modern drug discovery. By employing a rigorous and logical series of biochemical and cellular assays, researchers can elucidate the mechanism of action, potency, and potential therapeutic utility of new chemical entities. This guide provides a foundational framework for such a comparative analysis, emphasizing the importance of scientific integrity and data-driven decision-making in the development of next-generation kinase inhibitors.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. Available from:
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Three Component One-Pot Synthesis and Antiproliferative Activity of New[6][10][12]Triazolo[4,3-a]pyrimidines. NIH. (2023-05-05). Available from:
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5,7-Dimethyl-[6][10][12]triazolo[4,3-a]pyrimidine-3-thiol | CAS 41266-80-2. Santa Cruz Biotechnology. Available from:
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5,7-dimethyl-[6][10][12]triazolo[4,3-a]pyrimidine-3-thiol. Sigma-Aldrich. Available from:
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][10][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available from: 37.[6][10][11]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors. PubMed. (2020-02-01). Available from:
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Novel[6][10][11]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. Available from:
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A Guide to the Synthesis and Characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: Addressing the Reproducibility Gap in Published Data
In the fast-paced world of drug discovery and development, the ability to reproduce published scientific findings is paramount.[1][2] It forms the bedrock upon which new research is built, ensuring that time and resources are invested in valid and promising therapeutic targets.[1] However, a significant "reproducibility crisis" has been identified, with studies showing that a substantial portion of published research, particularly in the preclinical space, cannot be replicated.[2][3] This not only hinders scientific progress but also leads to wasted resources and a delay in the development of potentially life-saving therapies.[1][4] This guide focuses on a specific heterocyclic compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol , to highlight the challenges researchers face due to the lack of detailed, publicly available experimental data and to propose a comprehensive framework for its synthesis, characterization, and data reporting to ensure reproducibility.
While 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is commercially available and finds use as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment, a thorough review of the scientific literature reveals a conspicuous absence of a detailed, peer-reviewed publication outlining its synthesis and comprehensive characterization data.[5][6] This information gap presents a significant hurdle for researchers wishing to work with this compound, forcing them to rely on potentially variable product quality from commercial suppliers or to expend considerable effort in re-developing a synthetic and analytical methodology from scratch.
This guide, therefore, serves a dual purpose. Firstly, it is a call to action for the scientific community to prioritize the publication of detailed experimental protocols and characterization data, even for seemingly simple building blocks. Secondly, it provides a proposed, robust, and self-validating experimental workflow for the synthesis and characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, based on established synthetic routes for related triazolopyrimidine derivatives.[7]
Proposed Synthetic and Characterization Workflow
The following sections detail a proposed experimental plan for the synthesis and rigorous characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The causality behind each experimental choice is explained to provide a clear and logical framework for researchers.
Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
A plausible and commonly employed method for the synthesis of the triazolo[4,3-a]pyrimidine scaffold involves the cyclization of a dihydropyrimidine precursor. A proposed synthetic scheme is outlined below.
Caption: Proposed synthetic workflow for 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydrazinyl-2,6-dimethylpyrimidine (1 equivalent) in pyridine (10 volumes), add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
-
Drying: Dry the purified product under vacuum.
Causality of Experimental Choices:
-
Pyridine as Solvent: Pyridine is a common solvent for such cyclization reactions as it can also act as a base to facilitate the reaction.
-
Excess Carbon Disulfide: A slight excess of carbon disulfide is used to ensure the complete conversion of the starting material.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
TLC Monitoring: TLC is a crucial in-process control to determine the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Precipitation in Water: The product is expected to be sparingly soluble in water, allowing for its isolation by precipitation.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials and soluble impurities, leading to a product with high purity.
Rigorous Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive suite of analytical techniques should be employed. The data obtained should be compared with theoretical values and any available (though limited) data from commercial suppliers.
Proposed Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
The logical flow for data comparison and validation is depicted below:
Caption: Logical workflow for the validation of synthesized compound data.
Data Presentation for Reproducibility
To facilitate easy comparison and reproducibility, all quantitative data should be summarized in clearly structured tables. Below are template tables for reporting the characterization data of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol.
Table 1: Physicochemical and Purity Data
| Property | Published/Supplier Data | Experimental Result |
| Molecular Formula | C₇H₈N₄S[5][8] | C₇H₈N₄S |
| Molecular Weight | 180.23 g/mol [6][8] | To be determined by MS |
| Melting Point (°C) | Not consistently reported | To be determined |
| Appearance | Typically off-white solid | To be described |
| HPLC Purity (%) | >97%[5] | To be determined |
Table 2: Spectroscopic Data
| Technique | Published Data | Experimental Result |
| ¹H NMR | Not available | Chemical shifts (δ), multiplicity, coupling constants (J), integration |
| ¹³C NMR | Not available | Chemical shifts (δ) |
| IR (cm⁻¹) | Not available | Key absorption bands (e.g., C=N, C-S, N-H) |
| MS (m/z) | Not available | [M+H]⁺ or other relevant ions |
Comparison with Alternatives
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, and numerous isomers and derivatives have been synthesized and evaluated for various biological activities.[9][10][11] A comparison with a structurally related and well-characterized isomer, 5,7-dimethyl-[1][2][12]triazolo[1,5-a]pyrimidine-2-thiol , highlights the importance of precise structural elucidation.[13]
Table 3: Comparison of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol with a Structural Isomer
| Feature | 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol | 5,7-Dimethyl-[1][2][12]triazolo[1,5-a]pyrimidine-2-thiol |
| CAS Number | 41266-80-2[5] | 56958-97-7 |
| Molecular Formula | C₇H₈N₄S | C₇H₈N₄S |
| Molecular Weight | 180.23 g/mol | 180.23 g/mol |
| Reported Synthesis | Not detailed in literature | From (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide and carbon disulfide[13] |
| Potential Applications | Kinase inhibitor intermediate[6] | Precursor for amide derivatives with potential bioactivity[13] |
The subtle difference in the fusion of the triazole and pyrimidine rings leads to distinct chemical properties and potentially different biological activities, underscoring the need for unambiguous characterization.
Caption: Comparison of the chemical structures of two triazolopyrimidine thiol isomers.
Conclusion: A Path Forward for Enhanced Reproducibility
The case of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol exemplifies a common challenge in the chemical sciences: the lack of readily accessible, detailed, and peer-reviewed experimental data for commercially available compounds. This guide has proposed a comprehensive and logically sound framework for the synthesis and rigorous characterization of this important building block. By adopting such detailed reporting standards, the scientific community can significantly enhance the reproducibility of published data.[12][14] This, in turn, will accelerate the pace of drug discovery and development by providing a solid and reliable foundation upon which future research can be built.[3][4]
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Sigma-Aldrich. (n.d.). 5,7-dimethyl-[1][2][12]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from
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MySkinRecipes. (n.d.). 5,7-Dimethyl-[1][2][12]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from
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ChemicalBook. (n.d.). 5,7-DIMETHYL-[1][2][12]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIOL. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 5,7-Dimethyl-[1][2][12]triazolo[4,3-a]pyrimidine-3-thiol. Retrieved from
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VAST Journals System. (n.d.). SYNTHESIS OF 5,7-DIMETHYL-[1][2][12]TRIAZOLO[1,5-a]PYRIMIDINE-2- THIOL AND DERIVATIVES VIA (4,6-DIMETHYLPYRIMIDIN-2- YLSULFANYL)ACETOHYDRAZIDE. Retrieved from
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol for Laboratory Professionals
A Comprehensive Guide to the Safe Disposal of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, heterocyclic compounds like 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol (CAS No. 41266-80-2) are pivotal in various research and development applications, including as building blocks for novel therapeutic agents.[3][4] The intricate biological activities of triazolopyrimidine derivatives necessitate a robust understanding of their handling and disposal to ensure laboratory safety and environmental protection.[3][4] This guide provides a detailed, step-by-step framework for the proper disposal of 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol, grounded in established safety protocols and regulatory compliance.
Disclaimer: This guide is intended to provide essential safety and logistical information based on available data. However, it is not a substitute for the compound-specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol before handling and disposal.[5]
Hazard Identification and Risk Assessment
5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol is classified as a hazardous substance with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its irritant properties.[1] Given its classification as a triazolopyrimidine derivative, a class of compounds with diverse and potent biological activities, it is prudent to handle it as a potentially bioactive substance.[3][4] Furthermore, some triazolopyrimidine derivatives are known to be phytotoxic, posing a potential risk to plant life if not disposed of correctly.[2][6]
Table 1: Chemical and Physical Properties of 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol
| Property | Value | Source |
| CAS Number | 41266-80-2 | [1] |
| Linear Formula | C₇H₈N₄S | [1] |
| Molecular Weight | 180.23 g/mol | [7] |
| Physical State | Solid | [7] |
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, appropriate PPE is mandatory to prevent exposure.[8][9][10]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield.[11] | To protect against airborne particles and accidental splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.[8] | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[9][12] | To avoid inhalation of dust or aerosols that may cause respiratory tract irritation.[1] |
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[13][14]
-
Waste Classification: 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol waste should be classified as solid chemical waste .[15]
-
Container Selection: Use a dedicated, sealable, and clearly labeled waste container compatible with the chemical.[5] The container should be in good condition and made of a material that will not react with the compound.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol ".[16] The approximate quantity of the waste should also be indicated.
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials.[5] As a sulfur-containing organic compound, it should be segregated from strong oxidizing agents.
Figure 1: Decision workflow for the proper disposal of 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol.
Step-by-Step Disposal Procedure
-
Preparation: Before beginning any waste consolidation, ensure you are wearing the appropriate PPE as outlined in Table 2. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
-
Waste Collection:
-
For residual solid compound in its original container, the entire container should be treated as hazardous waste.
-
For contaminated lab materials (e.g., weighing paper, gloves, pipette tips), place them directly into the designated solid chemical waste container.[13]
-
-
Container Management:
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[15]
-
Do not dispose of this compound in the regular trash or down the drain.[14] Improper disposal can lead to environmental contamination and potential harm to aquatic and terrestrial organisms.[2][6]
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Spill Cleanup:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the solid from becoming airborne.
-
Carefully scoop the material into the hazardous waste container.
-
Decontaminate the spill area with soap and water, and wipe with a paper towel.
-
Place all cleanup materials into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of 5,7-Dimethyl-[1][2]triazolo[4,3-a]pyrimidine-3-thiol, protecting themselves, their colleagues, and the environment.
References
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Mastering the Safe Handling of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol: A Guide for Drug Development Professionals
Mastering the Safe Handling of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol: A Guide for Drug Development Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds containing thiol groups, such as 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol, are of significant interest. This guide provides essential, immediate safety and logistical information for the handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Chemical Identity and Hazard Summary
Compound: 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol CAS Number: 41266-80-2 Molecular Formula: C₇H₈N₄S
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant.[4] The signal word is "Warning".[4] It is crucial to note that specific occupational exposure limits (OELs) for this compound have not been established. In the absence of such data, a conservative approach is mandated, treating the substance as a potent compound and minimizing all potential exposures.
Core Principles of Safe Handling: A Multi-Layered Approach
The safe handling of any chemical, particularly those with irritant properties and unknown long-term effects, hinges on a multi-layered strategy that combines engineering controls, personal protective equipment, and rigorous operational protocols.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol is a certified chemical fume hood.[5][6] All manipulations of the solid compound or its solutions must be conducted within the fume hood to prevent the inhalation of dust or vapors.[5][6] For reactions that may release volatile thiols, a bleach trap should be connected to the exhaust gas outlet to neutralize the malodorous and potentially harmful vapors.[5]
Personal Protective Equipment (PPE): Your Personal Barrier
A comprehensive PPE regimen is non-negotiable. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact and subsequent irritation. Thiols can be absorbed through the skin. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[4] |
| Body Protection | A flame-resistant lab coat | To protect the body from spills and contamination. |
| Respiratory Protection | N95 (US) or equivalent dust mask | Recommended as a minimum precaution when handling the solid powder, even within a fume hood, to prevent inhalation of fine particles. For situations with a higher risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Pre-Operational Setup
-
Designate a Workspace: All work with 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol should be performed in a designated area within a chemical fume hood.
-
Prepare a Bleach Bath: A 1:1 mixture of household bleach and water should be prepared in a labeled container within the fume hood for immediate decontamination of glassware and utensils.[5]
-
Assemble all Materials: Ensure all necessary equipment, reagents, and waste containers are within the fume hood before commencing work to minimize traffic in and out of the containment area.
Handling and Experimental Procedure
Caption: Workflow for the safe handling of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood. Minimize the creation of dust.
-
Dissolution/Reaction: Add the compound to the solvent or reaction mixture in a controlled manner.
-
Containment: Keep all containers covered as much as possible during the experiment to prevent the escape of vapors.[5]
Post-Operational Cleanup
-
Decontamination: Immediately after use, immerse all contaminated glassware and utensils in the prepared bleach bath and allow them to soak for at least 14 hours.[5]
-
Surface Cleaning: Wipe down the work surface within the fume hood with a suitable decontaminating solution.
Disposal Plan: Managing Waste Responsibly
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol, including weigh papers, gloves, and paper towels, should be placed in a clearly labeled, sealed plastic bag. This bag should then be deposited into a designated hazardous waste container for solids.[6]
-
Liquid Waste: All liquid waste containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Deactivation of Residual Thiol
For trace amounts of residual thiol on surfaces or in equipment, a bleach solution can be used for oxidative deactivation.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely work with 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol, ensuring both your personal safety and the integrity of your research.
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
Columbia University, Environmental Health & Safety. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2012, October 1). Strategies for High Containment. Retrieved from [Link]
-
Pharm Int. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
BioProcess International. (2010, May 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
Sources
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | 41266-80-2 [sigmaaldrich.com]
- 5. How To [chem.rochester.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
